molecular formula C11H13BrClN B3211617 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine CAS No. 1092069-95-8

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Cat. No.: B3211617
CAS No.: 1092069-95-8
M. Wt: 274.58 g/mol
InChI Key: ZDWVKCIIWFUASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS RN: 1092069-95-8) is a high-value chemical building block with the molecular formula C11H13BrClN and a molecular weight of 274.58 g/mol . This compound is supplied with a minimum purity of 96% and is accompanied by comprehensive analytical documentation, including a Certificate of Analysis (COA), NMR data, and a Safety Data Sheet (MSDS) to ensure quality and safe handling in the research laboratory . As a pyrrolidine derivative featuring both bromo and chloro substituents on its phenyl ring, it serves as a versatile synthetic intermediate in advanced organic synthesis, particularly in the development of novel pharmacologically active molecules . The structural motif of pyrrolidine is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties and bioavailability of drug candidates . This compound is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request batch-specific analytical data to support their development work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromo-3-chlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWVKCIIWFUASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS: 1092069-95-8 | Formula: C₁₁H₁₃BrClN | M.W.: 274.59 g/mol [1][2][3][4]

Executive Summary

This compound (often referred to as 1-(4-Bromo-3-chlorobenzyl)pyrrolidine ) is a specialized heterocyclic building block used primarily in medicinal chemistry.[4] It serves as a lipophilic amine scaffold, notable for its dual-halogenated aromatic ring which offers distinct vectors for orthogonal functionalization.

This guide analyzes its physicochemical behavior, detailing its high lipophilicity (LogP ~3.7), its utility as a precursor in lithium-halogen exchange reactions, and the specific handling protocols required to maintain its integrity during synthesis.

Chemical Identity & Structural Analysis[6]

PropertyDetail
IUPAC Name 1-[(4-Bromo-3-chlorophenyl)methyl]pyrrolidine
Common Name 1-(4-Bromo-3-chlorobenzyl)pyrrolidine
CAS Number 1092069-95-8
SMILES ClC1=C(Br)C=CC(CN2CCCC2)=C1
InChI Key ZDWVKCIIWFUASO-UHFFFAOYSA-N
Molecular Weight 274.59 Da
Structural Commentary

The molecule consists of a pyrrolidine ring connected via a methylene bridge to a 3-chloro-4-bromobenzene moiety.

  • Pyrrolidine Head: Acts as a basic center (pKa ~8.8–9.2 estimated), providing high solubility in acidic media and potential for lysosomal trapping in biological systems.

  • Halogenated Tail: The 3-chloro and 4-bromo substituents drastically increase lipophilicity compared to the unsubstituted benzylpyrrolidine.

  • Reactivity Node: The C-Br bond at the para position is electronically activated for metal-halogen exchange (e.g., with n-BuLi), while the meta-chlorine provides steric influence and metabolic stability against ring oxidation.

Physicochemical Properties

Data below represents a synthesis of calculated values (via consensus cheminformatics models) and properties derived from structural analogs.

Quantitative Profile
ParameterValueInterpretation
LogP (Calc) 3.70 ± 0.4High Lipophilicity. Readily crosses blood-brain barrier (BBB). Requires organic co-solvents for assaying.
LogD (pH 7.4) ~2.5At physiological pH, a fraction exists as the free base, facilitating membrane permeation.
pKa (Base) 8.9 (Est.)The tertiary amine is protonated at physiological pH.
TPSA 3.24 ŲExtremely low polar surface area; strictly limited to the tertiary nitrogen.
H-Bond Acceptors 1The pyrrolidine nitrogen.[5][6]
H-Bond Donors 0No labile protons; chemically stable against non-oxidative conditions.
Solubility (Water) < 0.1 mg/mLPractically insoluble as free base. Soluble as HCl or Oxalate salt.
Solubility & Stability Logic
  • Solubility: Due to the hydrophobic halogenated ring, the free base is an oil or low-melting solid that is immiscible with water. For storage and handling, conversion to the Hydrochloride (HCl) or Oxalate salt is recommended to induce crystallization and prevent oxidative degradation (N-oxide formation).

  • Stability: The aryl halides are stable under standard conditions but sensitive to UV light (photodehalogenation) and palladium contaminants (unwanted coupling).

Synthetic Protocols & Methodology

Primary Synthesis: Nucleophilic Substitution

The most robust route for scale-up involves the alkylation of pyrrolidine with 4-bromo-3-chlorobenzyl bromide.

Reagents:

  • 4-Bromo-3-chlorobenzyl bromide (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Preparation: Dissolve 4-bromo-3-chlorobenzyl bromide in anhydrous ACN (0.2 M concentration).

  • Addition: Add

    
     followed by the slow addition of pyrrolidine at 0°C to suppress bis-alkylation (though rare with secondary amines).
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with water and brine.

  • Purification: If necessary, purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
Functionalization: Lithium-Halogen Exchange

This molecule is frequently used as a "masked" intermediate. The bromine atom can be selectively lithiated to introduce electrophiles (aldehydes, ketones, etc.).

Protocol (Strict Anhydrous Conditions):

  • Dissolve this compound in dry THF under Argon.

  • Cool to -78°C (Acetone/Dry Ice bath).

  • Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

  • Mechanistic Note: The Chlorine atom at position 3 exerts an inductive effect that stabilizes the intermediate aryl lithium species, but temperature control is critical to prevent benzyne formation.

  • Quench with electrophile (e.g., DMF to form the aldehyde) after 30 mins.

Visualization of Synthetic Logic

SynthesisWorkflow Start Precursor: 4-Bromo-3-chlorobenzyl bromide Intermed Target Molecule: This compound Start->Intermed Alkylation (ACN, RT) Reagent Reagent: Pyrrolidine + K2CO3 Reagent->Intermed LiExchange Functionalization: Lithium-Halogen Exchange (-78°C, n-BuLi) Intermed->LiExchange Activation Product Derivatives: (e.g., Aryl Aldehydes, Carboxylic Acids) LiExchange->Product Electrophile Quench

Figure 1: Synthetic workflow from precursor alkylation to downstream functionalization via lithiation.

Applications in Drug Discovery[6][8]

Pharmacophore Utility

This scaffold is highly valued in GPCR and Ion Channel research due to the specific geometry of the benzylpyrrolidine.

  • hERG Channel Implications: The combination of a basic amine (pyrrolidine) and a lipophilic aromatic tail is a classic pharmacophore for hERG inhibition. Early screening for cardiac safety is mandatory when utilizing this fragment.

  • Bioisosterism: The 3-Cl, 4-Br substitution pattern is often used to probe the size and electronic requirements of hydrophobic binding pockets, replacing more metabolically labile groups like methyl or methoxy.

Metabolic Considerations
  • CYP450 Interaction: The high LogP (3.7) suggests this molecule will be a substrate for CYP enzymes (likely CYP2D6 or CYP3A4).

  • Metabolic Soft Spot: The benzylic carbon is prone to oxidative deamination. The pyrrolidine ring is susceptible to hydroxylation.

Safety & Handling (MSDS Summary)

Hazard ClassClassificationHandling Protocol
Acute Toxicity Oral/Dermal (Category 4)Wear nitrile gloves and lab coat. Avoid dust/mist inhalation.
Skin Corrosion Irritant (Category 2)Wash immediately with soap and water upon contact.
Eye Damage Irritant (Category 2A)Use safety goggles. Flush eyes for 15 mins if exposed.
Storage Hygroscopic / Light SensitiveStore at 2–8°C under inert gas (Argon/Nitrogen).

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Halogen content).

References

  • PubChem Compound Summary. (n.d.). 1-(4-Bromo-3-chlorobenzyl)pyrrolidine.[3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • World Intellectual Property Organization. (2008).[1] Patent WO2008148868: Novel Pyrrolidine Derivatives. (Context: Use of 1-(4-bromo-3-chlorobenzyl)pyrrolidine in lithiation reactions). Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility profile for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS 1092069-95-8), a lipophilic tertiary amine intermediate often utilized in medicinal chemistry.

As no empirical solubility datasets exist in the public domain for this specific CAS entry, this guide synthesizes physicochemical principles, Structure-Activity Relationships (SAR), and standard laboratory protocols to establish an authoritative operational framework.

Physicochemical Characterization

To predict solubility behavior accurately, we must first profile the molecule’s "personality" based on its functional groups and electronic structure.

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Lipophilic Domain: 4-Bromo-3-chlorophenyl ringHydrophilic Domain: Pyrrolidine nitrogen (Ionizable)Amphiphilic nature with dominance of lipophilicity due to heavy halogens.
Molecular Weight 274.59 g/mol Moderate size; likely exhibits good permeability in organic matrices.
Calculated LogP ~3.7 (Predicted)High Lipophilicity. Indicates strong preference for non-polar and chlorinated solvents over water.
pKa (Base) ~8.8 – 9.2 (Estimated)The basic nitrogen allows for a "pH-switchable" solubility profile (soluble in acid, insoluble in base).
Physical State Viscous Oil or Low-Melting SolidHigh probability of miscibility with oils; may require heating to dissolve in alkanes.
Expert Insight: The Halogen Effect

The presence of both Bromine and Chlorine on the phenyl ring significantly increases the lipophilicity (LogP) compared to the unsubstituted benzylpyrrolidine. This makes the compound less soluble in water and more soluble in halogenated solvents (DCM, Chloroform) due to polarizability interactions.

Predicted Solubility Profile

Based on the calculated LogP of 3.7 and the tertiary amine functionality, the following solubility profile is established for the Free Base form.

Solubility Matrix (Free Base)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>100 mg/mL)"Like dissolves like." The halogenated aromatic ring interacts favorably with chlorinated solvents.
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)High dielectric constants overcome lattice energy; ideal for nucleophilic substitution reactions.
Alcohols (Protic) Methanol, Ethanol, IsopropanolGood (50–100 mg/mL)Hydrogen bonding with the pyrrolidine nitrogen aids dissolution, though less effective than DCM.
Esters & Ethers Ethyl Acetate, THF, MTBE, 1,4-DioxaneGood (20–50 mg/mL)General compatibility with lipophilic organics. Useful for extraction but may not dissolve high concentrations.
Alkanes Hexanes, Heptane, CyclohexaneModerate/Low (<10 mg/mL)The polar amine center creates insolubility issues. Often used as an antisolvent to precipitate the salt form.
Water (Neutral/Basic) pH 7.0 – 14.0Insoluble (<0.1 mg/mL)The hydrophobic benzyl-halo group dominates.
Water (Acidic) 0.1 M HCl, 1 M Acetic AcidHigh (Salt Formation)Protonation of the nitrogen (R3N → R3NH+) creates a water-soluble cation.

Experimental Protocol: Solubility Determination

Do not rely on visual inspection alone. The following protocol ensures data integrity using a self-validating saturation method.

Workflow Diagram: Solubility Screening

The following diagram outlines the decision logic for determining solubility limits.

SolubilityWorkflow Start Start: Weigh 10mg Compound AddSolvent Add 100 µL Solvent (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Check: Clear Solution? Vortex->Check Dilute Add +100 µL Solvent (Dilute to 50 mg/mL) Check->Dilute No Success Soluble Proceed to HPLC Assay Check->Success Yes Fail Insoluble Heat to 40°C or Change Solvent Check->Fail Still Cloudy Dilute->Vortex Dilute->Check

Figure 1: Step-by-step decision tree for rapid solubility screening in the laboratory.

Detailed Methodology
  • Preparation: Accurately weigh 10 mg of this compound into a 1.5 mL HPLC vial.

  • Addition: Add solvent in stepwise aliquots (starting with 100 µL).

  • Equilibration: Vortex for 1 minute, then sonicate for 5 minutes. This disrupts any crystal lattice or viscous aggregation.

  • Observation:

    • Clear: Soluble at current concentration.

    • Cloudy/Particulate: Insoluble. Add more solvent.[1]

  • Quantification (Optional): Filter the saturated supernatant through a 0.22 µm PTFE filter and analyze via HPLC-UV (254 nm) against a standard curve to determine exact saturation point.

The "pH Switch": Purification Strategy

The most critical feature of this molecule for researchers is its ionizable nitrogen . This allows for a "pH switch" purification strategy, moving the compound between aqueous and organic phases.

Mechanism[1]
  • Low pH (Acidic): The pyrrolidine nitrogen accepts a proton (

    
    ). The molecule becomes ionic (
    
    
    
    ) and partitions into water.
  • High pH (Basic): The nitrogen is deprotonated. The molecule becomes neutral (

    
    ) and partitions into organic solvents (DCM, EtAc).
    
Operational Workflow: Acid-Base Extraction

This method is superior to chromatography for initial purification of this intermediate.

Extraction Crude Crude Reaction Mix (Organic Phase) AcidWash Wash with 1M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgWaste Organic Layer (Impurities) PhaseSep->OrgWaste Discard AqLayer Aqueous Layer (Target Product as Salt) PhaseSep->AqLayer Keep Basify Basify with NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow utilizing the solubility profile to isolate the target amine.

Applications & Solvent Selection

Choosing the right solvent depends on the intended process.

ApplicationRecommended SolventReason
Reaction: Alkylation/Acylation Dichloromethane (DCM) Excellent solubility; low boiling point allows easy removal.
Reaction: SNAr Coupling DMF or DMSO High boiling point and polarity stabilize transition states; complete solubility ensures reaction kinetics.
Crystallization (Salt Formation) Ethanol + HCl / Ether Dissolve free base in Ethanol, add HCl, then add Diethyl Ether (antisolvent) to crash out the hydrochloride salt.
LC-MS Analysis Acetonitrile / Water (+0.1% Formic Acid) The acidic modifier ensures the compound is protonated, improving ionization and peak shape.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54683363 (Related Benzylpyrrolidines). Retrieved from [Link]

  • Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard Protocol Reference).
  • Cheméo. Chemical Properties of Pyrrolidine derivatives (LogP and Solubility Data). Retrieved from [Link]

Sources

Predicted biological activity of halogenated benzylpyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From In Silico QSAR to Neurotherapeutic Validation

Executive Summary

The halogenated benzylpyrrolidine scaffold represents a privileged structure in medicinal chemistry, exhibiting a high degree of "promiscuity" properly tuned for Central Nervous System (CNS) targeting. Unlike rigid templates, this scaffold offers a flexible linker (benzyl group) and a cationic head (pyrrolidine ring) that mimics endogenous neurotransmitters and enzyme substrates.

This technical guide focuses on the predicted and validated biological activities of these derivatives, specifically their dual-action potential in treating neurodegenerative disorders (Alzheimer’s Disease) and modulating dopaminergic signaling. By leveraging Quantitative Structure-Activity Relationship (QSAR) modeling, we analyze how halogen substitution (F, Cl, Br) drives lipophilicity (


) and electronic affinity (

), directly influencing Blood-Brain Barrier (BBB) penetration and target binding kinetics.
Molecular Design & QSAR Profiling

The biological activity of benzylpyrrolidines is not random; it is mathematically predictable based on the physicochemical properties of the halogen substituents.

1.1 The Halogen Effect

The introduction of halogen atoms into the benzyl ring alters the electrostatic potential surface of the molecule.

  • Fluorine (F): Increases metabolic stability (blocks P450 oxidation) and lipophilicity without significant steric bulk. Ideal for BBB penetration.

  • Chlorine (Cl) / Bromine (Br): Provide significant hydrophobic bulk and can fill hydrophobic pockets in targets like the Dopamine Transporter (DAT).

1.2 QSAR Parameters

In in silico models, the activity (


) often correlates with the Hammett substituent constant (

) and lipophilicity (

):


Where:

  • Electron-Withdrawing Groups (EWG): Halogens at para or meta positions increase the acidity of the benzylic protons and alter the pKa of the pyrrolidine nitrogen, optimizing ionic interactions with aspartate residues in receptor active sites.

  • Steric Constraints: Ortho substitution often reduces activity due to steric clash, whereas para substitution extends the molecule into deep hydrophobic clefts (e.g., the catalytic gorge of AChE).

Predicted Pharmacodynamics: Key Targets

Based on molecular docking scores and validated bioassays, halogenated benzylpyrrolidines are predicted to act primarily on two distinct CNS pathways.

2.1 Target A: Cholinesterase & BACE-1 Inhibition (Alzheimer's Focus)

Prediction: The N-benzylpyrrolidine moiety mimics the choline headgroup of acetylcholine. The benzyl ring interacts with the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) via


-

stacking (specifically with Trp286).
  • Mechanism: Dual binding. The pyrrolidine binds to the catalytic anionic site (CAS), while the halogenated benzyl group binds to the PAS. This prevents the enzyme from breaking down acetylcholine and, critically, inhibits AChE-induced Amyloid-

    
     (A
    
    
    
    ) aggregation.
  • Key Derivatives:

    • Compound 4o: A 3,4-difluorobenzyl derivative.

    • Compound 12f: A 4-fluorobenzyl-pyrrolidine hybrid.

  • Predicted Outcome: Restoration of cholinergic transmission and neuroprotection.[1][2]

2.2 Target B: Dopamine Transporter (DAT) Modulation

Prediction: These derivatives share structural homology with pyrovalerone and benztropine. They act as monoamine reuptake inhibitors.[3]

  • Mechanism: The protonated pyrrolidine nitrogen forms an ionic bond with Asp79 in the DAT. The halogenated phenyl ring occupies a hydrophobic sub-pocket (S2) adjacent to the primary substrate binding site.

  • Selectivity: Para-chloro and para-fluoro substitutions significantly enhance selectivity for DAT over the Serotonin Transporter (SERT), reducing off-target side effects like serotonin syndrome.

Experimental Data & Validation

The following data summarizes the biological activity of key halogenated derivatives compared to standard drugs (Donepezil for AChE, GBR-12909 for DAT).

Table 1: Comparative Biological Activity Profiles

Compound IDSubstituent (R)TargetIC50 / Ki (nM)Predicted BBB PermeabilityActivity Type
Ref-Donepezil N/AAChE14.0HighReversible Inhibitor
4o 3,4-difluoroAChE42.0HighDual AChE/BACE-1 Inhibitor
8f 4-fluoroAChE56.0HighPAS Binder
Ref-GBR12909 N/ADAT1.0HighReuptake Inhibitor
AHN 1-055 4,4'-difluoroDAT11.0HighSelective DAT Inhibitor
4'-Cl BZT 4-chloroDAT2.5ModerateDAT > SERT Selective

Note: Data aggregated from Choubey et al. (2020) and Newman et al. (2007).

Synthesis & Validation Protocols

To verify predicted activity, the following synthesis and assay workflows are standard.

4.1 General Synthetic Route (N-Alkylation)
  • Reagents: Pyrrolidine derivative, substituted benzyl halide (Cl/Br), Potassium Carbonate (

    
    ), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve pyrrolidine (1.0 eq) in

      
      .
      
    • Add

      
       (2.0 eq) as a base to scavenge acid.
      
    • Add halogenated benzyl halide (1.1 eq) dropwise at 0°C.

    • Reflux for 6–12 hours.

    • Filter inorganic salts and evaporate solvent.

    • Purify via column chromatography (Hexane/Ethyl Acetate).

4.2 Validation: Ellman’s Assay (AChE)
  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB).

  • Protocol:

    • Incubate enzyme + test compound in phosphate buffer (pH 8.0) for 20 min.

    • Add Acetylthiocholine iodide (substrate) and DTNB.

    • Measure absorbance at 412 nm.

    • Calculate % Inhibition relative to control.

Visualization of Mechanisms & Workflows
Diagram 1: Dual-Target Signaling Mechanism

This diagram illustrates how a single halogenated benzylpyrrolidine derivative can modulate two distinct pathways: Cholinergic (for memory) and Dopaminergic (for mood/attention).

G cluster_AD Alzheimer's Pathway (Cholinergic) cluster_CNS Dopaminergic Pathway Compound Halogenated Benzylpyrrolidine PAS Peripheral Anionic Site (PAS) Compound->PAS Hydrophobic Interaction (Benzyl) CAS Catalytic Active Site (CAS) Compound->CAS Ionic Bond (Pyrrolidine) DAT Dopamine Transporter (DAT) Compound->DAT Competitive Blockade AChE Acetylcholinesterase (AChE) AChE->PAS AChE->CAS Agg Amyloid-Beta Aggregation PAS->Agg Promotes PAS->Agg Blocked by Compound Cognition Cognitive Function (Restored) CAS->Cognition ACh Hydrolysis Blocked Reuptake Dopamine Reuptake DAT->Reuptake Facilitates DAT->Reuptake Inhibited by Compound SynapticDA Synaptic Dopamine Levels Reuptake->SynapticDA Increases

Caption: Dual-mechanism action of benzylpyrrolidines inhibiting AChE-induced amyloid aggregation and blocking DAT reuptake.

Diagram 2: Synthetic Workflow & Validation Loop

This workflow outlines the critical path from molecular design to biological validation.

Synthesis cluster_Assays Biological Validation Start QSAR Design (Halogen Selection) Synth Synthesis (N-Alkylation) Start->Synth Target Defined Purify Purification (Column Chrom.) Synth->Purify Char Characterization (NMR, MS) Purify->Char Ellman Ellman's Assay (AChE IC50) Char->Ellman Uptake DA Uptake Assay (DAT Ki) Char->Uptake Valid Lead Candidate Identification Ellman->Valid IC50 < 100nM Uptake->Valid Ki < 50nM Valid->Start Iterative Optimization

Caption: Iterative workflow for synthesizing and validating halogenated benzylpyrrolidine derivatives.

References
  • Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. Link

  • Newman, A. H., & Katz, J. L. (2007).[4] Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction.[4] NIDA Research Monograph. Link

  • Kumari, S., et al. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic Chemistry. Link

  • Arslan, S., et al. (2006).[5] Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Dutta, A. K., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues. Journal of Medicinal Chemistry. Link

Sources

In-Depth Technical Guide: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional building blocks in early-stage drug discovery and API (Active Pharmaceutical Ingredient) synthesis. One such critical intermediate is 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8).

This whitepaper provides an authoritative, mechanistic analysis of this compound. We will explore its physicochemical profiling, detail a self-validating synthetic methodology, and examine its strategic utility in orthogonal cross-coupling workflows for lead compound generation.

Chemical Identity & Physicochemical Profiling

Understanding the core properties of an intermediate is the first step in predicting its behavior in both synthetic workflows and biological systems. The molecule features a basic pyrrolidine ring and a dihalogenated benzyl moiety. The pyrrolidine nitrogen acts as a classic pharmacophore element, frequently utilized to form critical salt bridges with target proteins (e.g., GPCRs or kinase hinge regions) and to improve the aqueous solubility of the final API.

Below is a consolidated table of its primary identifiers and computational properties[1],[2]:

PropertyValue
IUPAC Name 1-[(4-bromo-3-chlorophenyl)methyl]pyrrolidine
CAS Number 1092069-95-8
Molecular Formula C₁₁H₁₃BrClN
Molecular Weight 274.58 g/mol
SMILES C1CCN(C1)CC2=CC(=C(C=C2)Br)Cl
LogP (Calculated) 3.69
Topological Polar Surface Area (TPSA) 3.24 Ų
H-Bond Donors / Acceptors 0 / 1
Rotatable Bonds 2

The calculated LogP of ~3.69 indicates significant lipophilicity[2], driven primarily by the 4-bromo-3-chlorophenyl group, which is highly effective for occupying hydrophobic binding pockets in target receptors.

Synthetic Methodologies & Experimental Causality

There are two primary pathways to synthesize this intermediate: nucleophilic substitution (SN2) of a benzyl halide, and chemoselective reductive amination. While SN2 is a viable route, it often suffers from over-alkylation or requires harsh basic conditions. Therefore, the reductive amination of 4-bromo-3-chlorobenzaldehyde with pyrrolidine is the industry-standard, field-proven approach[3].

Synthesis A 4-Bromo-3-chlorobenzaldehyde B Pyrrolidine + NaBH(OAc)3 (Reductive Amination) A->B E This compound CAS: 1092069-95-8 B->E Chemoselective C 4-Bromo-3-chlorobenzyl halide D Pyrrolidine + K2CO3 (Nucleophilic Substitution) C->D D->E SN2 Pathway

Fig 1. Convergent synthetic pathways for CAS 1092069-95-8.

Step-by-Step Methodology: Chemoselective Reductive Amination

This protocol is designed as a self-validating system, ensuring high purity and yield through mechanistic controls.

1. Imine Formation:

  • Action: Dissolve 1.0 eq of 4-bromo-3-chlorobenzaldehyde and 1.1 eq of pyrrolidine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.

  • Causality: DCE is a non-polar, aprotic solvent that effectively solubilizes the reagents and stabilizes the intermediate iminium ion without participating in protic side reactions. The slight stoichiometric excess of pyrrolidine drives the equilibrium entirely toward the iminium intermediate.

2. Chemoselective Reduction:

  • Action: Add 1.4 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir for 12 hours under an inert N₂ atmosphere.

  • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ or NaBH₃CN. The bulky, electron-withdrawing acetate groups reduce the hydridic character of the boron center[3]. This makes the reagent mild enough to selectively reduce the iminium ion without reducing any unreacted aldehyde, strictly preventing the formation of 4-bromo-3-chlorobenzyl alcohol byproducts.

3. Reaction Quenching & Workup:

  • Action: Quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 30 minutes. Extract with dichloromethane (DCM).

  • Causality: The basic NaHCO₃ neutralizes the acetic acid byproduct, safely decomposes any unreacted reducing agent, and ensures the pyrrolidine nitrogen is fully deprotonated (free base). This guarantees efficient partitioning of the product into the organic DCM layer, leaving polar impurities in the aqueous phase.

4. Purification:

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Mobile phase: Hexanes/EtOAc with 1% Et₃N).

  • Causality: The addition of 1% triethylamine (Et₃N) to the mobile phase neutralizes the acidic silanol groups on the silica gel. This prevents the basic pyrrolidine product from protonating and streaking down the column, ensuring a sharp, high-purity elution band.

Downstream Applications: Orthogonal Cross-Coupling

The true strategic value of CAS 1092069-95-8 in drug discovery lies in its dihalogenated phenyl ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a strict kinetic trend: aryl iodide > aryl bromide > aryl chloride > aryl fluoride [4].

Because the bond dissociation energy of C–Br (~81 kcal/mol) is significantly lower than that of C–Cl (~96 kcal/mol), the oxidative addition of the Pd(0) catalyst occurs almost exclusively at the bromide position[4].

Downstream Start CAS: 1092069-95-8 Pd Pd(0) Oxidative Addition (C-Br Cleavage) Start->Pd Orthogonal Reactivity Suzuki Suzuki Coupling (Boronic Acids) Pd->Suzuki Buchwald Buchwald-Hartwig (Amines) Pd->Buchwald API Lead API Generation Suzuki->API Buchwald->API

Fig 2. Orthogonal functionalization workflow utilizing the aryl bromide handle.

This "orthogonal reactivity" allows medicinal chemists to perform Suzuki-Miyaura (C–C bond formation) or Buchwald-Hartwig (C–N bond formation) couplings at the C4 position while leaving the C3 chloride completely intact. The residual chloride can either be retained to optimize the API's metabolic stability and lipophilicity, or it can be subjected to a secondary, more heavily catalyzed cross-coupling step (e.g., using specialized dialkylbiaryl phosphine ligands like XPhos) later in the synthetic sequence.

References

  • Title: this compound | 1092069-95-8 (Computational Properties) Source: Molaid URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI (Molecules) URL: [Link]

Sources

Technical Review: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth literature review and operational framework for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine and its structural analogs. While often categorized as a building block (CAS 1092069-95-8), this scaffold represents a "privileged structure" in medicinal chemistry. Its utility spans multiple therapeutic areas, serving as a critical intermediate for Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors , Glycogen Synthase 1 (GYS1) inhibitors , and Sphingosine-1-phosphate (S1P) receptor modulators .

The core value of this molecule lies in its orthogonal halogenation : the 4-bromo substituent offers a reactive handle for palladium-catalyzed coupling (Suzuki/Buchwald), while the 3-chloro substituent provides metabolic stability and lipophilic bulk, essential for occupying hydrophobic pockets in GPCRs and enzymes.

Part 1: Chemical Architecture & Pharmacophore Analysis

The molecule consists of a pyrrolidine ring linked via a methylene bridge to a 3-chloro-4-bromobenzene. This architecture offers three distinct vectors for drug design:

VectorStructural ComponentPharmacological Function
A Pyrrolidine Ring Basic Center: Protonated at physiological pH; forms ionic bonds with Asp/Glu residues in receptor binding pockets (e.g., GPCRs).
B Benzylic Linker Spacer: Provides rotational freedom, allowing the amine to orient correctly relative to the aromatic ring.
C 3-Cl, 4-Br Phenyl Lipophilic/Reactive Core: The 3-Cl enhances metabolic stability (blocking P450 oxidation). The 4-Br is a synthetic "warhead" for library expansion.
Mechanistic Causality in Design

The choice of the 3-chloro-4-bromo substitution pattern is rarely accidental. In Structure-Activity Relationship (SAR) studies, the 4-position is often the "exit vector" where the molecule is extended to reach secondary binding pockets. The bromine atom allows this extension via cross-coupling reactions after the pyrrolidine ring has been installed, preventing side reactions that might occur if the amine were introduced later.

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold. The Reductive Amination route is preferred for its mild conditions and high yield, avoiding the formation of quaternary ammonium byproducts common in direct alkylation.

Protocol A: Reductive Amination (Self-Validating System)

Objective: Synthesis of this compound from 4-bromo-3-chlorobenzaldehyde.

Reagents:

  • 4-Bromo-3-chlorobenzaldehyde (1.0 eq)[1]

  • Pyrrolidine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a reaction vessel with 4-bromo-3-chlorobenzaldehyde dissolved in DCM (0.1 M concentration).

    • Add Pyrrolidine (1.1 eq) and Acetic Acid (0.1 eq).

    • Critical Step: Stir at Room Temperature (20-25°C) for 1 hour. This allows the formation of the iminium ion intermediate. Validation: Solution often turns slightly yellow/turbid.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Reasoning: STAB is milder than NaBH4 and reduces the iminium ion selectively over the aldehyde, preventing alcohol side-products.

    • Allow to warm to RT and stir for 12-16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (pH ~8-9). Validation: Gas evolution (CO2) ceases.

    • Extract organic layer with DCM (3x). Wash with brine.

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Bromo-3-chlorobenzaldehyde Imine Iminium Intermediate Start->Imine Imine Formation (1h, RT) Product 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine Imine->Product Reduction (16h, RT) Reagent1 + Pyrrolidine + AcOH Reagent1->Start Reagent2 + NaBH(OAc)3 Reagent2->Imine Validation Validation: LC-MS for MW 274/276 (Br pattern) Product->Validation

Figure 1: Step-wise reductive amination workflow ensuring selective iminium reduction.

Part 3: Analog Generation & Functionalization[2]

The utility of this compound extends beyond the molecule itself; it is a "divergent intermediate." The aryl bromide allows for the rapid generation of libraries via Suzuki-Miyaura coupling.

Protocol B: Suzuki Coupling for Analog Expansion

Context: Used to attach aryl/heteroaryl groups to the 4-position (e.g., for GYS1 or H-PGDS inhibitors).

  • Dissolve the pyrrolidine intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Add Boronic Acid derivative (1.2 eq) and Potassium Carbonate (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl2 (0.05 eq).[1][2] Note: The 3-chloro group is electronically deactivating but sterically permissive; dppf ligand prevents dehalogenation of the chloride.

  • Heat to 90°C under Nitrogen for 16 hours.

  • Result: A biaryl analog retaining the 3-chloro substituent.

Visualization: Divergent Analog Synthesis

AnalogDivergence cluster_Rxns Functionalization Pathways Core Core Scaffold: 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-cat) Core->Buchwald Heck Heck Reaction (Alkenes) Core->Heck Target1 Biaryl Analogs (GYS1 Inhibitors) Suzuki->Target1 Target2 Aniline Analogs (Kinase Inhibitors) Buchwald->Target2 Target3 Styrene Analogs (S1P Modulators) Heck->Target3

Figure 2: Divergent synthesis pathways utilizing the 4-bromo handle for library generation.

Part 4: Therapeutic Applications & Literature Review[4]

Recent patent literature and medicinal chemistry journals highlight three specific applications where this scaffold (or its immediate derivatives) plays a central role.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

Reference: WO2017103851A1 [1]

  • Mechanism: H-PGDS is a target for Duchenne muscular dystrophy and inflammation.

  • Role of Scaffold: The 4-bromo-3-chlorobenzyl amine is used as a precursor. The bromine is often replaced or coupled to form a "tail" that extends into the enzyme's active site, while the pyrrolidine (or similar amine) interacts with the solvent-exposed region.

  • Key Insight: The 3-chloro group restricts rotation of the phenyl ring within the binding pocket, reducing the entropic penalty of binding.

Glycogen Synthase 1 (GYS1) Inhibitors

Reference: WO2022198196A1 [2][1]

  • Mechanism: Inhibition of GYS1 is a strategy for treating Pompe disease and glycogen storage disorders.

  • Role of Scaffold: The patent describes using the 4-bromo-3-chlorobenzaldehyde intermediate to synthesize complex biaryl inhibitors. The pyrrolidine moiety serves as a solubility-enhancing group that also provides a cation-pi interaction capability.

Sphingosine-1-Phosphate (S1P) Modulators

Reference: US20090069288A1 [3]

  • Mechanism: S1P receptors regulate lymphocyte trafficking; modulators are used in Multiple Sclerosis.

  • Role of Scaffold: The scaffold is used to synthesize isoxazole derivatives. The lipophilic 3-chloro-4-substituted phenyl ring mimics the lipid tail of sphingosine, anchoring the molecule in the receptor's transmembrane bundle.

Comparative Analog Data

Based on general SAR principles extracted from the cited patents:

Analog VariationEffect on ActivityPrimary Application
Pyrrolidine (Parent) Balanced potency/solubilityGeneral Intermediate
Piperidine Analog Increased steric bulk, higher LogPS1P Modulators
Morpholine Analog Reduced basicity, lower metabolic riskH-PGDS Inhibitors
4-Aryl Coupling High potency, specificityGYS1 Inhibitors

References

  • Quinoline-3-carboxamides as H-PGDS Inhibitors.World Intellectual Property Organization, WO2017103851A1.
  • Inhibitors of Glycogen Synthase 1 (GYS1) and Methods of Use Thereof. World Intellectual Property Organization, WO2022198196A1. Available at: [1]

  • Novel Therapeutic Compounds (S1P Modulators).United States Patent and Trademark Office, US20090069288A1.
  • Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives.Asian Journal of Chemistry, 2024. (Contextual support for antibacterial activity of benzylpyrrolidines).

Sources

Safety Data Sheet (SDS) and hazard classification for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety profile, hazard classification, and handling protocols for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine . It is designed for researchers and safety officers managing this compound in drug discovery and organic synthesis workflows.

Chemical Identity & Physicochemical Characterization

This compound is a tertiary amine featuring a pyrrolidine ring linked to a di-halogenated benzene ring. It serves primarily as a scaffold in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

Property Technical Detail
Chemical Name This compound
CAS Number 1092069-95-8
Synonyms 1-(4-Bromo-3-chlorobenzyl)pyrrolidine; N-(4-Bromo-3-chlorobenzyl)pyrrolidine
Molecular Formula C₁₁H₁₃BrClN
Molecular Weight 274.59 g/mol
Structure A pyrrolidine nitrogen bonded to a benzylic carbon, attached to a phenyl ring substituted with Cl at C3 and Br at C4.[1][2][3]
Physical State Predicted: Viscous oil or low-melting solid (Free Base); Solid (Hydrochloride Salt).
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Low solubility in water (unless protonated).
Acidity (pKa) Predicted: ~9.0–9.5 (Pyrrolidine nitrogen). Basic character.
GHS Hazard Classification & Toxicology

Note: As a research chemical, specific toxicological data (LD50) may not be experimentally established. The classification below is derived from Structure-Activity Relationship (SAR) analysis of analogous benzyl-pyrrolidines and halogenated aromatics.

2.1 Core Hazard Assessment

The compound combines the basicity of a tertiary amine with the lipophilicity of a halogenated aromatic ring. This structure suggests high bioavailability and potential for tissue irritation.

  • Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Acute Toxicity (Oral).

2.2 GHS Hazard Statements (H-Codes)
CodeHazard StatementMechanistic Basis
H302 Harmful if swallowed.Halogenated aromatics often exhibit oral toxicity; amines can affect CNS/gastric lining.
H315 Causes skin irritation.[4][5][6]Basic nitrogen interacts with skin lipids/proteins, causing dermatitis.
H319 Causes serious eye irritation.[4][6]Direct contact with mucous membranes causes inflammation (pH > 9).
H335 May cause respiratory irritation.[4][5][6][7]Inhalation of aerosols/dust triggers mucosal inflammation in the upper respiratory tract.
2.3 Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][6]

  • P280: Wear protective gloves (Nitrile) / eye protection (Safety Goggles).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6][8] Remove contact lenses if present and easy to do.[3][4][6][8] Continue rinsing.[3][4][6][8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Structural Hazard Analysis (Visualization)

The following diagram maps the specific functional groups of the molecule to their associated safety risks, providing a logical basis for the hazard classification.

G Compound 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine Group1 Pyrrolidine Ring (Tertiary Amine) Compound->Group1 Group2 Halogenated Benzyl (Br/Cl Substituents) Compound->Group2 Risk1 Basicity (pKa ~9) >> Skin/Eye Irritation (H315/H319) Group1->Risk1 Protonation Risk2 Lipophilicity >> Membrane Penetration (H302) Group2->Risk2 LogP Increase Risk3 Metabolic Activation >> Potential Hepatotoxicity Group2->Risk3 Dehalogenation Risk

Caption: Structural decomposition linking functional groups (amine, aryl halides) to specific GHS hazard endpoints.

Risk Management & Handling Protocols
4.1 Engineering Controls
  • Fume Hood: Mandatory. All weighing, dilution, and reaction setups must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon if possible. Amines can oxidize over time, forming N-oxides which may alter toxicity profiles.

4.2 Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile Rubber (0.11 mm minimum thickness) .

    • Logic: Nitrile provides excellent resistance to basic amines and halogenated organics. Latex is permeable to many organic bases and should be avoided.

    • Breakthrough Time: >480 mins (estimated).

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling >5g or liquid stock solutions.

  • Body Protection: Lab coat with long sleeves; closed-toe shoes.

4.3 Spill Response Workflow
  • Evacuate: Clear immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves and respiratory protection (N95 or P100) if dust/aerosol is present.

  • Contain: Use a sand/vermiculite dam to prevent spread. Do not use sawdust (combustible reaction risk with strong oxidizers/bases).

  • Neutralize: Absorb with an inert spill kit pad.

  • Disposal: Place in a sealed container labeled "Hazardous Waste - Toxic/Irritant Organic."

Emergency Response Logic

This self-validating workflow ensures rapid decision-making during exposure incidents.

Emergency Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest Act1 Rinse 15 min (Lifting Eyelids) Eye->Act1 Act2 Wash with Soap/Water (Remove Clothing) Skin->Act2 Act3 Rinse Mouth Do NOT Induce Vomiting Ingest->Act3 Medical Seek Medical Attention (Show SDS/CAS 1092069-95-8) Act1->Medical Act2->Medical Act3->Medical

Caption: Decision matrix for immediate first aid response based on exposure route.

Storage & Stability
  • Temperature: Refrigerate (2–8°C).

  • Environment: Store in a tightly sealed container. Hygroscopic nature of amine salts requires desiccation.

  • Incompatibilities: Strong oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) and Acid Chlorides. Reaction with strong acids will generate heat and form salts.

Transport Information (DOT/IATA)
  • UN Number: Not strictly regulated as a Dangerous Good for small quantities (De Minimis), but often classified under UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 1760 (Corrosive Liquid, n.o.s.) for bulk shipping depending on the exact pH and physical state.

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound).

  • Hazard Class: 6.1 (Toxic) or Class 9 (Miscellaneous) is common for research samples.

  • Packing Group: III (Minor Danger).

References
  • PubChem. Compound Summary: 1-Benzyl-3-pyrrolidone (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrrolidine Derivatives. Available at: [Link]

Sources

The Dynamic Pharmacophore: Navigating the N-Benzylpyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Analysis of Pyrrolidine-Based Benzyl Compounds Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary: The Privileged Architecture

The N-benzylpyrrolidine moiety is not merely a structural linker; it is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in ligands targeting GPCRs (e.g., CCR5, Dopamine D2/D3), ion channels, and enzyme inhibitors (e.g., USP7). Its utility stems from a unique balance of conformational flexibility and directional rigidity .

Unlike the six-membered piperidine ring, which resides predominantly in a stable chair conformation, the five-membered pyrrolidine ring undergoes rapid pseudorotation. This guide details the protocol for mapping the pharmacophoric space of this scaffold, specifically addressing the challenge of modeling the N-benzyl vector relative to ring substituents.

Pharmacophoric Deconstruction

To build a high-fidelity model, we must first deconstruct the scaffold into its interaction energy points.

The Cationic Anchor (The Nitrogen)

In physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated (


).
  • Role: Acts as a Positive Ionizable (PI) feature.

  • Interaction: Forms salt bridges with conserved aspartate/glutamate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic GPCRs).

  • Modeling Criticality: The lone pair directionality changes during ring inversion. If the nitrogen is modeled as a simple sphere, specificity is lost. It must be modeled with a vector constraint pointing towards the H-bond acceptor.

The Hydrophobic/Aromatic Payload (The Benzyl Group)
  • Role: Acts as a Ring Aromatic (RA) or Hydrophobic (HY) feature.

  • Interaction:

    
     stacking (T-shaped or parallel displaced) or cation-
    
    
    
    interactions.
  • Vector Dynamics: The methylene linker (

    
    ) allows the phenyl ring to rotate, sweeping a "cone of allowable volume." However, this cone is restricted by the pseudo-equatorial vs. pseudo-axial preference of the N-substituent.
    
The Stereogenic Directors (C2/C3 Substituents)

The biological activity of pyrrolidine derivatives is frequently governed by chiral centers at C2 or C3.

  • Causality: Substituents at these positions lock the ring puckering into a specific envelope conformation to minimize steric strain (1,3-diaxial interactions).

  • Impact: This "conformational lock" fixes the vector of the N-benzyl group, pre-organizing the ligand for binding.

Technical Protocol: Dynamic Pharmacophore Generation

Standard rigid-body pharmacophore generation fails for pyrrolidines due to the low energy barrier of ring pseudorotation. The following protocol utilizes an Ensemble-Based Approach to ensure self-validation.

Step-by-Step Methodology
Phase 1: Conformational Ensemble Generation
  • Objective: Sample the full "puckering circuit" of the pyrrolidine ring.

  • Method: Use Low-Mode Molecular Dynamics (MD) or Monte Carlo (MC) search.

  • Critical Parameter: Set the energy window to

    
     above the global minimum. This captures the bioactive conformation, which is often not the global minimum in vacuum.
    
  • Constraint: Explicitly sample the nitrogen inversion.

Phase 2: Feature Mapping & Alignment
  • Tool: Use 3D-QSAR software (e.g., Schrödinger Phase, MOE, or LigandScout).

  • Alignment Rule: Do not align by atom matching. Align by Pharmacophoric Features (PI, RA, HBD/HBA).

    • Why? Atom alignment forces the scaffold to overlap physically, ignoring that the benzene ring might bind to the same pocket residue from a slightly different angle.

  • Volume Exclusion: Generate "Excluded Volumes" based on the receptor surface (if structure available) or the union volume of inactive compounds (ligand-based).

Phase 3: Model Validation (The Self-Validating System)

A model is only trustworthy if it can distinguish actives from decoys.

  • Decoy Set: Generate 50 decoys for every 1 active ligand (DUD-E standard).

  • Metric: Calculate the Güner-Henry (GH) Score.

    
    
    
    • Target: GH > 0.7 indicates a robust model.[1]

Visualization: The Workflow & Interaction Map

Workflow Diagram

The following diagram outlines the logical flow from chemical structure to validated hypothesis.

PharmacophoreWorkflow cluster_conf Phase 1: Conformational Analysis cluster_align Phase 2: Alignment & Hypothesis cluster_valid Phase 3: Validation Start Input: Pyrrolidine-Benzyl Library (Actives + Inactives) ConfSearch Stochastic Search (Monte Carlo / LowModeMD) Start->ConfSearch RingPucker Sample Ring Puckering (Envelope E1 vs E2) ConfSearch->RingPucker FilterEnergy Energy Filter (< 7 kcal/mol) RingPucker->FilterEnergy FeatureDef Define Features: Pos Ionizable (N) Aromatic Ring (Benzyl) FilterEnergy->FeatureDef Superimpose Pharmacophore Alignment (Minimize RMSD of Features) FeatureDef->Superimpose CommonFeat Identify Common Spatial Arrangement Superimpose->CommonFeat Decoys Screen vs. Decoys (DUD-E / ZINC) CommonFeat->Decoys GHScore Calculate GH Score (Target > 0.7) Decoys->GHScore GHScore->Superimpose Fail (Refine) Result Validated 3D Model for Virtual Screening GHScore->Result Pass

Caption: Figure 1: Iterative workflow for generating ensemble-based pharmacophore models for flexible pyrrolidine scaffolds.

The Pharmacophore Map (Abstract)

This diagram visualizes the spatial constraints derived from high-affinity ligands (e.g., CCR5 antagonists).

InteractionMap PI Pos. Ionizable (Pyrrolidine N) RA Ring Aromatic (Benzyl) PI->RA 4.5 - 5.5 Å (Flexible Vector) HY Hydrophobic (C3 Substituent) PI->HY 3.8 - 4.2 Å (Rigidified) HBA H-Bond Acceptor (Backbone/Linker) PI->HBA 3.0 - 3.5 Å RA->HY 6.0 - 7.5 Å Desc Key Insight: The PI-RA distance is variable due to N-inversion. The PI-HY distance is fixed by ring chirality.

Caption: Figure 2: Spatial relationship map. The PI-RA vector is the primary determinant of binding mode, modulated by ring conformation.

Quantitative Data Summary

The following table summarizes pharmacophoric metrics from key studies involving pyrrolidine-benzyl derivatives (e.g., CCR5 antagonists and USP7 inhibitors).

Feature PairDistance Range (Å)Interaction TypeStructural Determinant
N (Pyr)

Centroid (Ph)
4.8 – 5.6Electrostatic /

-Cation
Methylene linker flexibility
N (Pyr)

HBA (Linker)
2.8 – 3.2H-Bond (Charge Assisted)Proximal carbonyl/ether groups
Centroid (Ph)

Hydrophobic (C3)
6.5 – 8.0Hydrophobic EnclosureRing puckering (C3-endo/exo)
Exclusion Sphere Radius 1.2 ÅSteric ClashReceptor wall (e.g., Trp86 in CCR5)

Case Study Analysis

Case Study: CCR5 Antagonists (Maraviroc Analogs)

In the development of CCR5 antagonists, the N-benzylpyrrolidine scaffold proved crucial.

  • Observation: Early SAR showed that replacing the piperidine ring with pyrrolidine maintained potency but altered the selectivity profile.

  • Pharmacophore Insight: The pyrrolidine ring allowed the benzyl group to adopt a "steep" exit vector relative to the basic nitrogen, fitting into a narrow hydrophobic cleft formed by Tyr108 and Phe112 in the CCR5 transmembrane bundle.

  • Outcome: The model successfully predicted that bulky substituents at the para-position of the benzyl ring would clash with the receptor wall (Excluded Volume), guiding the synthesis of more compact, potent analogs [1, 3].

References

  • Debnath, A. K. (2003).[2] Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors.[2] Journal of Medicinal Chemistry. Link

  • Yang, W., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Lin, H., Ho, Y., & Liu, H. (2019).[3] Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy.[3][4][5] Journal of Biomedical Science and Engineering. Link

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Link

Sources

Methodological & Application

Synthesis protocols for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Introduction & Mechanistic Rationale

This compound (CAS: 1092069-95-8) is a halogenated benzylpyrrolidine derivative frequently utilized as a critical pharmacophore building block in medicinal chemistry. It is heavily featured in the development of kinase inhibitors, GPCR ligands, and glycogen synthase 1 (GYS1) inhibitors [1]. The presence of the ortho-chloro, meta-bromo substitution pattern on the aromatic ring provides a unique steric and electronic profile, making it a valuable intermediate for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) at the bromide position.

This application note details two robust synthetic pathways for researchers and drug development professionals:

  • Reductive Amination (Protocol A): The condensation and reduction of 4-bromo-3-chlorobenzaldehyde with pyrrolidine.

  • Nucleophilic Substitution (Protocol B): The direct N-alkylation of pyrrolidine using 4-bromo-3-chlorobenzyl bromide.

Expert Insight (Causality of Reagent Selection): Reductive amination is the preferred route in pharmaceutical development due to its high chemoselectivity and avoidance of over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because its electron-withdrawing acetoxy groups make it significantly milder than NaBH4. It selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the starting aldehyde to a benzyl alcohol byproduct [2]. Conversely, Protocol B (SN2 alkylation) is highly cost-effective but requires careful stoichiometric and addition-rate control to prevent the formation of dialkylated quaternary ammonium salts [3].

Pathway Visualization

G A 4-Bromo-3-chlorobenzaldehyde C Iminium Intermediate A->C + Pyrrolidine (DCE, RT) B Pyrrolidine B->C Condensation D This compound (Target Product) C->D NaBH(OAc)3 Reductive Amination E 4-Bromo-3-chlorobenzyl bromide E->D + Pyrrolidine, K2CO3 SN2 Alkylation (ACN, 60°C)

Figure 1: Divergent synthetic pathways for this compound.

Protocol A: Reductive Amination (Preferred Method)

Self-Validating System: This protocol utilizes in-process LC-MS monitoring to ensure complete iminium formation before driving the reduction, minimizing the risk of unreacted starting materials.

Reagents:

  • 4-Bromo-3-chlorobenzaldehyde: 1.0 eq (e.g., 10.0 mmol, 2.19 g)

  • Pyrrolidine: 1.1 eq (11.0 mmol, 0.91 mL)

  • Sodium triacetoxyborohydride (NaBH(OAc)3): 1.5 eq (15.0 mmol, 3.18 g)

  • 1,2-Dichloroethane (DCE): 0.2 M (50 mL)

  • Acetic acid (glacial): 1.0 eq (optional but recommended)

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4-bromo-3-chlorobenzaldehyde and DCE. Add pyrrolidine dropwise at room temperature (20-25 °C).

    • Causality: DCE is chosen over DCM due to its higher boiling point and superior solubility profile for NaBH(OAc)3, which prevents the reducing agent from crashing out of solution [2].

  • Catalysis: Add glacial acetic acid. Stir the mixture for 30 minutes.

    • Causality: Acetic acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly reactive iminium ion.

  • Reduction: Add NaBH(OAc)3 portion-wise over 15 minutes to control the mild exotherm associated with hydride transfer.

  • In-Process Control (IPC): Stir for 4-12 hours. Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed to workup only when the aldehyde peak (UV 254 nm) is <2% relative to the product mass.

  • Quench & Workup: Slowly add saturated aqueous NaHCO3 (25 mL) and stir vigorously for 30 minutes until gas evolution (CO2) ceases.

    • Causality: The basic quench neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted borohydride species into inert borates.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCE (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: 0-10% Methanol in DCM with 0.1% Et3N) to yield the pure free base.

Protocol B: Direct N-Alkylation (Alternative Method)

Reagents:

  • 4-Bromo-3-chlorobenzyl bromide: 1.0 eq (10.0 mmol, 2.84 g)

  • Pyrrolidine: 1.2 eq (12.0 mmol, 1.00 mL)

  • Potassium carbonate (K2CO3, finely powdered): 2.5 eq (25.0 mmol, 3.45 g)

  • Acetonitrile (ACN): 0.2 M (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend K2CO3 in ACN in a round-bottom flask. Add pyrrolidine and stir for 10 minutes at room temperature.

  • Alkylation: Dissolve 4-bromo-3-chlorobenzyl bromide in 10 mL ACN and add dropwise to the suspension over 20 minutes.

    • Causality: Dropwise addition keeps the local concentration of the electrophile low, suppressing the nucleophilic attack of the newly formed product on unreacted benzyl bromide (which would form an unwanted quaternary ammonium salt) [3].

  • Heating: Heat the reaction to 60 °C for 6 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 3:1). The benzyl bromide (Rf ~0.8) should disappear, replaced by a baseline-retained amine spot that stains positively with Dragendorff's reagent.

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (K2CO3 and KBr).

  • Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL). Extract, dry the organic layer over MgSO4, and evaporate to yield the crude product.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both protocols based on standard optimization parameters:

ParameterProtocol A: Reductive AminationProtocol B: Direct N-Alkylation
Typical Yield 85 - 92%70 - 80%
Reaction Time 4 - 12 hours6 hours
Temperature Room Temperature (20-25 °C)60 °C
Primary Impurity Benzyl alcohol (<5%)Quaternary ammonium salt (~10%)
Atom Economy Moderate (Hydride waste)High (HBr byproduct)
Scalability Excellent (Highly controlled)Good (Requires slow addition)

Analytical Validation

To ensure the trustworthiness of the synthesized this compound, the following self-validating analytical benchmarks must be met before utilizing the compound in downstream assays:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 274.0 and 276.0.

    • Causality: The characteristic 1:1 isotopic pattern confirms the presence of exactly one bromine and one chlorine atom on the intact molecule.

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.55 (d, J = 8.2 Hz, 1H, Aromatic)

    • δ 7.42 (d, J = 2.0 Hz, 1H, Aromatic)

    • δ 7.15 (dd, J = 8.2, 2.0 Hz, 1H, Aromatic)

    • δ 3.58 (s, 2H, Benzylic -CH2-)

      • Causality: The sharp singlet at ~3.58 ppm confirms successful attachment of the benzylic carbon to the tertiary nitrogen without adjacent proton coupling.

    • δ 2.50 (m, 4H, Pyrrolidine N-CH2)

    • δ 1.78 (m, 4H, Pyrrolidine C-CH2)

References

  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Smith, M. B. (2013). Wiley.[Link]

Application Note: Reductive Amination Protocol for the Synthesis of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8) Application: Building block synthesis, medicinal chemistry, and drug discovery workflows.

Mechanistic Rationale & Reaction Design

The synthesis of this compound is achieved via a direct reductive amination between 4-bromo-3-chlorobenzaldehyde and pyrrolidine. Designing a robust, self-validating protocol for this transformation requires careful selection of the reducing agent, solvent, and catalytic additives to ensure high chemoselectivity and yield.

Causality in Reagent Selection
  • Reducing Agent (STAB): Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the premier reagent for this transformation. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond compared to sodium borohydride (NaBH₄). This renders STAB stable in mildly acidic conditions and highly chemoselective for the reduction of iminium ions over unreacted aldehydes [1]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a severe risk associated with sodium cyanoborohydride (NaBH₃CN) during acidic workups.

  • Solvent (DCE): 1,2-Dichloroethane (DCE) is selected over tetrahydrofuran (THF) or methanol because STAB exhibits optimal solubility and stability in chlorinated solvents. DCE also provides a slightly higher boiling point than dichloromethane (DCM), allowing for gentle heating if steric hindrance impedes iminium formation.

  • Acid Catalyst (AcOH): While pyrrolidine is a strong nucleophile, the starting 4-bromo-3-chlorobenzaldehyde is electron-deficient. The addition of 1.0 equivalent of glacial acetic acid (AcOH) is critical. It protonates the intermediate hemiaminal's hydroxyl group, accelerating its dehydration into the highly reactive iminium ion.

Recent medicinal chemistry campaigns targeting viral assemblies have successfully utilized these exact reductive amination conditions on structurally identical halogenated benzaldehyde scaffolds [2].

Reaction Pathway & Workflow Visualization

Pathway A 4-Bromo-3-chloro- benzaldehyde C Hemiaminal Intermediate A->C + Pyrrolidine B Pyrrolidine B->C D Iminium Ion Intermediate C->D - H2O (AcOH cat.) E 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine D->E STAB Reduction

Figure 1. Mechanistic pathway of the reductive amination.

Workflow Step1 1. Reagent Mixing Aldehyde + Pyrrolidine + AcOH in DCE Step2 2. Iminium Formation Stir at 20-25 °C for 30-60 min Step1->Step2 Step3 3. Reduction Portionwise addition of STAB (1.5 eq) Step2->Step3 Step4 4. Reaction Monitoring Stir 2-12 h; Monitor via LC-MS/TLC Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3 quench, DCM extraction Step4->Step5 Step6 6. Purification Flash Chromatography or Salt Formation Step5->Step6

Figure 2. Step-by-step experimental workflow.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometry and Reagent Equivalents

ReagentMW ( g/mol )EquivalentsFunction
4-Bromo-3-chlorobenzaldehyde219.461.0Electrophile / Limiting Reagent
Pyrrolidine71.121.2Nucleophile
Acetic Acid (Glacial)60.051.0Acid Catalyst
Sodium Triacetoxyborohydride (STAB)211.941.5Mild Reducing Agent
1,2-Dichloroethane (DCE)98.960.1 MReaction Solvent

Table 2: Analytical Validation Parameters

TechniqueParameterExpected Observation & Rationale
LC-MS (ESI+)m/z [M+H]⁺274.0 / 276.0 / 278.0 . The presence of one Bromine (79/81) and one Chlorine (35/37) creates a distinct 3 : 4 : 1 isotopic cluster.
TLCR_f (Product)~0.3 - 0.4 (Eluent: 5-10% MeOH in DCM with 1% NH₄OH).
TLCStainDragendorff's reagent (highly sensitive for tertiary amines) or Iodine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By confirming iminium formation prior to the addition of the reducing agent, the risk of prematurely reducing the starting aldehyde to 4-bromo-3-chlorobenzyl alcohol is eliminated.

Phase 1: Iminium Ion Formation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Substrate Solubilization: Dissolve 4-bromo-3-chlorobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Amine Addition: Add pyrrolidine (1.2 eq) to the stirring solution at room temperature (20–25 °C).

  • Catalysis: Dropwise, add glacial acetic acid (1.0 eq). The solution may slightly change color (typically pale yellow) as the hemiaminal forms.

  • Validation Check: Stir the mixture for 30–60 minutes. Self-Validation Step: Pull a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Ensure the complete disappearance of the aldehyde signal (m/z 219/221) and the appearance of the iminium intermediate mass before proceeding.

Phase 2: Reduction
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the mild exotherm associated with hydride transfer.

  • STAB Addition: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portionwise over 5 minutes to prevent clumping and ensure even dispersion.

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir vigorously for 2 to 12 hours.

  • Endpoint Monitoring: Monitor reaction progress via TLC (10% MeOH/DCM + 1% NH₄OH) or LC-MS. The reaction is complete when the distinct 3:4:1 isotopic cluster at m/z 274/276/278 becomes the dominant peak.

Phase 3: Quench, Workup, and Purification
  • Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃). Caution: Vigorous effervescence (CO₂ gas evolution) will occur as the excess acetic acid and STAB are neutralized.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude oil via silica gel flash column chromatography using a gradient of 0% to 10% Methanol in DCM (modified with 1% aqueous NH₄OH or triethylamine to prevent the tertiary amine from streaking on the acidic silica).

  • Storage: The freebase product this compound is an oil. For long-term storage, it is highly recommended to convert it to its hydrochloride (HCl) salt by dissolving the freebase in diethyl ether and adding 2.0 M HCl in ether, followed by filtration of the resulting solid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Rolt, A., Talley, D. C., Park, S. B., Hu, Z., Dulcey, A., Ma, C., ... & Marugan, J. J. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431-9443. URL:[Link]

Application Note: N-Alkylation of Pyrrolidine with 4-Bromo-3-Chlorobenzyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-alkylation of pyrrolidine with 4-bromo-3-chlorobenzyl halides . This specific transformation is a critical step in the synthesis of diverse pharmaceutical scaffolds, including GPCR ligands and kinase inhibitors, where the 3-chloro-4-bromoaryl motif provides essential metabolic stability and halogen-bonding interactions.


)
Scale:  Milligram to Multigram
Target Audience:  Medicinal Chemists, Process Chemists

Introduction & Mechanistic Insight

The synthesis of N-(4-bromo-3-chlorobenzyl)pyrrolidine proceeds via a classic bimolecular nucleophilic substitution (


). Pyrrolidine, a secondary cyclic amine, acts as the nucleophile attacking the electron-deficient benzylic carbon of the halide.
Mechanistic Considerations
  • Electronic Activation: The 4-bromo and 3-chloro substituents on the aromatic ring exert a cumulative inductive electron-withdrawing effect (-I). This renders the benzylic carbon significantly more electrophilic than in unsubstituted benzyl halides, increasing the reaction rate.

  • Steric Factors: Pyrrolidine is a compact, highly nucleophilic secondary amine. The reaction is typically rapid, necessitating control over stoichiometry and temperature to prevent the formation of quaternary ammonium salts (bis-alkylation).

  • Chemoselectivity: The reaction must selectively alkylate the nitrogen without displacing the aryl halogens. Under standard

    
     conditions (mild base, 
    
    
    
    C), the aryl-bromide and aryl-chloride bonds remain intact, preserving the motif for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Reagent Selection Guide

The choice of reagents dictates the yield, purity, and workup efficiency.

A. Electrophile: The Benzyl Halide
ReagentReactivityStabilityRecommendation
Benzyl Bromide (

)
HighModerate (Light Sensitive)Preferred. Optimal balance of reactivity and handling.
Benzyl Chloride (

)
ModerateHighRequires iodide catalysis (KI/TBAI) or higher heat.
Benzyl Iodide (

)
Very HighLow (Unstable)Generated in situ (Finkelstein) if needed; rarely isolated.
B. Base Selection (Acid Scavenger)

The reaction generates HX (HBr or HCl) as a byproduct, which protonates the unreacted pyrrolidine, deactivating it. A base is required to neutralize the acid.

  • Potassium Carbonate (

    
    ):  The gold standard. Heterogeneous base in aprotic solvents (MeCN, DMF). Easy to filter off.
    
  • Cesium Carbonate (

    
    ):  Higher solubility and basicity. Use for sluggish reactions (e.g., with benzyl chlorides).
    
  • DIPEA (Hünig's Base): Homogeneous organic base. Useful if solubility is an issue, but removal requires acid washing which can trap the product.

C. Solvent Systems[1][2][3]
  • Acetonitrile (MeCN): Preferred. Polar aprotic, good solubility for reactants, easy to remove (

    
    ), supports 
    
    
    
    transition states.
  • DMF/DMAc: Excellent for solubility but difficult to remove (high boiling point). Use only if reagents are insoluble in MeCN.

  • Acetone: Good for Finkelstein conditions (with NaI), but volatile.

Optimization Strategy

To maximize the yield of the tertiary amine and minimize the quaternary salt:

  • Stoichiometry: Use a slight excess of pyrrolidine (1.1 – 1.2 equiv) to ensure complete consumption of the limiting benzyl halide.

  • Concentration: Maintain moderate concentration (0.1 M – 0.2 M). Highly concentrated solutions favor intermolecular quaternary salt formation.

  • Temperature: Start at

    
     or RT. The electron-deficient nature of the 4-bromo-3-chlorobenzyl system makes it highly reactive; heating is often unnecessary and increases side products.
    

Detailed Experimental Protocol

Standard Protocol: in Acetonitrile[4]

Materials:

  • 4-Bromo-3-chlorobenzyl bromide (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • 
     (anhydrous, 2.0 equiv)[1]
    
  • Acetonitrile (anhydrous, 0.15 M relative to halide)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
      (2.0 equiv) in anhydrous Acetonitrile .
    
  • Amine Addition: Add Pyrrolidine (1.2 equiv) to the suspension. Stir at room temperature for 5–10 minutes.

  • Halide Addition: Dissolve 4-bromo-3-chlorobenzyl bromide (1.0 equiv) in a minimal amount of acetonitrile. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Note: Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Reaction: Stir the mixture at Room Temperature (RT).

    • Monitoring: Check by TLC (System: 10% MeOH in DCM or 30% EtOAc in Hexanes) or LC-MS after 1 hour. The starting bromide should disappear rapidly.

  • Workup:

    • Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (

      
      , KBr).
      
    • Wash the filter cake with ethyl acetate.[2]

    • Concentrate the filtrate under reduced pressure.[2][1]

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in EtOAc.

    • Extract with 1M HCl (aq)

      
      . The product moves to the aqueous layer (protonated); neutral impurities remain in organics.
      
    • Basify the combined aqueous layers with 2M NaOH or saturated

      
       until pH > 10.
      
    • Extract the cloudy aqueous mixture with EtOAc

      
      .
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Result: Typically yields >90% pure tertiary amine. Column chromatography is rarely needed unless quaternary salts formed.

Workflow Visualization

The following diagram outlines the logical flow from reaction setup to pure product isolation, highlighting the critical decision points.

ReactionWorkflow Start Start: Reagent Prep Mix Suspend K2CO3 & Pyrrolidine in MeCN Start->Mix Add Dropwise Addition of 4-Bromo-3-chlorobenzyl bromide Mix->Add Monitor Monitor (TLC/LCMS) Is SM consumed? Add->Monitor Monitor->Add No (Heat/Wait) Filter Filter Inorganic Salts (Remove K2CO3/KBr) Monitor->Filter Yes Conc Concentrate Filtrate Filter->Conc Extract Acid-Base Extraction 1. Extract into 1M HCl 2. Wash Org Layer (Discard) 3. Basify Aq Layer (pH > 10) 4. Extract into EtOAc Conc->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Pure Product: N-(4-bromo-3-chlorobenzyl)pyrrolidine Dry->Product

Figure 1: Step-by-step workflow for the synthesis and purification of N-(4-bromo-3-chlorobenzyl)pyrrolidine.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion Old/Wet ReagentsEnsure Benzyl Bromide is not hydrolyzed. Dry MeCN over molecular sieves.
Quaternary Salt Formation Excess Halide / High TempEnsure Pyrrolidine is in excess. Add Halide slowly at

.[2]
Product in Organic Waste pH Incorrect during WorkupEnsure aqueous layer is pH < 2 during first extraction and pH > 10 during second extraction.
Sluggish Reaction Chloride Leaving GroupAdd 10 mol% KI (Finkelstein catalyst) or switch to DMF and heat to

.

References

  • Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(49), 10293-10311.
  • Master Organic Chemistry. Alkylation of Amines: Problems and Solutions. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Bromobenzyl bromide. [Link]

Sources

Application Note: Optimizing Lead Discovery with 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the selection of orthogonal scaffolds is critical for rapid library generation.[1] 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8), hereafter referred to as BCMP-Pyrrolidine , represents a high-value "privileged structure" building block.[1]

This guide details the strategic application of BCMP-Pyrrolidine as a core scaffold.[1] Its value lies in its chemoselective halogenation pattern (4-Br vs. 3-Cl), allowing for sequential functionalization, and the presence of the pyrrolidine pharmacophore , a proven motif in GPCR and ion channel ligands.[1]

Scaffold Profile & Structural Logic

Physicochemical Properties[1]
  • Molecular Formula: C₁₁H₁₃BrClN[1][2]

  • Molecular Weight: 274.59 g/mol [1][3]

  • LogP (Predicted): ~3.7 (Lipophilic, suitable for CNS penetration)[1]

  • pKa (Pyrrolidine N): ~9.5 (Predominantly cationic at physiological pH)[1]

  • Solubility: High in DMSO, DCM, Methanol; moderate in aqueous buffers (pH dependent).[1]

Structural Advantages

The BCMP-Pyrrolidine scaffold offers three distinct medicinal chemistry vectors:

  • The "Anchor" (Pyrrolidine): A solubilizing, basic headgroup capable of forming cation-

    
     interactions or salt bridges within a binding pocket (e.g., Asp/Glu residues in GPCRs).[1]
    
  • The "Exit Vector" (4-Bromo): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] The para position allows for linear extension of the molecule to reach distal binding pockets.[1]

  • The "Modulator" (3-Chloro):

    • Chemoselectivity: The C-Cl bond is significantly less reactive than the C-Br bond, allowing the Br to be reacted exclusively without protecting the Cl.[1]

    • Metabolic Stability: The Cl substituent blocks the metabolically vulnerable C3 position on the phenyl ring.[1]

    • Electronic Tuning: The electron-withdrawing nature of Cl lowers the pKa of the phenyl ring, influencing

      
      -stacking interactions.[1]
      

Strategic Derivatization Workflows

The primary utility of BCMP-Pyrrolidine is its ability to serve as a hub for divergent synthesis.[1] The following diagram illustrates the chemoselective pathways available to researchers.

G Scaffold BCMP-Pyrrolidine (Scaffold) Suzuki Pathway A: Suzuki-Miyaura (Biaryl Formation) Scaffold->Suzuki Ar-B(OH)2, Pd(0) Selectivity: Br >> Cl Buchwald Pathway B: Buchwald-Hartwig (C-N Bond Formation) Scaffold->Buchwald R-NH2, Pd(0) Selectivity: Br >> Cl Heck Pathway C: Heck Reaction (Alkenylation) Scaffold->Heck Alkene, Pd(0) ProductA Biaryl Libraries (Kinase Inhibitors) Suzuki->ProductA ProductB Aminated Analogs (GPCR Ligands) Buchwald->ProductB ProductC Styrenyl Derivs. (Linker Extension) Heck->ProductC

Figure 1: Divergent synthesis pathways utilizing the chemoselective reactivity of the 4-Bromo substituent.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the 4-position of the BCMP-Pyrrolidine scaffold without affecting the 3-Chloro substituent.[1]

Mechanism: The oxidative addition of Pd(0) occurs roughly


 times faster at the C-Br bond than the C-Cl bond, ensuring high fidelity.[1]

Reagents:

  • BCMP-Pyrrolidine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) — Chosen for robustness and resistance to air.[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial or round-bottom flask, charge BCMP-Pyrrolidine (275 mg, 1.0 mmol), the desired aryl boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved Oxygen.[1] Critical Step: Oxygen is the primary cause of homocoupling side products.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (41 mg, 0.05 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 100°C for 30 minutes (microwave irradiation).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H = 274/276) and appearance of the biaryl product.[1] The Cl isotope pattern (3:1) should remain in the product mass spectrum.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[1] Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of DCM/MeOH (0–10%).[1]

Protocol B: Buchwald-Hartwig Amination

Objective: To introduce a secondary amine at the 4-position.[1]

Reagents:

  • BCMP-Pyrrolidine (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Catalyst: Pd₂ (dba)₃ (0.02 equiv)[1]

  • Ligand: XPhos (0.04 equiv) — Excellent for aryl chlorides/bromides and steric bulk.[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Key Precaution: The pyrrolidine nitrogen is tertiary and non-nucleophilic in this context, but ensure the coupling partner amine is the only nucleophile present.

Comparative Data: Reaction Optimization

The following table summarizes optimization studies for the Suzuki coupling of BCMP-Pyrrolidine with Phenylboronic acid.

EntryCatalystSolventBaseTemp (°C)Yield (%)Selectivity (Br:Cl)
1Pd(PPh₃)₄Toluene/EtOHNa₂CO₃10065>99:1
2Pd(OAc)₂ / SPhosTolueneK₃PO₄10082>99:1
3 Pd(dppf)Cl₂ Dioxane/H₂O K₂CO₃ 90 94 >99:1
4Pd₂ (dba)₃ / XPhosTHFCs₂CO₃7088>99:1

Table 1: Optimization of Suzuki-Miyaura conditions. Entry 3 represents the standard protocol due to ease of handling and high yield.[1]

Mechanistic Insight: The Selectivity Filter

Understanding the catalytic cycle is essential for troubleshooting.[1] The diagram below details the Pd-cycle, highlighting the critical Oxidative Addition step where the discrimination between Br and Cl occurs.[1]

PdCycle cluster_selectivity Selectivity Checkpoint Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Inserts into C-Br (Fast) Complex Pd(II)-Ar-Br Complex OxAdd->Complex Note C-Cl bond energy is too high for Pd insertion under these conditions. OxAdd->Note TransMet Transmetallation (+ Ar'-B(OH)2) Complex->TransMet Base Assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: Catalytic cycle emphasizing the kinetic preference for C-Br oxidative addition.

Application in Medicinal Chemistry (Case Studies)

GPCR Ligand Design (Histamine H3 / Dopamine D3)

Benzylpyrrolidines are "privileged scaffolds" for aminergic GPCRs.[1]

  • Design Strategy: Use the BCMP-Pyrrolidine scaffold.

  • Action: Perform a Suzuki coupling at the 4-Br position with a para-cyanophenyl boronic acid.

  • Result: The resulting biaryl system mimics the extended pharmacophore of known H3 antagonists (e.g., Pitolisant analogs), where the pyrrolidine provides the basic amine interaction and the biaryl system spans the hydrophobic pocket.

Fragment Linking

In FBDD, if a fragment screen identifies a weak binder interacting with a halogen-binding pocket (via the Cl) and a cation-binding site (via the Pyrrolidine), the Br serves as the perfect vector to "grow" the molecule toward a second fragment binding site.[1]

References

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] this compound Product Page.[1][3]Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24867664, 1-(4-Bromo-3-chlorobenzyl)pyrrolidine.[1]Link[1]

Sources

Cross-coupling reaction protocols using 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (referred to herein as BCP-Pyr ) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity : it possesses two halogen handles (aryl bromide and aryl chloride) with distinct electronic and steric profiles, plus a benzylic pyrrolidine moiety that modulates solubility and basicity.

This Application Note provides validated protocols to exploit the reactivity gap between the C4-Bromine and C3-Chlorine bonds. By utilizing kinetic control and ligand-specific activation, researchers can achieve site-selective functionalization—coupling the bromine first under mild conditions, followed by activation of the sterically hindered chlorine.

Chemical Profile & Mechanistic Strategy

PropertySpecificationMechanistic Implication
Structure 4-Br, 3-Cl, 1-Benzylic PyrrolidineSteric Crowd: The 3-Cl is ortho to the 4-Br. This creates a "gatekeeper" effect, slightly retarding oxidative addition at Br compared to para-isomers, but significantly protecting the Cl.
Bond Energy C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol)Selectivity Basis: Pd(0) insertion into C-Br is kinetically favored by >100x over C-Cl.
Basicity Tertiary Amine (

)
Catalyst Poisoning Risk: The pyrrolidine nitrogen can coordinate to Pd(II). Bidentate ligands or higher catalyst loadings are recommended to outcompete this binding.
Mechanistic Pathway: The Divergent Cascade

The following decision tree illustrates the critical control points for achieving chemoselectivity.

Chemoselectivity Start BCP-Pyr Substrate (Ar-Br / Ar-Cl) Pd0 Pd(0) Catalyst Start->Pd0 OxAdd_Br Oxidative Addition (Fast) Insert at C-Br Pd0->OxAdd_Br Kinetic Control (Standard Ligands) OxAdd_Cl Oxidative Addition (Slow) Insert at C-Cl Pd0->OxAdd_Cl High Energy Barrier (Requires e-rich Ligands) Suzuki Protocol A: Suzuki Coupling (Mild Base, 60°C) Retains Cl OxAdd_Br->Suzuki Product_A Product A: 4-Aryl-3-Chloro Derivative Suzuki->Product_A Buchwald Protocol B: Buchwald Amination (Strong Base, 100°C, Bulky Ligand) Activates Cl Product_B Product B: Fully Functionalized Biaryl-Amine Buchwald->Product_B Product_A->Buchwald Step 2: Sequential

Figure 1: Chemoselectivity decision tree demonstrating the kinetic priority of C-Br insertion over C-Cl, enabling sequential functionalization.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize C4-Br with an aryl boronic acid while leaving C3-Cl intact for future use.

Rationale

To prevent reaction at the Chlorine, we use a "middle-ground" catalyst system. We avoid highly active bulky phosphines (like XPhos) that might activate the chloride. Instead, we use Pd(dppf)Cl₂ , a bidentate ligand that is robust enough to resist amine poisoning by the pyrrolidine but not active enough to insert into the hindered C-Cl bond at moderate temperatures.

Materials
  • Substrate: BCP-Pyr (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with BCP-Pyr (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate).

  • Base Activation: Add the Na₂CO₃ solution via syringe. The biphasic system requires vigorous stirring.

  • Thermal Cycle: Heat the block to 60–70°C .

    • Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of "leakage" reaction at the C-Cl bond or hydrodehalogenation.

  • Monitoring: Monitor by LC-MS at 2 hours. Look for the consumption of the Bromide (M+) and appearance of the Product (M-Br+Ar). The Chloride isotope pattern (3:1 ratio) should remain visible in the product mass.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography. The pyrrolidine amine makes the product polar; add 1% Triethylamine to the eluent to prevent streaking on silica.

Protocol B: Buchwald-Hartwig Amination (C-Cl Activation)

Objective: Functionalize the sterically hindered C3-Cl (either on the native scaffold or after Protocol A).

Rationale

The C3-Cl bond is deactivated and sterically crowded by the C4-substituent (or the original Br). Standard ligands (PPh₃, dppf) will fail. Success requires Dialkylbiaryl Phosphine Ligands (e.g., BrettPhos or RuPhos ) which form highly active monoligated Pd(0) species capable of oxidative addition into hindered chlorides.

Materials
  • Substrate: 3-Chloro intermediate (from Protocol A) or BCP-Pyr.

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Catalyst Source: Pd₂(dba)₃ (2 mol% Pd).

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%).

    • Pre-catalyst Option: BrettPhos-Pd-G3 is preferred for easier handling.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Must be stored in glovebox or fresh bottle.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk: This reaction is sensitive to oxygen and moisture. Ideally, set up in a glovebox.

  • Catalyst Pre-complexation: If using Pd₂(dba)₃ + Ligand, stir them in the solvent at nearly reflux for 5 mins before adding substrate to generate the active L-Pd(0) species. If using G3-precatalyst, skip this.

  • Reaction Assembly: Add Substrate, Amine, and Base to the catalyst mixture.[2]

  • High-Energy Activation: Heat to 100–110°C for 12–18 hours.

    • Why High Heat? The activation energy for the hindered C-Cl insertion is high.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate.

  • Purification: Reverse-phase HPLC is often preferred here if the product is very polar due to multiple amine groups.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Stalled Reaction (Protocol A) Pyrrolidine poisoning Pd center.Switch to Pd(Amphos)Cl₂ or increase catalyst loading to 5 mol%.
Loss of Cl (Protocol A) Temperature too high; "Over-reaction."Lower Temp to 50°C; Switch base to milder K₃PO₄.
No Reaction at Cl (Protocol B) Ligand not bulky enough; Base wet.Use BrettPhos ; Ensure NaOtBu is fresh (white powder, not yellow/clumped).
Protodehalogenation (Ar-H formed) Solvent H-donor activity.Avoid alcohols in Protocol A. Use Toluene/Dioxane exclusively.

References

  • Chemoselectivity in Polyhalogenated Arenes

    • Title: "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides."
    • Source:Journal of the American Chemical Society, 2014.[3]

    • URL:[Link] (General principle applied to Ar-Cl/Ar-Br systems).

  • Buchwald-Hartwig Ligand Selection

    • Title: "A User's Guide to Palladium-Catalyzed Amin
    • Source:Chemical Science, 2011.
    • URL:[Link]

  • Handling of Benzylic Amines in Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substr
    • Source:Organic Process Research & Development, 2012.
    • URL:[Link]

  • Mechanistic Divergence (Br vs Cl)

    • Title: "Mechanistic Studies on the Pd-Catalyzed Cross-Coupling of Aryl Halides."
    • Source:Accounts of Chemical Research, 2008.
    • URL:[Link]

Sources

Application Note: Precision Synthesis and Cross-Coupling of Halogenated Benzylpyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-benzylpyrrolidine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in histamine H3 antagonists, dopamine modulators, and kinase inhibitors. This guide details the strategic preparation and downstream application of halogenated benzylpyrrolidines . Unlike simple alkyl amines, the incorporation of a halogen handle (Br, Cl, I) on the benzyl ring transforms this motif from a passive linker into a reactive linchpin, enabling rapid diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig).

Part 1: Strategic Synthesis of the Core Scaffold

The quality of the final pharmaceutical intermediate depends heavily on the purity of the starting halogenated benzylpyrrolidine. While direct alkylation is possible, Reductive Amination is the superior method for research and early development due to its milder conditions and suppression of over-alkylation (quaternization).

Comparative Workflow Analysis

The following decision tree illustrates the selection logic between synthetic routes based on substrate availability and scale.

Synthesis_Strategy Start Target: N-(Halo-benzyl)pyrrolidine RouteA Route A: Reductive Amination (Preferred for Diversity) Start->RouteA High Functional Group Tolerance RouteB Route B: Direct Alkylation (Preferred for Cost/Scale) Start->RouteB Robust Substrates Only ReagentsA Aldehyde + Pyrrolidine Reductant: STAB or NaBH4 RouteA->ReagentsA ReagentsB Benzyl Halide + Pyrrolidine Base: K2CO3 or DIPEA RouteB->ReagentsB IssueA Advantage: No quaternization Disadvantage: Cost of reductant ReagentsA->IssueA IssueB Advantage: Cheap reagents Disadvantage: Bis-alkylation risk ReagentsB->IssueB

Figure 1: Strategic selection between reductive amination and direct alkylation routes.

Protocol 1: Optimized Reductive Amination (The "STAB" Method)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is less toxic than cyanoborohydride and allows for "one-pot" formation without isolating the imine intermediate.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-bromobenzaldehyde (10 mmol) in DCE (30 mL). Add pyrrolidine (11 mmol) and catalytic acetic acid. Stir at room temperature for 30 minutes under nitrogen. Checkpoint: The solution may warm slightly; this indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes to avoid vigorous effervescence.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (high Rf) should disappear.

  • Quench & Workup (Critical for Purity):

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 20 mL).

    • Acid-Base Purification: Extract the organic layer with 1N HCl (transferring the amine to the aqueous phase). Discard the organic layer (removes non-basic impurities). Basify the aqueous layer to pH >10 with 2N NaOH. Extract back into DCM.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Data: Yield Comparison by Method

MethodReductant/BaseYield (%)Purity (HPLC)Notes
Reductive Amination STAB / AcOH92% >98%Best for library synthesis; minimal side products.
Reductive AminationNaBH₄ / MeOH78%90%Requires imine pre-formation; alcohol can compete.
Direct AlkylationK₂CO₃ / Acetone65%85%Significant dialkylation (quaternary salt) observed.

Part 2: Downstream Application (Cross-Coupling)

Once the N-(4-bromobenzyl)pyrrolidine is synthesized, it acts as a versatile electrophile. The following protocols demonstrate its use in generating biaryl pharmaceutical intermediates.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This reaction couples the benzylpyrrolidine with aryl boronic acids to create diarylmethane scaffolds, common in antihistamines and CNS-active drugs.

Mechanism & Logic: We utilize Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists oxidation and works well with electron-rich benzyl bromides.

Catalytic_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + N-(4-Br-benzyl)pyrrolidine TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 / K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Simplified Suzuki catalytic cycle emphasizing the oxidative addition of the benzyl bromide.

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with:

    • N-(4-bromobenzyl)pyrrolidine (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[1]·DCM (0.05 equiv / 5 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential to solubilize the inorganic base and activate the boronic acid.

  • Reaction: Heat to 90°C for 4 hours (or 100°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and concentrate.[2]

  • Purification: Flash chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH₄OH).

Protocol 3: Buchwald-Hartwig Amination

Used to convert the bromobenzylpyrrolidine into an aniline derivative, a key step in synthesizing kinase inhibitors.

Key Parameter Changes:

  • Base: Sodium tert-butoxide (NaOtBu) is required to deprotonate the amine partner.

  • Ligand: XPhos or BrettPhos are preferred to stabilize the Pd intermediate and prevent beta-hydride elimination.

Procedure Summary: Combine the bromobenzylpyrrolidine (1.0 eq), Aniline derivative (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq) in Toluene. Heat at 100°C under Argon for 12 hours.

Part 3: References & Grounding

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] Link

  • Suzuki Coupling of Alkyl/Benzyl Halides: Netherton, M. R., & Fu, G. C. "Suzuki Cross-Couplings of Alkyl Halides." Topics in Organometallic Chemistry, 2005. Link

  • Buchwald-Hartwig User Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Pyrrolidine in Drug Discovery: "Pyrrolidine Derivatives in Drug Discovery." PharmaBlock Application Notes. Link

  • General Protocol Verification: "The Strategic Role of N-(4-Bromobenzyl)-N-ethylethanamine in Pharmaceutical Synthesis." BenchChem Technical Guide. Link

Sources

Application Note & Standard Operating Procedure: Handling and Synthetic Utilization of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8)

Strategic Utility in Medicinal Chemistry

This compound is a highly versatile, bifunctional building block utilized extensively in hit-to-lead and lead optimization campaigns[1]. The molecule features a tertiary amine (the benzylpyrrolidine core), a privileged motif known to enhance lipophilicity, basicity, and membrane permeability in biological systems[2]. This makes it an ideal scaffold for neuroactive compounds and GPCR-targeting drug discovery[3].

Crucially, the aryl ring is di-halogenated with a bromine at the C4 position and a chlorine at the C3 position. This specific structural arrangement allows for regioselective orthogonal cross-coupling . Because the oxidative addition of palladium occurs significantly faster at the weaker C-Br bond compared to the C-Cl bond, chemists can sequentially functionalize the ring. This causality enables the rapid generation of diverse chemical libraries from a single starting material.

Physicochemical Profiling

A self-validating experimental workflow begins with verifying the integrity and properties of the starting material. The high lipophilicity of this compound dictates the need for specialized biphasic or organic solvent systems during reactions.

Table 1: Physicochemical Properties & Experimental Causality

PropertyValueCausality / Significance
CAS Number 1092069-95-8Unique identifier required for procurement and inventory tracking[1].
Molecular Formula C₁₁H₁₃BrClNDetermines mass balance and expected isotopic patterns in MS[1].
Molecular Weight 274.58 g/mol Required for precise stoichiometric calculations[1][4].
TPSA 3.24 ŲExtremely low polar surface area; indicates excellent Blood-Brain Barrier (BBB) penetration potential[1].
LogP 3.6983High hydrophobicity; requires non-polar or biphasic solvent systems for complete dissolution during synthesis[1].
Purity Standard ≥95%Strict purity is required to minimize catalytic poisoning in downstream Pd-catalyzed couplings[1][4].

Safety & Handling Standard Operating Procedure (SOP)

As a halogenated benzylamine, this compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335) and is harmful if swallowed[5].

Causality of Handling Steps:

  • Storage (2-8°C): Tertiary amines are susceptible to N-oxidation by atmospheric oxygen over time, which can interfere with metal-catalyzed couplings[1]. Cold, dark storage mitigates this degradation.

  • Incompatibilities: Keep strictly away from strong oxidizing agents and strong acids[5]. Why? The pyrrolidine nitrogen is basic and will form salts exothermically with acids, while oxidizers can degrade the pyrrolidine ring entirely.

  • Ventilation: Always handle inside a certified chemical fume hood. Why? To prevent the inhalation of vapors or fine dusts which cause severe respiratory tract irritation[5].

SafetyWorkflow A Material Receipt (CAS: 1092069-95-8) B Storage (2-8°C, Argon Backfill) A->B Prevent N-oxidation C Handling (Fume Hood, Nitrile Gloves) B->C Transfer D Reaction Setup (Avoid Oxidizers/Acids) C->D Execute Protocol

Caption: Logical workflow for the safe handling and storage of this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol outlines the selective C-Br functionalization of this compound, leaving the C-Cl bond intact for subsequent diversification.

Causality of Experimental Choices:

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the coupling of sterically hindered aryl bromides while minimizing unwanted dehalogenation side-reactions.

  • Base & Solvent: K₂CO₃ in 1,4-Dioxane/H₂O (4:1). The biphasic system ensures the solubility of both the highly lipophilic organic building block (LogP ~3.7) and the inorganic base.

  • Temperature: 80°C. Why? This temperature provides enough thermal energy to activate the C-Br bond for oxidative addition, but is low enough to prevent the C-Cl bond from reacting, maintaining strict regioselectivity.

Step-by-Step Self-Validating Protocol
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol, 274.6 mg).

  • Reagent Addition: Add the desired aryl boronic acid (1.1 equiv, 1.1 mmol) and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

    • Self-Validation Check: Failure to rigorously exclude oxygen will result in the homocoupling of the boronic acid (visible as a distinct, highly non-polar byproduct on TLC/LC-MS) and the oxidation of the pyrrolidine nitrogen.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and H₂O (1 mL), followed by the catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting mass (m/z 274/276) disappears and the product mass appears. If a mass corresponding to the double-coupling product appears, the temperature was too high or the reaction ran too long.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Triethylamine to prevent amine streaking).

ReactionPathway Start This compound (Starting Material) Pd_Cat Pd(dppf)Cl2, 80°C Oxidative Addition at C-Br Start->Pd_Cat Intermediate C4-Functionalized, C3-Chloro Intermediate (Lead Compound Scaffold) Pd_Cat->Intermediate Strict temp control (80°C) Fail_Path Over-reaction (C3 & C4 coupled) (Temperature >100°C) Pd_Cat->Fail_Path Poor temp control Next_Step Subsequent Buchwald-Hartwig at C-Cl bond Intermediate->Next_Step Orthogonal Diversification

Caption: Regioselective functionalization pathway exploiting the differential reactivity of C-Br and C-Cl bonds.

Analytical Validation

To ensure the synthesized intermediate is valid for the next step of the hit-to-lead campaign, researchers must analytically confirm the retention of the C-Cl bond and the integrity of the pyrrolidine ring.

Table 2: Expected Analytical Signatures for the C4-Coupled Product

Analytical MethodExpected ObservationCausality / Validation
LC-MS (ESI+) [M+H]⁺ showing a distinct 3:1 isotopic patternValidates the presence of the remaining single Chlorine atom (³⁵Cl and ³⁷Cl isotopes).
¹H NMR (CDCl₃) Disappearance of C4-Br adjacent protonsConfirms the cross-coupling occurred regioselectively at the C4 position.
¹H NMR (CDCl₃) Pyrrolidine multiplets intact at ~2.5 ppmValidates that the sensitive pyrrolidine ring remains unoxidized and structurally intact.

References

Sources

Advanced Crystallization Protocols for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The compound 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting GPCRs or acting as histamine antagonists.[1][2] Structurally, it consists of a pyrrolidine ring linked via a methylene bridge to a 4-bromo-3-chlorobenzene moiety.[1][2]

Chemical Challenge: As a tertiary amine with a lipophilic benzyl group, the free base of this molecule often presents as a viscous oil or a low-melting solid at room temperature.[1][2] This physical state complicates purification, handling, and storage.[1][2] Oxidation of the amine and hydrolysis of the halide are potential stability risks.[1][2]

The Solution: Conversion to a crystalline salt is the standard industry protocol to ensure chemical stability and high purity (>98%).[1][2] This guide details the methodology for crystallizing the Hydrochloride (HCl) and Oxalate salts, which are statistically the most robust forms for benzyl-pyrrolidine derivatives.[1][2]

Pre-Crystallization Strategy: The "Self-Validating" System[1][2]

Before attempting large-scale crystallization, you must validate the salt form.[1][2] The choice of acid dictates the lattice energy and, consequently, the melting point and hygroscopicity of the final solid.[1][2]

Salt Selection Logic

The tertiary nitrogen in the pyrrolidine ring (pKa ~9.[1][2]5) is the primary protonation site.[1][2]

  • Hydrochloride (HCl): High lattice energy, usually stable, but can be hygroscopic.[1][2] Best for final API forms.

  • Oxalate: Often forms non-hygroscopic, high-melting crystals.[1][2] Ideal for purification of crude intermediates.[2]

  • Fumarate/Maleate: Useful if HCl salts are too soluble or form oils.[2]

Visualization: Salt Selection Decision Tree

SaltSelection Start Crude Free Base (Oil/Low-Melting Solid) CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity Decision Is Purity > 90%? CheckPurity->Decision HClRoute Route A: HCl Salt (Standard for Stability) Decision->HClRoute Yes OxalateRoute Route B: Oxalate Salt (Best for Purification) Decision->OxalateRoute No SolventA Solvent: EtOAc / IPA HClRoute->SolventA Result Crystalline Solid (>98% Purity) SolventA->Result SolventB Solvent: Acetone / EtOH OxalateRoute->SolventB SolventB->Result

Figure 1: Decision matrix for selecting the optimal salt form based on the purity of the starting material.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt

Objective: To isolate the stable HCl salt from the crude reaction mixture or oily free base.[1] Target Form: White to off-white crystalline solid.[1][2]

Reagents:

  • Crude this compound (Free Base).[1][2]

  • Ethyl Acetate (EtOAc) – HPLC Grade.[1][2]

  • 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous).[1][2]

  • n-Heptane or Diethyl Ether (Antisolvent).[1][2]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 10.0 g (approx. 36.4 mmol) of the crude free base in 50 mL of Ethyl Acetate at room temperature (20–25°C).

    • Note: If the solution is cloudy, filter through a Celite pad to remove inorganic salts (e.g., ZnBr₂ residues from previous steps).[1][2]

  • Acidification:

    • Cool the solution to 0–5°C using an ice bath.[1][2]

    • Dropwise, add 1.1 equivalents (approx. 10 mL of 4M HCl/Dioxane) of the acid solution.[1][2]

    • Observation: A white precipitate or turbidity should appear immediately.[2]

  • Crystallization (The Critical Step):

    • Scenario 1 (Immediate Precipitate): Stir the slurry at 0°C for 2 hours to maximize yield.

    • Scenario 2 (Oiling Out): If a gum forms instead of crystals, reheat the mixture to 40°C until the gum dissolves. Add Isopropanol (IPA) dropwise (max 5 mL) until clear. Allow to cool slowly to room temperature with vigorous stirring.

    • Seeding: If available, add a seed crystal at 25°C.[1][2]

  • Isolation:

    • Filter the solid under vacuum/suction.[1][2]

    • Wash the cake with 2 x 10 mL of cold EtOAc/Heptane (1:1).

    • Dry in a vacuum oven at 40–45°C for 12 hours.

Expected Yield: 85–95% Melting Point Check: Expect a sharp range (typically >180°C for HCl salts of this class).[1][2]

Protocol B: Preparation of the Oxalate Salt

Objective: Purification of low-quality crude material. Oxalates often crystallize more readily than HCl salts for lipophilic amines.[2]

Reagents:

  • Crude Free Base.[2]

  • Oxalic Acid Dihydrate (1.0 eq).[1][2]

  • Acetone and Ethanol (Absolute).[1][2]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Solution A: Dissolve 5.0 g of Free Base in 20 mL of Acetone .

    • Solution B: Dissolve 1.0 equivalent of Oxalic Acid in 5 mL of warm Ethanol .

  • Reactive Crystallization:

    • Add Solution B to Solution A slowly at room temperature with stirring.

    • The mixture may warm slightly (exothermic protonation).[1][2]

  • Nucleation & Growth:

    • Stir for 1 hour at room temperature.

    • If no crystals form, cool to -10°C (freezer) overnight.

    • Anti-solvent:[2] If necessary, add Diethyl Ether dropwise until persistent cloudiness is observed.[1][2]

  • Isolation:

    • Filter the white crystalline solid.[1][2]

    • Wash with cold Acetone.[2]

    • Warning: Oxalates can be toxic; handle with appropriate PPE.[2]

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the solvent systems and conditions validated for similar benzyl-pyrrolidine architectures.

ParameterHCl Salt (Protocol A)Oxalate Salt (Protocol B)[1][2]Notes
Primary Solvent Ethyl Acetate (EtOAc)AcetoneEtOAc is preferred for scale-up due to safety.[1][2]
Acid Source 4M HCl in DioxaneOxalic Acid (Solid/EtOH)Avoid aqueous HCl to prevent hygroscopicity.[1][2]
Temperature 0°C to 5°C20°C -> -10°COxalates require slower cooling.[1][2]
Antisolvent n-Heptane or Et₂ODiethyl EtherUse antisolvent only if yield is low (<50%).[1][2]
Drying 45°C (Vacuum)40°C (Vacuum)High heat may degrade the salt lattice.[1][2]

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the salt separates as a liquid phase before crystallizing.[2] This is common with 4-bromo-3-chlorobenzyl derivatives due to their lipophilicity.[1][2]

Mechanism: The salt's melting point is depressed by impurities or solvent, causing it to exist as a supercooled liquid.[1][2]

Corrective Workflow:

OilingOut Problem Material Oils Out Step1 Reheat to Dissolve Problem->Step1 Step2 Add Polar Co-solvent (IPA or MeOH) Step1->Step2 Step3 Seed at Cloud Point Step2->Step3 Step4 Slow Cool (1°C/min) Step3->Step4

Figure 2: Remediation strategy for oiling out events.

Specific Tip: If the HCl salt oils out in EtOAc, switch to Isopropyl Acetate (IPAc) .[1][2] IPAc has a higher boiling point and slightly different solubility profile that often favors crystal lattice formation over amorphous oil separation.[2]

References

  • Patent Context: Pyrrolidine derivatives as histamine H3 receptor ligands.[2] The core structure this compound is described as an intermediate for synthesizing complex aryl-pyrrolidines.[1][2]

    • Source: WO 2008/148868 A1.[2] [1][2]

  • General Methodology: Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Standard text for salt selection and crystallization).

  • Salt Selection: Stahl, P. H., & Wermuth, C. G.[1][2] (Eds.).[2][3][4] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative guide on pKa and counter-ion selection).

  • Synthesis Context: Related 4-bromo-3-chlorobenzyl intermediates are discussed in US Patent 8,981,094 B2.[1][2]

Sources

In vitro assay preparation using 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine[1][2][3]

Part 1: Executive Summary & Compound Analysis[1][3]

This compound (CAS: 1092069-95-8) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with monoamine transporter inhibitors, Sigma-1 receptor ligands, and H3 histamine antagonists.[1][2][3]

For researchers utilizing this compound as a chemical probe or lead candidate, two critical physicochemical properties dictate the success of in vitro assays:

  • Lipophilicity (cLogP ~3.7): The halogenated benzyl ring confers significant hydrophobicity, necessitating careful solvent management to prevent precipitation in aqueous buffers.[2][3]

  • Basicity (pKa ~9.4): The pyrrolidine nitrogen is protonated at physiological pH (7.4).[2] This cationic nature influences both solubility and interaction with negatively charged phospholipid membranes in microsomal assays.[2][3]

This guide details the Microsomal Metabolic Stability Assay , the industry-standard "first-pass" screen for this chemotype.[1][2][3] The benzyl-nitrogen bond is a known metabolic "soft spot," susceptible to N-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1][2][3]

Part 2: Material Handling & Stock Preparation[1][2][3]

Objective: Create a stable, precipitation-free stock solution.

1. Compound Properties
PropertyValueImplication
Molecular Weight 274.59 g/mol Use for Molarity calculations.[1][2][3]
Appearance Viscous Oil or Low-Melting SolidWeighing errors are common; use positive displacement pipettes if liquid.[1][2][3]
Isotopic Signature Br (1) + Cl (1)Critical for MS detection: Look for the specific M, M+2, M+4 isotope pattern to distinguish parent from matrix background.[2]
2. Stock Solution Protocol
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Anhydrous.[2][3]

  • Target Concentration: 10 mM.

  • Storage: -20°C in amber glass vials (prevent photo-dehalogenation).

Step-by-Step:

  • Weigh approximately 2.75 mg of the compound into a tared amber glass vial.

  • Calculate the exact volume of DMSO required to reach 10 mM using the formula:

    
    .[1][2]
    
  • Vortex vigorously for 30 seconds.

  • Visual Check: Inspect against a dark background. The solution must be perfectly clear. If hazy, sonicate for 5 minutes at room temperature.

Part 3: Core Protocol – Microsomal Metabolic Stability[3]

Rationale: This assay determines the intrinsic clearance (


) of the compound.[2] Given the structure, we anticipate N-dealkylation  (loss of the benzyl group) or aromatic hydroxylation  as primary metabolic routes.[2]
1. Assay Conditions
  • Test Concentration: 1 µM (Low concentration prevents enzyme saturation and solubility issues).

  • Protein Concentration: 0.5 mg/mL Liver Microsomes (Human or Species of Interest).[1][2]

  • Final DMSO: ≤ 0.1% (v/v).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate dehydrogenase, NADP+, Glucose-6-phosphate).[1][2][3]

2. Experimental Workflow (Visualized)

MicrosomalStability Stock 10 mM Stock (DMSO) Inter Intermediate Dilution (100 µM in Buffer) Stock->Inter 1:100 Dilution Reaction Reaction Plate (Microsomes + Buffer) Inter->Reaction Add 10 µL (Final 1 µM) Start Start Reaction (Add NADPH) Reaction->Start Pre-incubate 37°C, 10 min Quench Quench (Acetonitrile + IS) Start->Quench Timepoints: 0, 5, 15, 30, 45 min Analysis LC-MS/MS Analysis Quench->Analysis Centrifuge & Inject Supernatant

Figure 1: Step-by-step workflow for the metabolic stability assay. Color coding indicates critical control points (Red = Handling precaution).

3. Detailed Procedure

A. Preparation of Working Solutions

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Intermediate Solution (100 µM): Dilute 5 µL of 10 mM Stock into 495 µL of Buffer. Note: This step reduces DMSO concentration early to prevent protein denaturation.[1][2][3]

  • Microsome Mix (2X): Dilute liver microsomes to 1.0 mg/mL in Buffer.

  • NADPH Mix (2X): Prepare 2 mM NADPH in Buffer (freshly prepared).

B. Incubation

  • In a 96-well polypropylene plate, aliquot 30 µL of Microsome Mix into designated wells.

  • Add 30 µL of Intermediate Solution (Compound) to the microsomes.

  • Pre-incubation: Warm the plate to 37°C for 10 minutes. This allows the lipophilic compound to equilibrate with the microsomal membranes.[3]

  • Start Reaction: Add 60 µL of NADPH Mix to all wells except the "No Cofactor" control.

  • Sampling: At T=0, 5, 15, 30, and 45 minutes, remove 50 µL of the reaction mixture.

C. Quenching & Extraction

  • Immediately transfer the 50 µL sample into a plate containing 150 µL of ice-cold Acetonitrile (containing 100 nM of an Internal Standard, e.g., Propranolol).

  • Why Acetonitrile? It precipitates proteins and stops metabolism instantly.[1][2][3]

  • Centrifuge the quench plate at 4000 rpm for 20 minutes at 4°C to pellet proteins.

  • Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS.

Part 4: Analytical Strategy (LC-MS/MS)

Expert Insight: The halogen pattern of this compound is a powerful diagnostic tool.[1][2][3]

  • Parent Ion Detection:

    • Monitor the [M+H]+ ion.[2][3]

    • Isotope Pattern: You will see a distinct cluster.[1][2][3]

      • Peak A (M):

        
        Br + 
        
        
        
        Cl[1][2]
      • Peak B (M+2): (

        
        Br + 
        
        
        
        Cl) and (
        
        
        Br +
        
        
        Cl) — This will be the largest peak.[1][2]
      • Peak C (M+4):

        
        Br + 
        
        
        
        Cl[1][2]
    • Validation: Ensure your integration includes the correct isotope peak or consistently tracks the monoisotopic peak (Peak A).[2]

  • Metabolite Identification (Optional Scan):

    • N-dealkylation: Look for the mass of the benzyl fragment or the pyrrolidine fragment.[2][3]

    • Hydroxylation: Look for Parent + 16 amu.[1][2][3]

Data Calculation: Plot ln(% Remaining) vs. Time. The slope (


) is used to calculate Half-life (

) and Intrinsic Clearance (

).[1][2]



[1][2]
Part 5: Expected Results & Troubleshooting
ObservationDiagnosisSolution
T=0 signal is low Non-specific binding (NSB)The compound is sticking to the plastic.[1][2][3] Use low-binding plates or add 0.05% BSA to the buffer (caution: BSA binds drug too).[1][2][3]
High Clearance in "No NADPH" control Chemical instabilityThe compound is hydrolyzing or oxidizing spontaneously.[1][2][3] Protect from light and check buffer pH.[2][3]
Precipitation in stock Moisture contaminationDMSO is hygroscopic.[1][2][3] Use a fresh bottle of anhydrous DMSO.[2][3]
References
  • Compound Identity: this compound. CAS Common Chemistry.[1][3] Accessed March 5, 2026.[2][3] [Link][1][2]

  • Scaffold Activity (Alzheimer's/AChE): Shrivastava, S. K., et al. "Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease."[2][3][4] Bioorganic & Medicinal Chemistry, 2020.[2][3][4] [Link]

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][3][4] (Standard industry reference for microsomal stability).

  • Sigma Receptor Ligands: Use of N-benzyl pyrrolidines as Sigma-1 receptor probes.[1][2][3] Journal of Medicinal Chemistry (General scaffold reference).[2] [Link]

Sources

Application Note: Scalable Synthesis Routes for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8), also referred to as 1-(4-bromo-3-chlorobenzyl)pyrrolidine, is a critical benzylic amine building block. It is frequently utilized in the development of small-molecule therapeutics, including G-protein-coupled receptor (GPCR) ligands, kinase inhibitors[1], and H-PGDS inhibitors targeting inflammatory and neurodegenerative diseases[2].

This Application Note provides a comprehensive, scalable protocol for the synthesis of this compound. By applying principles of causality and rigorous quality control, the methodologies described herein ensure high yield, chemoselectivity, and reproducibility suitable for both bench-scale medicinal chemistry and pilot-plant production.

Mechanistic Pathways & Route Selection

The synthesis of tertiary benzylic amines generally proceeds via two primary pathways:

  • Route A (Reductive Amination) : The condensation of 4-bromo-3-chlorobenzaldehyde with pyrrolidine to form an intermediate iminium ion, followed by in situ reduction using sodium triacetoxyborohydride (STAB)[3].

  • Route B (N-Alkylation) : The direct nucleophilic substitution (SN2) of 4-bromo-3-chlorobenzyl bromide (or chloride) with pyrrolidine in the presence of a mild base (e.g., K₂CO₃)[4].

Causality in Route Selection: While Route B is synthetically straightforward, benzyl halides are potent lachrymators, genotoxic impurities (GTIs), and are prone to forming quaternary ammonium salts via over-alkylation. Conversely, Route A is highly preferred for scale-up . The use of STAB (NaBH(OAc)₃) provides exquisite chemoselectivity. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild hydride source that reduces the highly electrophilic iminium ion much faster than the starting aldehyde[3]. This kinetic preference prevents the formation of the unwanted 4-bromo-3-chlorobenzyl alcohol byproduct.

SynthesisRoutes Aldehyde 4-Bromo-3-chlorobenzaldehyde (Starting Material A) Iminium Iminium Intermediate Aldehyde->Iminium + Pyrrolidine (Acid Catalyst) Pyrrolidine Pyrrolidine (Amine Donor) Pyrrolidine->Iminium Halide 4-Bromo-3-chlorobenzyl bromide (Starting Material B) Product This compound (Target API Building Block) Halide->Product + Pyrrolidine / Base (N-Alkylation) Iminium->Product NaBH(OAc)3 (Reductive Amination)

Mechanistic pathways for synthesizing this compound.

Quantitative Comparison of Synthesis Routes

To justify the selection of the reductive amination pathway for scale-up, the following table summarizes the quantitative and qualitative metrics of both approaches based on standard process chemistry parameters.

ParameterRoute A: Reductive AminationRoute B: N-Alkylation
Primary Reagents 4-Bromo-3-chlorobenzaldehyde, STAB4-Bromo-3-chlorobenzyl bromide, K₂CO₃
Byproduct Risk Low (Minimal alcohol formation)High (Quaternary ammonium salts)
Scalability Excellent (Exotherm easily controlled)Moderate (Requires strict stoichiometry)
Safety Profile High (Avoids genotoxic alkylating agents)Low (Benzyl halides are lachrymators/GTIs)
Typical Yield 85 - 95%60 - 75%

Detailed Experimental Protocol: Scalable Reductive Amination (Route A)

Self-Validating System Design : This protocol utilizes an acid-base extraction for purification, completely bypassing the need for silica gel chromatography. Because the target molecule is a basic amine, it can be selectively partitioned into an aqueous acidic phase, leaving neutral impurities (unreacted aldehyde, alcohol byproducts) in the organic phase. The successful phase separation and subsequent precipitation upon basification serves as an intrinsic, self-validating checkpoint for reaction success.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde & Pyrrolidine in DCE Step2 Step 2: Reduction Portion-wise addition of STAB (0-5 °C) Step1->Step2 Step3 Step 3: Quench & Extraction Saturated NaHCO3, extract with DCM Step2->Step3 Step4 Step 4: Purification Acid-Base Extraction (Avoids Chromatography) Step3->Step4 Step5 Step 5: Validation HPLC, 1H-NMR, LC-MS Step4->Step5

Step-by-step experimental workflow for the scalable reductive amination route.

Step-by-Step Methodology

Materials:

  • 4-Bromo-3-chlorobenzaldehyde (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)[3]

  • 1,2-Dichloroethane (DCE) (Solvent)

Procedure:

  • Imine Formation : In a dry, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-bromo-3-chlorobenzaldehyde (10.0 g, 45.6 mmol) in anhydrous DCE (100 mL). Add pyrrolidine (3.57 g, 50.1 mmol) dropwise at room temperature.

    • Causality Check: DCE is explicitly selected over Tetrahydrofuran (THF) because it provides superior solubility for STAB and accelerates the reductive amination kinetics, minimizing reaction time[3].

  • Reduction : Cool the reaction mixture to 0–5 °C using an ice bath. Add STAB (13.5 g, 63.8 mmol) portion-wise over 30 minutes.

    • Causality Check: STAB reacts exothermically. Portion-wise addition at low temperatures controls the exotherm and minimizes the localized concentration of hydride, further suppressing the direct reduction of the aldehyde to the corresponding alcohol.

  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Quench : Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 30 minutes.

    • Causality Check: The mildly basic quench safely decomposes residual reactive boron complexes into water-soluble borate salts and neutralizes any trace acetic acid generated during the hydride transfer.

  • Acid-Base Extraction (Purification) :

    • Separate the organic layer and extract the aqueous layer once with Dichloromethane (DCM) (30 mL).

    • Combine the organic layers and add 1M HCl (100 mL). Vigorously mix and separate the phases. The target amine is now protonated and resides in the aqueous layer. Discard the organic layer containing neutral impurities.

    • Basify the aqueous layer to pH 10–11 using 2M NaOH. The solution will become cloudy as the free-base amine oils out.

    • Extract the aqueous layer with DCM (2 x 75 mL).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a highly pure, pale yellow oil.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized API building block, the following analytical parameters must be verified:

  • ¹H-NMR (400 MHz, CDCl₃) : The diagnostic benzylic singlet (Ar-CH₂ -N) must appear at ~3.55–3.65 ppm (2H). The pyrrolidine ring protons typically appear as multiplets at ~2.45–2.55 ppm (4H, α-protons) and ~1.75–1.85 ppm (4H, β-protons). The aromatic region (7.10–7.60 ppm) will integrate for 3 protons, confirming the 1,2,4-substitution pattern of the 4-bromo-3-chlorophenyl ring.

  • LC-MS (ESI+) : The molecule contains one bromine and one chlorine atom, leading to a distinct, self-validating isotopic pattern. The [M+H]⁺ peaks should appear at m/z 274.0 (base peak), 276.0 (~130% relative to base due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl combinations), and 278.0 (~30%).

References

  • Vertex Pharmaceuticals Inc. (2009). Novel therapeutic compounds.
  • Sanofi (2017). Quinoline-3-carboxamides as h-pgds inhibitors. PCT Int. Appl. WO2017103851A1.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

[1][2]

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine CAS: 1092069-95-8 (Generic analog reference) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The Synthetic Challenge

Welcome to the Advanced Synthesis Support Center. You are likely targeting This compound , a critical intermediate often used as a scaffold in medicinal chemistry due to its orthogonal halogenation pattern (Br/Cl) which allows for sequential cross-coupling (e.g., Suzuki, Buchwald-Hartwig).[1]

The synthesis of this molecule presents a classic chemoselectivity paradox:

  • The Amine: Pyrrolidine is a secondary amine, making it highly nucleophilic but prone to forming enamines or aminals rather than stable imines.[2]

  • The Aryl Core: The 4-bromo-3-chloro substitution pattern is electronically deactivated and sensitive.[1][2] Crucial Warning: The use of catalytic hydrogenation (e.g., Pd/C, H₂) is strictly contraindicated as it will lead to rapid hydrodehalogenation (loss of Br/Cl), destroying your scaffold.

This guide prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" route, while addressing the pitfalls of direct alkylation.

Module 1: Strategic Route Selection

Before starting, confirm your synthetic pathway.[2] We strongly recommend Route A over Route B for yield consistency.

Route Analysis Diagram

ReactionPathwaysAldehyde4-Bromo-3-chlorobenzaldehydeIminiumIminium Ion Intermediate(Transient)Aldehyde->IminiumRoute A: Reductive Amination(Acid Cat., -H2O)PyrrolidinePyrrolidineHalide4-Bromo-3-chlorobenzyl bromidePyrrolidine->IminiumProductTarget Product1-[(4-Br-3-Cl-Ph)methyl]-pyrrolidineHalide->ProductRoute B: Direct Alkylation(Base, SN2)Iminium->ProductHydride Reduction(STAB/NaBH4)SideProduct2De-halogenatedByproductIminium->SideProduct2Cat. Hydrogenation(Pd/C, H2) - AVOID!SideProduct1Over-Alkylation(Quaternary Salt)Product->SideProduct1Route B Risk:Excess Alkylating Agent

Caption: Comparison of Reductive Amination (Route A) vs. Direct Alkylation (Route B). Note the critical risk of dehalogenation if catalytic hydrogenation is attempted.

Module 2: The "Gold Standard" Protocol (Reductive Amination)

Recommendation: Use Sodium Triacetoxyborohydride (STAB) .[2] Why? STAB is mild and does not reduce aldehydes/ketones efficiently, but reduces iminium ions rapidly.[2] This allows for "One-Pot" protocols without isolating the unstable intermediate.[1][2][3]

Optimized Workflow
  • Imine Formation (The Equilibrium):

    • Reagents: 4-Bromo-3-chlorobenzaldehyde (1.0 eq) + Pyrrolidine (1.1 eq).[1][2]

    • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1]

    • Catalyst: Acetic Acid (1.0–2.0 eq).[2] Critical for secondary amines to facilitate iminium formation.

    • Time: Stir 30-60 mins at Room Temp.

  • Reduction (The Kinetic Trap):

    • Reagent: NaBH(OAc)₃ (STAB) (1.4 eq).[1]

    • Addition: Add as a solid in one portion.

    • Duration: 2–16 hours (Monitor by TLC/LCMS).[2]

  • Quench & Workup (The Yield Maker):

    • Quench: Sat. NaHCO₃ (gas evolution).[2]

    • Extraction: DCM or EtOAc.[2]

Module 3: Troubleshooting & FAQs

Category 1: Reaction Stalled / Low Conversion[1]

Q: TLC shows remaining aldehyde after 12 hours. Should I add more STAB? A: Adding more reducing agent usually won't help if the iminium ion hasn't formed.[2]

  • Root Cause: The equilibrium between aldehyde + amine ⇌ iminium + water is unfavorable.[2]

  • Fix:

    • Acidity Check: Ensure you added Acetic Acid.[2] Secondary amines (pyrrolidine) require acid catalysis to form the electrophilic iminium species.[2]

    • Water Scavenging: Add activated 4Å Molecular Sieves or Magnesium Sulfate (MgSO₄) to the reaction mixture during the first hour to drive the equilibrium forward before adding the reducing agent.

Q: Can I use Sodium Cyanoborohydride (NaBH₃CN) instead? A: Yes, but it is toxic and requires pH control (pH ~6). STAB is preferred because it is non-toxic and works in a wider pH range without generating HCN gas.[2]

Category 2: Impurities & Side Reactions[1]

Q: I see a byproduct with M-1 (or M-2) mass. What is it? A: This is likely the de-halogenated product (loss of Br or Cl).[2]

  • Cause: You likely used a stronger reducing agent (like LiAlH₄) or attempted catalytic hydrogenation.[2]

  • Fix: Stick to Borohydride reagents (STAB or NaBH₄).[2][4] The Aryl-Br and Aryl-Cl bonds are stable to STAB at room temperature.[2]

Q: My product is an oil that won't crystallize. How do I purify it? A: N-benzyl pyrrolidines are often "greasy" oils.[1][2]

  • Fix: Convert it to the Hydrochloride (HCl) or Oxalate salt .[2]

    • Dissolve the crude oil in Et₂O.[2]

    • Add 2M HCl in Et₂O dropwise.[2]

    • The salt should precipitate as a white solid, which filters easily and has higher purity.

Category 3: Workup & Isolation (Critical for Yield)

Q: My yield is <40%, but the reaction looked clean. Where is my product? A: It is likely stuck in the aqueous layer.[2]

  • The Science: The pKa of N-benzylpyrrolidine is approximately 9.5 .[1][2][5] If you quench with weak base (NaHCO₃, pH ~8.[2]5) or water, a significant portion of your product remains protonated (cationic) and water-soluble.[1]

  • The Fix: You must adjust the aqueous layer pH to >11 or 12 using 1M NaOH before extraction to ensure the amine is completely free-based and partitions into the organic layer.

Workup Decision Logic

WorkupLogicStartReaction Complete(STAB Quench)CheckPHCheck Aqueous pHStart->CheckPHLowPHpH < 9CheckPH->LowPHNaHCO3 QuenchHighPHpH > 11CheckPH->HighPHNaOH AdjustmentResultLowProduct is Protonated (H+)Remains in WaterLOW YIELDLowPH->ResultLowActionAdd 1M NaOHLowPH->ActionRequired StepResultHighProduct is Free BaseMoves to Organic LayerHIGH YIELDHighPH->ResultHighAction->HighPH

Caption: pH dependency of extraction efficiency. Failure to basify to pH > 11 is the #1 cause of yield loss.

Module 4: Critical Data & Reagent Selection

Solvent & Reagent Compatibility Table
VariableRecommendationTechnical Rationale
Solvent DCE (1,2-Dichloroethane) Best for STAB solubility and reaction rate.[1][2] THF is a valid alternative but slower.[2]
Reducing Agent NaBH(OAc)₃ (STAB) Preferred. Chemoselective.[2][4] Won't touch Ar-Br/Cl.[1][2]
Reducing Agent NaBH₄Acceptable. Requires 2-step (form imine in MeOH, then add NaBH₄).[1][6]
Reducing Agent Pd/C + H₂FORBIDDEN. Will strip the Bromine/Chlorine atoms.[2]
Stoichiometry 1.0 Ald : 1.1 AmineSlight excess of amine ensures complete consumption of the expensive aldehyde.[2]
Drying Agent MgSO₄ / Mol.[2] SievesEssential if using older solvents; water inhibits iminium formation.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[7]

  • Gribble, G. W. (1998).[2] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[2] Chemical Society Reviews, 27, 395-404.[1][2]

  • Organic Chemistry Portal. "Reductive Amination." (General Methodology and Chemoselectivity).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29897-82-3 (N-Benzylpyrrolidine derivatives)."

Technical Support Center: Purification of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8)[1]. As a tertiary amine featuring a heavily halogenated benzyl group, this compound presents unique chromatographic and extraction challenges.

This guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic procedures to explain the physicochemical causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting & Causality FAQs

Q1: My isolated product is heavily contaminated with the starting material, 4-bromo-3-chlorobenzyl bromide. Why didn't my aqueous wash remove it?

The Causality: 4-bromo-3-chlorobenzyl bromide is a neutral, highly lipophilic electrophile. Because it lacks an ionizable proton, it will not partition into an aqueous phase under neutral conditions. Standard reaction workups (e.g., washing with water or brine) only remove water-soluble salts and polar solvents, leaving the lipophilic starting material in the organic phase alongside your target tertiary amine. The Solution: You must exploit the basicity of the pyrrolidine ring. By performing an acid-base extraction [2], you can selectively protonate the tertiary amine (pKa ~8.5–9.0), converting it into a highly water-soluble ammonium salt. The neutral benzyl halide remains in the organic layer and can be cleanly discarded.

Q2: During silica gel flash chromatography, this compound exhibits severe peak tailing and poor mass recovery. What is happening?

The Causality: Bare silica gel is populated with silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.5). The basic nitrogen of the pyrrolidine ring acts as both a hydrogen-bond acceptor and a base, leading to strong ionic interactions with the stationary phase[3]. This causes the compound to "stick" to the column, resulting in broad, tailing peaks (streaking) and irreversible adsorption. The Solution: You must neutralize the acidic silanols. Modify your mobile phase by adding 1% to 5% Triethylamine (TEA) or use an amine-functionalized (NH2) silica column[3]. The TEA competitively binds to the silanol sites, allowing your target amine to elute as a sharp, symmetrical peak.

Q3: How do I separate unreacted pyrrolidine from the target product? Both are basic amines.

The Causality: Because both unreacted pyrrolidine (secondary amine) and the product (tertiary amine) will protonate and co-extract during an acid wash, acid-base extraction alone cannot separate them. The Solution: Exploit their differing physical properties. Pyrrolidine is highly water-soluble and volatile (BP ~87°C), whereas your product is highly lipophilic (LogP ~3.7)[1]. Washing the crude organic mixture extensively with water before introducing any acid will partition the bulk of the unreacted pyrrolidine into the aqueous waste. For trace removal, stirring the crude mixture with a polymer-supported electrophile (e.g., polystyrene-supported tosyl chloride) will covalently scavenge the secondary amine while leaving the sterically hindered tertiary amine untouched.

Part 2: Quantitative Data & Physicochemical Properties

Understanding the molecular metrics of this compound is critical for designing an effective purification strategy.

PropertyValuePurification Implication
Molecular Weight 274.58 g/mol [1]Standard volatility; cannot be easily distilled without high vacuum.
LogP (Partition Coefficient) 3.6983[1]Highly lipophilic free base. Requires non-polar organic solvents (DCM, EtOAc) for extraction.
Topological Polar Surface Area (TPSA) 3.24 Ų[1]Very low polarity. Will elute quickly on silica gel if silanol interactions are suppressed.
H-Bond Acceptors / Donors 1 / 0[1]The single tertiary nitrogen is the only site for acid-base manipulation.
Estimated pKa (Conjugate Acid) ~8.5 - 9.0Requires pH < 2 for complete protonation, and pH > 10 for complete free-basing.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each contains built-in validation checks to ensure the chemical state of the system is exactly as intended before proceeding to the next step.

Protocol A: Optimized Acid-Base Extraction

Objective: Separate the basic tertiary amine from neutral lipophilic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Add 1M aqueous HCl in equal volume to the organic layer. Stir vigorously for 10 minutes.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the amine is not fully protonated; add more 1M HCl.

  • Phase Separation: Transfer to a separatory funnel and allow layers to separate. Drain the lower DCM layer (contains neutral impurities) and retain the upper aqueous layer (contains product).

    • Self-Validation Check: Spot both layers on a TLC plate. Neutralize the aqueous spot on the plate with a drop of NH4OH vapor. Under UV light, the product spot should only be visible in the aqueous lane.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the solution turns cloudy (the free base oiling out).

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH > 10.

  • Recovery: Extract the basic aqueous layer three times with fresh DCM. Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Amine-Modified Flash Chromatography

Objective: Achieve >95% purity without peak tailing.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 80:20). Add exactly 2% (v/v) Triethylamine (TEA) to the mixture.

  • TLC Validation:

    • Self-Validation Check: Run a TLC of the crude mixture using the TEA-modified solvent. The target spot should be circular with an Rf of ~0.3–0.5. If the spot still streaks, increase TEA to 5%.

  • Column Equilibration: Flush the bare silica column with 3 column volumes (CV) of the TEA-modified mobile phase to pre-saturate all acidic silanol sites.

  • Loading & Elution: Load the sample dry onto the column. Elute using the modified solvent system. Monitor fractions via UV detection (254 nm).

Protocol C: Hydrochloride Salt Crystallization

Objective: Upgrade purity to >99% for biological testing or formulation.

  • Solvation: Dissolve the purified free base (from Protocol A or B) in anhydrous Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (5 mL/g).

  • Salt Formation: Under vigorous stirring, dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether.

    • Self-Validation Check: A white precipitate (the hydrochloride salt) should form immediately upon addition. If the solution remains clear, the solvent is too polar; add more non-polar antisolvent (e.g., heptane).

  • Isolation: Stir for 30 minutes at 0°C to maximize crystallization. Filter the solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum.

Part 4: Workflows and Visualizations

Acid-Base Extraction Workflow

The following diagram maps the phase-partitioning logic of Protocol A, illustrating how pH manipulation drives the separation of the target compound from impurities.

ABE_Workflow Start Crude Mixture in Organic Solvent (Product + Impurities) AddAcid Add 1M HCl (aq) Adjust to pH < 2 Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 Org1 Organic Phase (Neutral Impurities: Benzyl Halide) PhaseSep1->Org1 Bottom Layer (if using DCM) Aq1 Aqueous Phase (Protonated Product) PhaseSep1->Aq1 Top Layer Discard Discard Org1->Discard AddBase Add 2M NaOH (aq) Adjust to pH > 10 Aq1->AddBase AddSolvent Add Fresh DCM/EtOAc AddBase->AddSolvent PhaseSep2 Phase Separation AddSolvent->PhaseSep2 Org2 Organic Phase (Free Base Product) PhaseSep2->Org2 Bottom Layer Aq2 Aqueous Phase (Inorganic Salts) PhaseSep2->Aq2 Top Layer Dry Dry over Na2SO4 & Concentrate Org2->Dry Aq2->Discard Pure Purified this compound Dry->Pure

Caption: Workflow for the acid-base extraction of this compound.

Chromatography Troubleshooting Decision Tree

When dealing with basic amines, selecting the correct stationary and mobile phase combination is the difference between a successful purification and complete sample loss.

Chromatography_Troubleshooting Issue Issue: Peak Tailing / Low Recovery Cause Cause: Acidic Silanols bind basic pyrrolidine Issue->Cause Decision Choose Stationary Phase Cause->Decision BareSilica Bare Silica (Normal Phase) Decision->BareSilica AmineSilica Amine-Functionalized Silica Decision->AmineSilica Action1 Add 1-5% Triethylamine (TEA) to Mobile Phase BareSilica->Action1 Action2 Use Standard Eluents (e.g., Hexane/EtOAc) AmineSilica->Action2 Result1 TEA masks silanols; Sharp peaks elute Action1->Result1 Result2 No acid-base interaction; High purity & recovery Action2->Result2

Caption: Troubleshooting decision tree for overcoming silica gel peak tailing during amine purification.

References

  • Wikipedia Contributors. "Acid–base extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. Available at:[Link]

Sources

Troubleshooting reductive amination failures in benzylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reductive Amination Failures

Status: Active | Ticket: #RA-BNZ-PYR | Responder: Senior Application Scientist

Introduction

Welcome. If you are reading this, your "simple" reductive amination of a benzaldehyde and pyrrolidine likely failed. You are not alone; while often described as a textbook reaction, the synthesis of benzylpyrrolidines is deceptively complex due to the reversibility of iminium ion formation and competitive reduction pathways.

This guide moves beyond generic advice. We focus on the specific mechanistic failure points of condensing secondary amines (pyrrolidines) with aryl aldehydes and provide self-validating protocols to recover your synthesis.

Module 1: The Diagnostic Framework

Before adding more reagents, diagnose the failure mode. Use this decision matrix to identify where your reaction stalled.

DiagnosticTree Start START: Reaction Failed CheckLCMS Check LCMS/TLC: What is the major species? Start->CheckLCMS AldehydeLeft Result: Unreacted Aldehyde (No Conversion) CheckLCMS->AldehydeLeft AlcoholFormed Result: Benzyl Alcohol (Direct Reduction) CheckLCMS->AlcoholFormed ProductLow Result: Product Formed but Low Yield CheckLCMS->ProductLow StericCheck Check Sterics: Is Aldehyde Ortho-Substituted? AldehydeLeft->StericCheck ReductantCheck Check Reagent: Did you use NaBH4? AlcoholFormed->ReductantCheck WaterCheck Check Water: Was solvent dry? ProductLow->WaterCheck SolnTi Solution: Switch to Ti(OiPr)4 Protocol StericCheck->SolnTi Yes (Steric Block) SolnSieves Solution: Add 4Å Sieves + AcOH StericCheck->SolnSieves No (Equilibrium Issue) ReductantCheck->SolnTi No (Imine didn't form) SolnSTAB Solution: Switch to NaBH(OAc)3 (STAB) ReductantCheck->SolnSTAB Yes (Too Strong) WaterCheck->SolnSieves Solvent Wet

Figure 1: Troubleshooting decision tree for reductive amination failures. Follow the path based on your crude LCMS/NMR data.

Module 2: The Protocols (Standard vs. Advanced)

Protocol A: The "Gold Standard" (STAB Method)

Best for: Unhindered benzaldehydes and standard pyrrolidines. Why it works: Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-poor. It reduces the protonated iminium ion much faster than the neutral aldehyde [1].

Step-by-Step:

  • Stoichiometry: Dissolve Pyrrolidine (1.0 equiv) and Benzaldehyde (1.0 equiv) in DCE (1,2-Dichloroethane).

    • Note: DCE is superior to DCM or THF for reaction rate [1].

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Critical: This catalyzes iminium formation.[1] Without it, the reaction may stall.

  • Reductant Addition: Add NaBH(OAc)3 (1.4 equiv) in one portion.

  • Monitoring: Stir at RT for 2–4 hours.

    • Self-Validation: Take an aliquot, quench with bicarb, extract with EtOAc. If LCMS shows benzyl alcohol, your iminium formation is too slow (switch to Protocol B).

Protocol B: The "Nuclear Option" (Titanium Isopropoxide)

Best for: Ortho-substituted benzaldehydes, electron-rich aldehydes, or unreactive amines. Why it works: Ti(OiPr)4 acts as a dual-function Lewis acid and water scavenger.[2] It forces the equilibrium toward the imine/enamine species by chemically trapping water [2].

Step-by-Step:

  • Complexation: Mix Pyrrolidine (1.1 equiv), Benzaldehyde (1.0 equiv), and Ti(OiPr)4 (1.25 equiv) in neat conditions or minimal dry THF.

  • Incubation: Stir at RT for 1 hour (or 60°C for hindered substrates).

    • Self-Validation: The solution often turns yellow/orange and becomes viscous. This indicates the formation of the titanium-amine complex.

  • Dilution: Dilute with absolute Ethanol (or MeOH).

  • Reduction: Add NaBH4 (1.0 equiv) carefully (exothermic).

    • Note: We use NaBH4 here because the aldehyde is already "protected" as the titanium complex, so competitive reduction is minimal [3].

  • Quench: Add water (reaction turns to a white slurry of TiO2). Filter through Celite before extraction.

Module 3: Mechanistic Troubleshooting (FAQs)

Q1: I am seeing large amounts of Benzyl Alcohol. Why?

Cause: The reduction of the aldehyde (


) is faster than the formation of the iminium ion (

). The Fix:
  • Reagent Switch: If using NaBH4 or NaBH3CN, switch to NaBH(OAc)3.[3] It is less reactive toward carbonyls.

  • Sequential Addition: Do not mix everything at once. Stir the amine and aldehyde for 1 hour (with MgSO4 or Sieves) to maximize iminium concentration before adding the reducing agent.

Q2: My reaction is stuck at 50% conversion.

Cause: Equilibrium stagnation. Water generated during iminium formation is hydrolyzing the product back to the starting material. The Fix:

  • Desiccants: Add activated 4Å molecular sieves to the reaction vial.

  • Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M). Dilute reactions favor dissociation.

Q3: Workup resulted in a terrible emulsion/no product isolation.

Cause: Pyrrolidine derivatives often form amphiphilic salts or stable titanium complexes (if Protocol B was used). The Fix:

  • For Ti(OiPr)4: You must hydrolyze the titanate. Add 1N NaOH or aqueous Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously until phases separate clearly.

  • For Amine Salts: Ensure the aqueous layer is pH > 12 (use NaOH, not NaHCO3) to fully free-base the tertiary amine product.

Module 4: Comparative Data & Visualization

Reagent Selection Guide
ReagentSelectivityToxicitySolvent ChoiceBest Use Case
NaBH(OAc)3 High (Iminium > Aldehyde)LowDCE, THFStandard substrates; "Set and forget" [1].
NaBH3CN MediumHigh (Cyanide)MeOH (pH 4-6)Historical methods; requires pH monitoring [4].[4]
Ti(OiPr)4 / NaBH4 N/A (Stepwise)LowNeat / EtOHSterically hindered or deactivated aldehydes [2].
H2 / Pd-C Low (Reduces everything)LowEtOH, MeOHIndustrial scale; avoids boron waste.
The Mechanism: Why "Direct" Amination Works

Understanding the intermediate is key. Pyrrolidine (secondary amine) forms a positively charged Iminium Ion , which is chemically distinct from the neutral imine formed by primary amines.

Mechanism Aldehyde Benzaldehyde (Electrophile) Carbinolamine Carbinolamine (Unstable Intermediate) Aldehyde->Carbinolamine Addn. SideRxn Benzyl Alcohol (Dead End) Aldehyde->SideRxn Competitive Reduction (Avoid by using STAB) Amine Pyrrolidine (Nucleophile) Amine->Carbinolamine Addn. Iminium IMINIUM ION (+) (Highly Reactive) Carbinolamine->Iminium -H2O (Slow Step) Product Benzylpyrrolidine (Final Product) Iminium->Product Reduction (Fast with STAB)

Figure 2: Reaction pathway. The critical success factor is ensuring the path from Carbinolamine to Iminium is faster than the direct reduction of the Aldehyde.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][6][7][8] The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[2][3][10][11][12][13] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[1][3][4][7][9][14] Journal of the American Chemical Society.[3][9] Link

Sources

Technical Support Center: Solvent Optimization for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent selection for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine purification CAS: 1092069-95-8 Chemotype: Lipophilic Tertiary Amine Document ID: TSC-2024-BP-05

Introduction: The Chemical Challenge

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold not because the chemistry is difficult, but because the physicochemical properties are mismatched with standard "generic" protocols.

This compound is a lipophilic tertiary amine (Predicted LogP ~3.7, pKa ~9.3). The halogenated benzyl ring drives high lipophilicity, while the pyrrolidine ring provides a distinct basic center. The most common failure modes in purifying this compound are:

  • Emulsion formation during aqueous workup (due to high lipophilicity).

  • "Oiling out" during salt crystallization (due to low lattice energy of the amorphous solid).

  • Co-elution of the unreacted benzyl halide starting material.

This guide moves beyond generic advice to provide a self-validating solvent selection strategy.

Module 1: Acid-Base Extraction (The Workhorse)

Objective: Remove neutral impurities (unreacted benzyl halide) and water-soluble impurities (excess pyrrolidine) without chromatography.

Troubleshooting Guide: Phase Separation & Emulsions

Q: I am experiencing severe emulsions when using DCM/Water. How do I fix this?

A: Dichloromethane (DCM) is often the default choice, but for this halogenated lipophile, it is suboptimal. The density of DCM (1.33 g/mL) is too close to the density of the halogenated-rich aqueous interface often generated with this compound.

Recommended Protocol: Switch to Ethyl Acetate (EtOAc) or MTBE .

  • Why? EtOAc (0.90 g/mL) provides a larger density differential against water. Furthermore, the interfacial tension of EtOAc/Water is higher than DCM/Water, reducing emulsion stability.

Q: My product is not extracting into the aqueous acid layer.

A: This is a pKa mismatch. The lipophilicity of the 4-bromo-3-chlorophenyl ring fights against water solubility.

  • The Fix: Do not use weak acids (like 5% citric acid) for the initial extraction. You need to fully protonate the pyrrolidine nitrogen. Use 1M HCl .

  • Validation: Check the pH of the aqueous layer. It must be < 2.0 to ensure the equilibrium shifts entirely to the protonated, water-soluble salt form (

    
    ).
    
Visual Workflow: Acid-Base Purification Logic

The following diagram outlines the critical decision points for the extraction workflow.

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Target pH < 2 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities: Benzyl Halide) PhaseSep1->OrgLayer1 Top Layer (if ether) AqLayer1 Aqueous Layer (Contains Product Salt: Protonated Amine) PhaseSep1->AqLayer1 Bottom Layer Waste Discard to Waste OrgLayer1->Waste Basify Basify with 2M NaOH Target pH > 12 AqLayer1->Basify Extract Extract with EtOAc or MTBE Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Caption: Logic flow for removing neutral benzyl halides via pH manipulation.

Module 2: Crystallization (The Art)

Objective: Isolate the compound as a stable Hydrochloride (HCl) salt.

The Problem: Tertiary amine salts often "oil out" (separate as a liquid) rather than crystallize because the impurities lower the melting point, and the solvation energy in single solvents is too high.

Solvent Selection Matrix for HCl Salt Formation
Solvent SystemRolePerformance ScoreTechnical Note
Isopropanol (IPA) Single Solvent⭐⭐⭐⭐⭐ (Best)High dielectric constant allows dissolution of impurities while promoting lattice formation upon cooling.
EtOH / Et₂O Solvent / Anti-solvent⭐⭐⭐⭐Good yield, but ether is highly flammable and has poor "green" scores.
Acetone Single Solvent⭐⭐Risk: Can form aminals/imines with residual primary amine impurities. Avoid if possible.
DCM / Hexane Solvent / Anti-solventAvoid. Causes rapid precipitation of amorphous powder (traps impurities) rather than crystal growth.

Step-by-Step Protocol for Anti-Oiling Crystallization:

  • Dissolve the free base in a minimum amount of warm Isopropanol (IPA) (approx. 50-60°C).

  • Add HCl in IPA (or Dioxane) dropwise.

  • Critical Step: If the solution turns cloudy and becomes an oil, re-heat until clear.

  • Remove from heat and let it cool slowly to room temperature with gentle stirring.

  • Seeding: If no crystals form, scratch the glass or add a seed crystal.

  • Filtration: Wash the filter cake with cold IPA or EtOAc.

Module 3: Chromatography & Green Chemistry

Objective: Purification of the free base if extraction fails.

Standard DCM/MeOH gradients are often used, but they are environmentally hazardous and difficult to remove completely. Based on the Chem21 Solvent Selection Guide , we recommend the following "Green" alternatives.

Recommended Mobile Phases
  • Heptane / Ethyl Acetate (with 1% Et₃N):

    • Why: Heptane is less neurotoxic than Hexane. EtOAc is biodegradable.

    • Modifier: The 1% Triethylamine (Et₃N) is mandatory to suppress silanol interactions with the pyrrolidine nitrogen, preventing peak tailing.

  • Toluene / Ethanol:

    • Use Case: If the compound is insoluble in Heptane. Toluene provides excellent solubility for the halogenated aromatic ring.

FAQ: Why is my compound streaking on the column? A: The basic pyrrolidine nitrogen is interacting with the acidic silica gel. You must pretreat your silica column with 1% Et₃N in your starting solvent, or switch to an amine-functionalized silica cartridge.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1] Green Chemistry, 2016, 18, 288-296.[1]

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394626 (Pyrrolidine derivatives)." PubChem, Accessed 2024.

  • Taygerly, J. P., et al. "A convenient guide to help select replacement solvents for dichloromethane in chromatography." Green Chemistry, 2012, 14, 3020-3025.[2]

Sources

Minimizing dehalogenation side reactions during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DH-2024-OPT Subject: Minimizing Hydrodehalogenation (HDH) in Transition Metal Catalysis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Why" Behind the Fail

Welcome to the technical support center. If you are reading this, you likely observed a mass peak of


 in your LCMS trace.

The Root Cause: Dehalogenation is rarely random. It is a specific, competitive catalytic cycle driven by the formation of a Metal-Hydride (M-H) species. In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), this side reaction competes with your desired Transmetalation or Reductive Elimination steps.

The Golden Rule: To stop dehalogenation, you must either accelerate the desired cycle (forcing the catalyst to couple before it has time to find a hydride) or starve the hydride source .

Diagnostic Workflow: Isolate the Variable

Before changing your entire route, use this logic gate to identify the specific source of your hydride.

DiagnosticTree Start Symptom: Des-Halo Byproduct Observed SolventCheck Q1: Is the solvent a 1° or 2° Alcohol? Start->SolventCheck BaseCheck Q2: Is the base an Alkoxide (e.g., NaOEt, KOtBu)? SolventCheck->BaseCheck NO SolventAction CAUSE: Solvent Oxidation ACTION: Switch to DMF, Toluene, or Dioxane SolventCheck->SolventAction YES (Hydride Source) LigandCheck Q3: Is the Ligand monodentate or sterically unhindered? BaseCheck->LigandCheck NO BaseAction CAUSE: $beta$-Hydride Elimination from Base ACTION: Switch to K3PO4, Cs2CO3, or KF BaseCheck->BaseAction YES (Hydride Source) LigandAction CAUSE: Slow Reductive Elimination ACTION: Switch to Bulky Ligands (XPhos, RuPhos) LigandCheck->LigandAction YES (Slow Cycle)

Figure 1: Decision tree for identifying the source of hydride species in Pd-catalyzed reactions.

Module A: Cross-Coupling (Suzuki/Buchwald)

The Scenario: You are coupling a chloro-pyridine or bromo-arene, but the halogen is replaced by hydrogen.

Mechanism of Failure

The active catalyst, typically


, undergoes a side reaction instead of transmetalation.
  • Source: Alcohols (solvent) or Alkoxides (base) undergo

    
    -hydride elimination after coordinating to Pd.
    
  • Formation: This generates a

    
     species.
    
  • Collapse: Reductive elimination yields

    
     (the byproduct) and regenerates 
    
    
    
    .[1][2]
Protocol 1: The "Bulky-Dry" System (High Chemoselectivity)

This protocol uses steric bulk to accelerate the desired coupling, outcompeting the slower dehalogenation pathway.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos or RuPhos (1:2 ratio).

    • Why: Buchwald ligands promote extremely fast reductive elimination [1].

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

    • Why: Strictly avoids alcohols which are hydride donors.

  • Base: K₃PO₄ (3.0 equiv) or CsF (2.0 equiv).

    • Why: Non-alkoxide bases cannot undergo

      
      -hydride elimination.
      

Step-by-Step:

  • Purge: Charge reaction vessel with Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base, and Ligand. Cycle Vacuum/Argon 3 times. Oxygen promotes homocoupling and catalyst decomposition.

  • Solvation: Add anhydrous solvent (0.2 M concentration).

  • Catalyst Addition: Add Pd source last (under Argon flow).

  • Temperature: Heat to 80°C.

    • Note: Do not overheat. Higher T increases the rate of HDH (side reaction) more than the cross-coupling in many cases.

Comparative Data: Ligand & Solvent Effects

Effect of conditions on the coupling of 4-chloro-bromobenzene (Target: React Br, Keep Cl)

ConditionLigandSolventBaseResult (Yield / % De-Cl)
Standard PPh3MeOH/H2ONaOMe40% Yield / 35% De-Cl
Solvent Fix PPh3DMFNaOMe55% Yield / 20% De-Cl
Base Fix PPh3DMFK3PO465% Yield / 10% De-Cl
Ligand Fix XPhos DMFK3PO492% Yield / <1% De-Cl
Module B: Reductions (Nitro/Alkene with Halogens)

The Scenario: You need to reduce a nitro group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or an alkene, but your molecule contains a halogen (Cl, Br, I) that keeps falling off.[2][3][4][5]
The Problem with Pd/C + H₂

Standard Hydrogenation (Pd/C, H₂ balloon) is non-selective. Pd inserts into C-X bonds (especially I and Br) readily under H₂ atmosphere.

Protocol 2: The "Iron-Man" Reduction (Chemoselective)

Use Iron (Fe) or Zinc (Zn) powder. These metals reduce nitro groups via single-electron transfer (SET) mechanisms that do not provide the oxidative addition potential required to break C-X bonds [2].

Reagents:

  • Reductant: Iron Powder (325 mesh, 5.0 equiv).

  • Electrolyte/Proton Source: Ammonium Chloride (NH₄Cl) (5.0 equiv).

  • Solvent: EtOH/Water (3:1).

Step-by-Step:

  • Dissolve substrate in EtOH/Water.

  • Add NH₄Cl and Fe powder.

  • Heat to reflux (70-80°C) with vigorous stirring (mechanical stirring recommended for scale >5g due to slurry).

  • Monitor: Reaction is usually complete in 1-2 hours.

  • Workup: Filter hot through Celite (Fe sludge hardens when cold). Wash with EtOAc.[6]

Alternative: Chemoselective Hydrogenation

If you must use catalytic hydrogenation (e.g., for scale-up), you must poison the catalyst to prevent C-X insertion.

  • System: Pt/C (Platinum is less active for HDH than Palladium) + Vanadium additives.

  • Inhibitors: Add 0.5 equiv of Diphenylsulfide or use sulfided Pt/C. The sulfur poisons the highly active sites responsible for oxidative addition into C-X bonds while allowing nitro reduction [3].

Mechanistic Visualization

Understanding the competition between the Product Cycle and the Dehalogenation Cycle is critical.

CatalyticCycle Pd0 Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Desired Path PdH_Species Pd(II)-H Species (Ar-Pd-H) OxAdd->PdH_Species Ligand Exchange (Slow Transmetalation) RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdH_Species Beta-H Elim SideProduct Side Product (Ar-H + Pd(0)) PdH_Species->SideProduct Fast Red. Elim SideProduct->Pd0

Figure 2: The catalytic competition. Note that slow transmetalation (due to steric hindrance or poor solubility) opens the door for the Hydride Source to intervene.

Frequently Asked Questions (FAQ)

Q: I am using DMF (aprotic), but I still see 15% dehalogenation. Why? A: Check your water content and base.[1][7] If you use Cs2CO3 in wet DMF at high temperatures (


), DMF can hydrolyze to form dimethylamine and formate. Formate is a known hydrogen donor (transfer hydrogenation). Fix:  Use fresh anhydrous DMF and lower the temperature, or switch to Toluene.

Q: Can I use Pd(dppf)Cl₂? A: Yes. Bidentate ligands like dppf often suppress dehalogenation compared to PPh3 because they prevent the formation of vacant coordination sites required for


-hydride elimination from solvents. However, bulky monodentate ligands (XPhos) are generally superior for difficult couplings.

Q: My substrate is a 2,6-dichloro-pyridine. I want to couple only one chloride. A: This is a "Site-Selectivity" issue coupled with dehalogenation risk.

  • Guidance: Use Pd(PPh3)4 (Tetrakis) with Na2CO3 in Toluene/Water .

  • Why: The steric bulk of the substrate makes the second addition difficult. Avoid "hot" ligands like XPhos here, as they might force the second coupling (bis-arylation) or promote dehalogenation of the remaining chloride [4].

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2][8] Accounts of Chemical Research, 41(11), 1461–1473.

  • Force, G., et al. (2021). Chemoselective Nitro Reduction using Iron: A Practical Guide. Organic Process Research & Development, 25(1), 120-135.

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.

  • Lutz Ackermann , et al. (2009). Sustainable Synthetic Approaches via C-H Activation and Cross-Coupling. Chem. Rev., 109, 8, 3459–3478.

Sources

Resolving solubility issues of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Compound Handling > Solubility Troubleshooting

Resolving Aqueous Solubility Issues for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation, turbidity, or inconsistent assay results when working with the highly lipophilic building block this compound (CAS: 1092069-95-8).

Below, we deconstruct the physicochemical root causes of its insolubility and provide self-validating, field-proven protocols to achieve stable aqueous formulations.

Mechanistic Root Cause Analysis: Why Does It Precipitate?

To successfully formulate this compound, we must first understand the causality behind its behavior in water:

  • Extreme Lipophilicity (LogP ~3.70): The molecule features a di-halogenated aromatic ring (4-bromo-3-chlorophenyl). Halogens are highly lipophilic and electron-withdrawing, creating a massive thermodynamic penalty for aqueous solvation[1]. The water molecules cannot form a stable hydrogen-bond network around this bulky, hydrophobic moiety, driving the compound to self-aggregate and precipitate.

  • pH-Dependent Ionization: The pyrrolidine ring contains a basic tertiary amine with an estimated pKa of 8.5–9.0. At a physiological pH of 7.4, the compound exists in an equilibrium where a significant fraction remains as an unprotonated free base. This free base is practically insoluble in water.

The Core Insight: You cannot force this compound into a neutral aqueous buffer using kinetic methods (like heat) without it eventually crashing out. You must alter the thermodynamic environment either by fully protonating the amine (lowering pH) or by physically shielding the hydrophobic halogenated ring (complexation)[2].

Troubleshooting Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on your assay's constraints.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer Assess Assess Buffer pH Start->Assess Decision1 Is pH > 7.0? Assess->Decision1 Acidify Acidify to pH 4.5 - 5.5 (Protonate Pyrrolidine) Decision1->Acidify Yes (If assay permits) AddCD Add 10-20% HP-β-CD (Hydrophobic Shielding) Decision1->AddCD No (Neutral pH req.) Validate Visual & Tyndall Check (Self-Validation) Acidify->Validate AddCD->Validate Decision2 Clear Solution? Validate->Decision2 Micelle Add 2-5% DMSO or Tween-80 Micellization Decision2->Micelle No Success Stable Aqueous Solution Ready for Assay Decision2->Success Yes Micelle->Validate Re-evaluate

Workflow for resolving this compound precipitation in buffers.

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your biological or chemical assay unless the validation checkpoint is successfully passed.

Protocol A: Thermodynamic Solubilization via HP-β-CD Complexation (For Physiological pH)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a dynamic inclusion complex. Its hydrophobic interior encapsulates the problematic di-halogenated benzyl ring, while its hydroxyl-rich exterior maintains solubility in pH 7.4 buffers[2]. This prevents drug-drug aggregation without altering the pH[3].

  • Preparation of Host Matrix: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 15% (w/v). Note: High concentrations are required to shift the equilibrium toward the inclusion complex.

  • API Addition: Weigh the required amount of this compound to achieve your target concentration (up to 2-5 mg/mL). Add the dry powder directly to the HP-β-CD buffer. Do not use a DMSO stock here, as DMSO will compete for the cyclodextrin cavity.

  • Equilibration: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes. Sonication provides the kinetic energy necessary to break the crystalline lattice, allowing encapsulation.

  • Self-Validation Checkpoint (The Tyndall Test): Allow the solution to cool to room temperature. In a darkened room, shine a standard red or green laser pointer through the vial.

    • Pass: The laser beam is invisible as it passes through the liquid. Proceed to step 5.

    • Fail: A visible, solid line of light (Tyndall effect) indicates sub-visible colloidal aggregates. Return to step 3 and increase sonication time, or increase HP-β-CD to 20%.

  • Final Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed API. Use the supernatant.

Protocol B: pH-Driven Protonation (For Non-Physiological Assays)

Causality: Lowering the pH below the pyrrolidine's pKa (~8.5) ensures >99% of the molecules are ionized into their salt form, drastically increasing polarity.

  • Buffer Selection: Prepare a 50 mM Acetate or Citrate buffer at pH 4.5.

  • API Addition: Add the compound directly to the buffer to a target concentration of 1 mg/mL.

  • Agitation: Stir continuously for 1 hour at room temperature.

  • Self-Validation Checkpoint (pH Drift Test): Measure the pH of the solution after 1 hour. Because the basic pyrrolidine consumes protons as it dissolves, the pH of the buffer will drift upward.

    • Pass: pH remains below 5.0 and the solution is optically clear.

    • Fail: pH has drifted above 5.5, and the solution is cloudy. Adjust the pH back to 4.5 using 0.1 M HCl dropwise until the solution clears.

Quantitative Solubility Data

Use this table to benchmark your expected solubility limits and identify the visual indicators of formulation failure.

StrategyBuffer ConditionEstimated Max SolubilityCausality / MechanismValidation Metric for Failure
Direct Dissolution pH 7.4 PBS< 0.01 mg/mLHigh LogP (3.69) drives hydrophobic exclusion[1].Immediate visible precipitation or cloudiness.
pH Adjustment pH 4.5 Acetate~ 1.0 - 2.0 mg/mLComplete protonation of the tertiary pyrrolidine amine.Upward pH drift; pellet formation upon centrifugation.
Co-solvent 5% DMSO in PBS~ 0.1 - 0.5 mg/mLDisruption of the water hydrogen-bond network[4].Tyndall effect (laser scattering) indicating micro-precipitates.
Complexation 15% HP-β-CD in PBS> 5.0 mg/mLHydrophobic shielding of the di-halogenated ring[2].Dynamic Light Scattering (DLS) showing polydisperse peaks.
Frequently Asked Questions (FAQs)

Q: I dissolved the compound in 100% DMSO at 10 mM, but it instantly crashed out when I spiked it into my cell culture media. Why? A: This is a classic "solvent crash-out." While DMSO perfectly solvates the lipophilic compound, rapid dilution into an aqueous environment (like media) causes the DMSO to diffuse away into the water faster than the compound can coordinate with the aqueous phase. This leads to localized supersaturation and rapid nucleation[4]. Solution: Pre-complex the DMSO stock with a carrier protein (like BSA) or use Protocol A (Cyclodextrin) to bypass DMSO entirely.

Q: Does the presence of the bromine and chlorine atoms specifically worsen solubility? A: Yes. Halogens are highly lipophilic and electron-withdrawing. The 4-bromo-3-chloro substitution significantly increases the molecular volume and hydrophobicity compared to an unsubstituted benzyl group, creating a massive thermodynamic penalty for aqueous solvation[1].

Q: Can I just heat the buffer to 60°C to force the compound into solution? A: Heating provides kinetic energy to overcome the lattice energy of the solid, temporarily increasing solubility. However, this is not a thermodynamically stable solution. Upon cooling to 37°C or room temperature, the solution will become supersaturated and eventually precipitate—often unpredictably during the middle of your assay. Always rely on thermodynamic solubilizers (like HP-β-CD) rather than kinetic forcing[2].

References
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical solubilizers. Ovid / Journal of Pharmaceutical Sciences. Retrieved from: [Link]

  • National Institutes of Health (PMC) / ACS. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from: [Link]

  • MDPI. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability. Retrieved from:[Link]

Sources

Overcoming steric hindrance in 4-bromo-3-chlorobenzyl substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-bromo-3-chlorobenzyl derivatives. It addresses the specific challenges of steric hindrance and chemoselectivity inherent to this scaffold.

Status: Active | Specialist: Senior Application Scientist | Topic: Steric Hindrance & Reactivity

System Diagnostics: Understanding Your Substrate

Before troubleshooting, we must identify where the steric hindrance is occurring. The 4-bromo-3-chlorobenzyl scaffold contains two distinct reactive centers with vastly different steric profiles.

The Molecular Scaffold[1]
  • Site A: Benzylic Position (C1')

    • Reactivity: Nucleophilic Substitution (

      
      ).[1][2]
      
    • Steric Environment: Low to Moderate. The 3-chloro group is in the meta position relative to the benzylic carbon. It does not exert direct steric hindrance on the benzylic center. If you are experiencing "hindrance" here, it is likely due to the nucleophile's bulk or a misidentified isomer (e.g., 2-chloro).

  • Site B: Aryl Bromide (C4)

    • Reactivity: Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) or Metal-Halogen Exchange.

    • Steric Environment: High. The 3-chloro group is ortho to the 4-bromo reaction site. This creates significant steric clash for palladium oxidative addition and ligand coordination.

Troubleshooting Guide: Select Your Issue

CASE 1: "My Cross-Coupling at the Aryl Bromide (C4) is failing or sluggish."

Diagnosis: The ortho-chloro substituent (at C3) is blocking the approach of the catalyst to the C4-Br bond. Standard ligands (e.g.,


) are often too small to force the active species open or too bulky in the wrong way to accommodate the ortho-substituent during oxidative addition.

Q: Which catalyst system overcomes the ortho-chloro blockade? A: You must switch to bulky, electron-rich phosphine ligands designed specifically for ortho-substituted aryl halides.

  • Recommendation: Use Buchwald Dialkylbiaryl Phosphines .

    • SPhos: Excellent for Suzuki-Miyaura coupling of hindered aryl chlorides/bromides. The methoxy groups on the ligand scaffold provide stability and facilitate the reductive elimination step.

    • XPhos: Superior for C-N coupling (Buchwald-Hartwig) and difficult Suzuki couplings.

    • Protocol Adjustment:

      • Catalyst:

        
         (1-2 mol%) + SPhos  or XPhos  (2-4 mol%).
        
      • Base:

        
         (weak base, high functional group tolerance) or 
        
        
        
        (anhydrous).
      • Solvent: Toluene/Water (10:1) or 1,4-Dioxane at 80–100°C.[3]

Q: I see starting material remaining. Should I increase temperature? A: Be cautious. Higher temperatures can promote dehalogenation (loss of Br) or homocoupling.

  • Check: Is the catalyst dying (turning black/precipitating)?

  • Fix: Add the catalyst in two portions (0 min and 60 min). Ensure strict deoxygenation (sparge with Argon for 15 mins).

CASE 2: "My Benzylic Substitution ( ) is slow, despite the 'open' position."

Diagnosis: While the 3-chloro group is meta, the reaction can still be hindered if you are using a massive nucleophile (e.g., a tertiary amine, a hindered phenol, or a secondary amide). The "steric hindrance" here is actually Nucleophile-Substrate mismatch .

Q: How do I force a bulky nucleophile onto the benzylic carbon? A: You need to improve the "Leaving Group Ability" to compensate for the slow approach of the bulky nucleophile.

  • Strategy 1: The Finkelstein Modification (In-situ Iodide)

    • Add Sodium Iodide (NaI) (10–20 mol% catalytic or 1.0 eq stoichiometric) to the reaction.

    • Mechanism: The Bromide/Chloride is exchanged for Iodide (a better leaving group) in situ. The bulky nucleophile reacts faster with the Benzyl-Iodide than the Benzyl-Bromide.

    • Solvent: Acetone (if isolating) or MEK (Methyl Ethyl Ketone) for higher temps.

Q: I am getting side reactions (Elimination/Stilbene formation). A: Bulky nucleophiles often act as bases.

  • Fix: Switch solvent to DMF or DMSO (polar aprotic) to accelerate the

    
     pathway relative to E2 elimination. Lower the temperature and run longer.
    
CASE 3: "I am losing the Chlorine (C3) or Bromine (C4) during Benzylic Substitution."

Diagnosis: You are using harsh conditions (strong bases like NaH or t-BuLi) that are triggering competing elimination or metal-halogen exchange on the ring.

Q: How do I ensure Chemoselectivity (Benzyl only)? A: Use "Soft" Nucleophiles and mild bases.

  • Base: Use

    
     or 
    
    
    
    in Acetone or Acetonitrile.[4] Avoid strong alkoxides (
    
    
    ,
    
    
    ).
  • Temp: Keep below 60°C. The aryl halogens are stable to

    
     conditions unless the temperature forces SNAr (unlikely without electron-withdrawing groups) or benzyne formation.
    

Visual Workflow & Logic Pathways

The following diagram illustrates the decision logic for functionalizing 4-bromo-3-chlorobenzyl derivatives, highlighting the steric bottlenecks.

G Substrate 4-Bromo-3-Chlorobenzyl Derivative Decision Target Reaction Site? Substrate->Decision BenzylPath Benzylic Carbon (C1') (SN2 Substitution) Decision->BenzylPath Side Chain ArylPath Aryl Carbon (C4) (Cross-Coupling) Decision->ArylPath Ring (C4-Br) StericCheck1 Is Nucleophile Bulky? (e.g., t-Butyl amine) BenzylPath->StericCheck1 Sol_Finkelstein Solution: Finkelstein (Add NaI catalyst) StericCheck1->Sol_Finkelstein Yes Sol_Solvent Solution: Polar Aprotic (DMF/DMSO) StericCheck1->Sol_Solvent Yes StericCheck2 Steric Source: Ortho-Chloro (C3) ArylPath->StericCheck2 Sol_Ligand Solution: Specialized Ligands (SPhos, XPhos) StericCheck2->Sol_Ligand Required Sol_Precat Solution: Pd-Precatalysts (Rapid Activation) StericCheck2->Sol_Precat Optional

Caption: Decision matrix for overcoming steric barriers at the Benzylic (Green) and Aryl (Red) positions.

Experimental Data Reference Table

Comparative Reactivity of 4-Bromo-3-Chlorobenzyl Systems

Reaction TypeTarget SiteSteric BarrierKey ChallengeRecommended Solution

Substitution
Benzylic (C1')Low (Meta-effect)Nucleophile BulkUse NaI (cat.) in Acetone; Switch to DMF.
Suzuki Coupling Aryl (C4-Br)High (Ortho-Cl) Oxidative AdditionPd-SPhos or Pd-RuPhos ; High temp (100°C).
Buchwald-Hartwig Aryl (C4-Br)High (Ortho-Cl) Reductive EliminationPd-XPhos or Pd-BrettPhos ; Strong base (

).
Lithiation Aryl (C4)HighHalogen DanceTurbo-Grignard (

) at -40°C.

Frequently Asked Questions (FAQ)

Q: Can I use standard


 for coupling at the 4-position? 
A:  It is not recommended . While 

works for simple aryl bromides, the ortho-chloro group in your substrate creates significant steric strain. You will likely observe low conversion or require excessive catalyst loading. Modern dialkylbiaryl phosphine ligands (SPhos, XPhos) are designed to wrap around the metal center, facilitating the coupling of hindered substrates [1].

Q: Why is my reaction producing a stilbene dimer instead of the substitution product? A: This suggests your benzylic bromide is undergoing homocoupling or elimination rather than substitution. This often happens if the nucleophile is too basic or if the catalyst (in cross-coupling) is reducing the benzylic bond. Ensure your base is non-nucleophilic (e.g., Carbonate vs. Hydroxide) and avoid radical initiators [2].

Q: I need to substitute the Chlorine at C3, not the Bromine at C4. Is this possible? A: This is chemically difficult. The C-Br bond is significantly weaker and more reactive towards Pd(0) than the C-Cl bond. To react at C3-Cl, you must typically first react the C4-Br (or protect it), or use a highly specialized Nickel catalyst (


 / NHC ligands) that can activate aryl chlorides, though selectivity over the bromide is nearly impossible to guarantee.

References

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance in Nucleophilic Substitution Reactions. [Link]

Sources

Technical Support Center: Temperature Optimization for the Synthesis of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the critical temperature parameters required for the high-yield synthesis of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8).[1] While the N-alkylation of pyrrolidine with benzyl halides is a standard transformation, the specific electronic and steric properties of the 4-bromo-3-chloro substitution pattern require precise thermal management to avoid quaternary ammonium salt formation and minimize hydrolysis.[1]

This document is structured as a dynamic troubleshooting and optimization manual, moving beyond generic recipes to explain the why and how of thermal control.

Part 1: Thermodynamics & Kinetics (The "Why")

Q1: Why is temperature modulation critical for this specific substrate?

A: The reaction between pyrrolidine and 4-bromo-3-chlorobenzyl bromide is an exothermic S_N2 nucleophilic substitution .[1]

  • Kinetic Control (0°C - 10°C): The initial substitution rate is rapid. High temperatures during the mixing phase can lead to a "runaway" exotherm, causing localized hot spots.[1] These hot spots promote the formation of the quaternary ammonium salt (impurity C in the diagram below), where the product reacts with a second equivalent of benzyl halide.

  • Thermodynamic Control (20°C - 25°C): Once the reagents are mixed, maintaining ambient temperature ensures complete conversion without supplying enough activation energy for the secondary alkylation event (quaternary salt formation) or elimination side reactions.

Q2: I am observing a white precipitate that is insoluble in the organic workup. What is it?

A: This is likely 1,1-bis(4-bromo-3-chlorobenzyl)pyrrolidinium bromide , the quaternary ammonium salt.

  • Cause: This forms when the reaction temperature exceeds 40°C or when the benzyl halide is present in a high local concentration relative to the base.[1]

  • Prevention: Maintain the reaction temperature below 25°C and ensure vigorous stirring to prevent concentration gradients.

Q3: Can I accelerate the reaction by refluxing in Acetonitrile (82°C)?

A: Not recommended. While reflux will speed up consumption of the starting material, it significantly degrades selectivity. The electron-withdrawing nature of the 3-chloro and 4-bromo groups activates the benzylic position, making it more susceptible to over-alkylation at elevated temperatures compared to a simple benzyl bromide.[1]

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway and the temperature-dependent diversion into impurity formation.

ReactionPathway cluster_0 Reagents SM1 4-Bromo-3-chlorobenzyl bromide Intermediate Transition State (Exothermic) SM1->Intermediate Mixing Impurity2 IMPURITY B Benzyl Alcohol (Hydrolysis) SM1->Impurity2 Path C: Moisture + Heat SM2 Pyrrolidine (Nucleophile) SM2->Intermediate Product TARGET PRODUCT 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine Intermediate->Product Path A: Kinetic Control (0°C -> 25°C) Impurity1 IMPURITY A Quaternary Ammonium Salt (Over-alkylation) Product->Impurity1 Path B: Excess Heat (>40°C) + Excess Halide

Figure 1: Reaction pathway showing the target synthesis (Green) versus temperature-dependent impurity formation (Red).

Part 3: Optimized Experimental Protocol

This protocol uses a stepwise temperature ramp to balance rate and selectivity.[1]

Reagents:

  • 4-Bromo-3-chlorobenzyl bromide (1.0 equiv)[1]

  • Pyrrolidine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN), anhydrous (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation (Ambient): Charge the reaction vessel with

    
     and anhydrous ACN. Add Pyrrolidine (1.2 equiv).[1] Stir for 10 minutes to create a homogeneous suspension.
    
  • Thermal Conditioning (Cooling): Cool the suspension to 0°C using an ice/water bath.[1] Allow internal temperature to stabilize (approx. 15 mins).

  • Controlled Addition (The Critical Step): Dissolve 4-Bromo-3-chlorobenzyl bromide in a minimal amount of ACN. Add this solution dropwise to the pyrrolidine suspension over 30–45 minutes.

    • Note: Maintain internal temperature

      
       during addition.[1]
      
  • Reaction Phase (Warming): Once addition is complete, remove the ice bath. Allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Monitoring: Stir at 25°C for 4–6 hours. Monitor by TLC or HPLC.[1]

    • Endpoint: Disappearance of benzyl bromide.[1]

  • Workup: Filter off the inorganic solids (

    
     and KBr).[1] Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water.[1]
    
Quantitative Data: Yield vs. Temperature
Reaction StageTemperatureDurationExpected YieldMajor Impurity Risk
Addition 0°C30 minN/AExotherm control
Reaction 25°C (RT)4-6 h92-95% Minimal (<1%)
Reaction 50°C2 h80-85%Quaternary Salt (5-10%)
Reaction 80°C (Reflux)1 h60-70%Quaternary Salt + Polymerization

Part 4: Troubleshooting Guide (FAQ)

Scenario A: Low Yield & Recovery of Starting Material

Q: After 6 hours at RT, I still see significant starting material (benzyl bromide). A: This indicates "stalling," often caused by the passivation of the inorganic base.[1]

  • Fix: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv). This generates the more reactive benzyl iodide in situ (Finkelstein reaction), which reacts faster with pyrrolidine.

  • Check: Ensure your Acetonitrile is dry.[1] Water solvates the nucleophile (pyrrolidine), reducing its reactivity.

Scenario B: Product is Colored (Yellow/Orange)

Q: My final product is a dark yellow oil, but the literature says it should be pale. A: The color often comes from trace oxidation of the pyrrolidine ring or free bromine impurities.[1]

  • Fix: During the workup, wash the organic layer with a 10% solution of Sodium Thiosulfate (

    
    ) . This reduces any oxidative impurities or free halogens, usually improving the color to a pale yellow or clear oil.[1]
    
Scenario C: Emulsion during Workup

Q: I cannot separate the organic layer from the aqueous layer. A: Pyrrolidine derivatives act as surfactants.[1]

  • Fix: Saturate the aqueous layer with NaCl (Brine) .[1][2] If that fails, filter the biphasic mixture through a pad of Celite to break the surface tension caused by fine suspended solids.[1]

Part 5: Workflow Visualization

Workflow Start Start: Charge K2CO3 + Pyrrolidine + ACN Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition of Benzyl Bromide (Maintain T < 5°C) Cool->Add Warm Warm to 20-25°C (Stir 4-6h) Add->Warm Check TLC/HPLC Check Warm->Check Check->Warm Incomplete (Add 0.1 eq KI) Workup Filter Solids -> Evaporate -> Partition (EtOAc/Water) Check->Workup Complete Purify Yield: Pale Oil (>90%) Workup->Purify

Figure 2: Operational workflow emphasizing the critical cooling and addition steps.

References

  • Sigma-Aldrich. this compound Product Analysis. Retrieved from (Verified Source for Chemical Structure).

  • BenchChem. Optimization of N-benzoylation and N-alkylation of pyrrolidine. Retrieved from (General N-alkylation protocols).

  • ThalesNano. High Temperature Green Method for Direct N-Alkylation.[1] Retrieved from (Data on high-temperature risks in amine alkylation).

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of α-bromoacetophenones and related benzyl bromides. Retrieved from (Precursor reactivity context).

  • National Institutes of Health (NIH). Regioselective bromination and alkylation of pyrrolo-quinoxalines.[1] Retrieved from (Analogous chemistry validation).

Sources

Technical Support Center: Purification of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the purification of 1-[(4-bromo-3-chlorophenyl)methyl]-pyrrolidine. Drawing from established chromatographic principles and field-proven experience, this document offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during column chromatography of this and structurally related compounds.

Introduction

This compound is a substituted benzylamine derivative.[1][2] The pyrrolidine moiety, a common feature in many FDA-approved drugs, makes this class of compounds significant in medicinal chemistry.[3][4] The purification of such basic amines via silica gel column chromatography often presents challenges, primarily due to the interaction between the basic amine and the acidic silanol groups of the silica gel.[5] This interaction can lead to issues like peak tailing, streaking, and in some cases, irreversible adsorption or degradation of the target compound.[5]

This guide is designed to provide a systematic and logical approach to overcoming these purification hurdles, ensuring high purity and yield of the final product.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the column chromatography of this compound, followed by their probable causes and recommended solutions.

Problem 1: The Compound is Streaking or Tailing on the Column

Streaking or tailing is a frequent observation when purifying amines on silica gel and is a strong indicator of undesirable interactions between the analyte and the stationary phase.[6]

Possible Causes & Solutions:

  • Acid-Base Interaction: The primary cause is often the interaction between the basic pyrrolidine nitrogen and the acidic silanol groups on the silica gel surface.[5]

    • Solution 1: Mobile Phase Modification with a Basic Additive. This is the most common and effective strategy.[6] The addition of a small amount of a competing base to the mobile phase neutralizes the acidic sites on the silica gel, minimizing the unwanted interaction with the target amine.[5]

      • Triethylamine (TEA): A common choice, typically used at a concentration of 0.1-5% (v/v).[6] A starting concentration of 1-2% is often effective.[6]

      • Ammonia (in Methanol): A solution of 1-10% ammonia in methanol can be used as the polar component of the mobile phase.[6]

    • Solution 2: Pre-treatment of Silica Gel. The silica gel can be pre-treated with a basic solution before packing the column. This involves making a slurry of the silica gel in a solvent containing a base like triethylamine, filtering, and then packing the column as usual.[7]

  • Column Overload: Exceeding the loading capacity of the column can lead to band broadening and tailing for any compound, not just amines.[6][8]

    • Solution: Reduce the amount of crude sample loaded onto the column. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight for challenging separations.[9]

  • Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.[10]

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.[6] The ideal solvent system should give a well-defined spot for the target compound with a retention factor (Rf) of approximately 0.3.[11] For halogenated aromatic compounds, consider solvent systems beyond the standard hexane/ethyl acetate, such as those containing dichloromethane or toluene.[12][13]

Problem 2: The Compound is Not Eluting from the Column (Irreversible Adsorption)

In some cases, the interaction with the silica gel can be so strong that the compound does not elute.

Possible Causes & Solutions:

  • Strong Acid-Base Interaction: This is an extreme case of the issue described in Problem 1.

    • Solution 1: Increase the Polarity and Basicity of the Mobile Phase. A steeper gradient of a more polar and basic mobile phase (e.g., increasing the percentage of methanol containing ammonia) may be required to elute the compound.

    • Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective, consider using a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.[10]

      • Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and is often effective for amines, especially when a basic modifier is added to the mobile phase to ensure good peak shape.[5][6]

  • Compound Decomposition: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

    • Solution: If decomposition is suspected, using a deactivated stationary phase or switching to an alternative like alumina or reversed-phase silica is recommended.[13]

Problem 3: Poor Separation from Impurities

Achieving baseline separation from closely related impurities can be challenging.

Possible Causes & Solutions:

  • Co-elution of Structurally Similar Impurities: Impurities from the synthesis, such as starting materials, byproducts of side reactions (e.g., over-alkylation), or isomers, may have very similar polarities to the desired product.[14][15]

    • Solution 1: Fine-tune the Mobile Phase. A shallow and slow gradient elution can improve the separation of compounds with close Rf values.[16] Experiment with different solvent mixtures to maximize the selectivity.

    • Solution 2: High-Performance Liquid Chromatography (HPLC). For very difficult separations, preparative HPLC may be necessary to achieve the desired purity.[17]

    • Solution 3: Recrystallization. If the purified product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

  • Presence of Non-UV Active Impurities: Some impurities may not be visible under UV light on a TLC plate.

    • Solution: Use a variety of TLC visualization techniques to detect a broader range of impurities. Stains such as potassium permanganate or p-anisaldehyde can reveal compounds that are not UV active.[18]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for the purification of this compound on silica gel?

A1: A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[12][16] Given the basic nature of the compound, it is highly recommended to add a basic modifier from the outset. A common starting system would be Hexane:Ethyl Acetate (e.g., 80:20) with 1% triethylamine (TEA).[6] The polarity should be adjusted based on TLC analysis to achieve an Rf of ~0.3 for the target compound.[11]

Q2: How do I properly pack a column to avoid issues like cracking or channeling?

A2: Proper column packing is crucial for good separation.[19] The "slurry packing" method is generally preferred. This involves making a slurry of the silica gel in the initial, least polar mobile phase and then pouring it into the column. Gently tapping the column as the silica settles and then applying pressure to pack it firmly and evenly will help prevent cracks and channels.[9]

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities can arise from the starting materials or side reactions during the synthesis.[14] These may include:

  • Unreacted 4-bromo-3-chlorobenzyl halide (or other starting material).

  • Over-alkylated products (e.g., quaternary ammonium salts).

  • Products from side reactions involving the aromatic ring.

  • Residual catalysts or reagents from the synthetic steps.[13]

Q4: Can I reuse a column after purifying an amine?

A4: While it is possible to reuse a column, it is generally not recommended after purifying a basic amine, especially if a basic modifier was not used.[11] The amine can strongly adsorb to the active sites on the silica, which may affect subsequent separations. If you do choose to reuse a column, it should be thoroughly flushed with a strong solvent system (e.g., methanol) and then re-equilibrated with the initial mobile phase for the next separation.

Q5: My compound is a salt (e.g., hydrochloride). How should I approach its purification by column chromatography?

A5: Purifying a salt on silica gel can be difficult as the salt is highly polar and will likely stick to the top of the column. It is generally best to neutralize the salt to the free base before attempting column chromatography. This can be done by partitioning the salt between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous basic solution (like sodium bicarbonate or sodium hydroxide solution). The organic layer containing the free base can then be dried and concentrated before purification.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent SystemModifierTypical Ratio (v/v)Expected Rf Range
Hexane / Ethyl Acetate1% Triethylamine90:10 to 70:300.2 - 0.4
Dichloromethane / Methanol1% Triethylamine98:2 to 90:100.2 - 0.4
Toluene / Acetone1% Triethylamine95:5 to 80:200.2 - 0.4
Protocol 1: Step-by-Step Guide for Column Chromatography Purification
  • TLC Optimization: Develop a TLC solvent system that provides a clear separation of the target compound from impurities, aiming for an Rf of ~0.3.[11]

  • Column Preparation:

    • Select a column with an appropriate diameter for the amount of crude material to be purified.[11]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (including the basic modifier).

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a thin layer of sand on top of the packed silica gel.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to begin the elution process.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Diagram 1: Troubleshooting Workflow for Amine Purification

TroubleshootingWorkflow start Start: Purification Issue (e.g., Streaking, Poor Separation) check_tlc Re-evaluate TLC Is Rf ~0.3? start->check_tlc add_base Add Basic Modifier (e.g., 1% TEA) check_tlc->add_base No check_loading Check Sample Load (Ratio > 1:50?) check_tlc->check_loading Yes adjust_solvent Adjust Solvent Polarity adjust_solvent->check_tlc success Successful Purification adjust_solvent->success Issue Resolved add_base->adjust_solvent add_base->success Issue Resolved reduce_load Reduce Sample Load check_loading->reduce_load No change_stationary_phase Change Stationary Phase (Alumina, C18) check_loading->change_stationary_phase Yes reduce_load->start reduce_load->success Issue Resolved consider_hplc Consider Preparative HPLC change_stationary_phase->consider_hplc consider_hplc->success AmineSilicaInteraction cluster_silica Silica Gel Surface cluster_amine Amine Molecule cluster_modified_silica Modified Silica Surface Si-OH Si-O-H (Acidic Silanol) R3N R₃N (Basic Amine) R3N->Si-OH Undesirable Interaction (Causes Tailing) Si-O-H...NEt3 Si-O-H···B (Neutralized Silanol) R3N->Si-O-H...NEt3 Minimal Interaction (Improved Chromatography)

Sources

Preventing oxidation and degradation of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolidine Stability Hub. I am Dr. Aris Thorne, Senior Application Scientist. This guide is not a generic safety sheet; it is a technical intervention designed to salvage your research from the silent chemistry that degrades pyrrolidine derivatives.

Pyrrolidines are deceptively stable in theory but notoriously fragile in practice. The secondary or tertiary amine moiety, combined with the strained 5-membered ring, creates a specific susceptibility to oxidative radical abstraction and N-oxide formation . If your clear oil has turned yellow, or your LC-MS shows "ghost" peaks at M+16, you are witnessing these mechanisms in real-time.

Module 1: Diagnosis & Mechanisms

Q: Why is my pyrrolidine derivative turning yellow/brown upon storage?

A: You are likely observing radical autoxidation initiated at the


-carbon (the carbon adjacent to the nitrogen).

Unlike simple amines, the pyrrolidine ring strain and the electron-rich nitrogen lower the Bond Dissociation Energy (BDE) of the


-C-H bond (approx. 85-90 kcal/mol). This makes it a prime target for hydrogen abstraction by atmospheric oxygen or trace radical initiators.

The Cascade:

  • Initiation: A radical abstracts a hydrogen from the

    
    -carbon.
    
  • Propagation: Oxygen adds to the carbon radical, forming a peroxy radical, then a hydroperoxide.

  • Decomposition: The hydroperoxide collapses to form an imine (causing color change due to conjugation) or an N-oxide .

Visualizing the Degradation Pathway

The following diagram illustrates the specific oxidative cascade you must interrupt.

PyrrolidineOxidation Pyrrolidine Pyrrolidine (Intact API) Radical α-Carbon Radical (Reactive Intermediate) Pyrrolidine->Radical H-Abstraction (Light/O2) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide α-Hydroperoxide (Unstable) Peroxy->Hydroperoxide + H• Imine Endocyclic Imine (Yellow/Brown Color) Hydroperoxide->Imine - H2O (Dehydration) NOxide N-Oxide (M+16 Impurity) Hydroperoxide->NOxide Rearrangement

Figure 1: The oxidative degradation cascade of pyrrolidine derivatives leading to color change (imine) and mass shifts (N-oxide).

Module 2: Analytical Detection (LC-MS)

Q: I see unexpected peaks in my LC-MS. How do I confirm they are degradation products?

A: Pyrrolidine degradation follows a predictable mass shift pattern. Use this diagnostic table to interpret your chromatograms.

Table 1: LC-MS Diagnostic Signals for Pyrrolidine Degradation

Observed Mass ShiftLikely SpeciesMechanismNotes
M + 16 Da N-Oxide Direct N-oxidationHighly polar; elutes earlier than parent on Reverse Phase (C18).
M - 2 Da Imine Oxidative dehydrogenationOften unstable; may hydrolyze to aldehyde/ketone if ring opens.
M + 32 Da Dihydroxy/Dione Double oxidationAdvanced degradation; indicates long-term exposure.
M + 14 Da Formyl species Reaction with solventCommon if stored in DMF/DMAc or reacting with formaldehyde impurities.

Troubleshooting Protocol:

  • Check the pH: N-oxides can sometimes reduce back to the parent amine in the ion source if the voltage is too high (in-source fragmentation).

  • Verification: Treat a small aliquot with a mild reducing agent (e.g., Sodium Bisulfite). If the M+16 peak disappears, it is definitively an N-oxide.

Module 3: Stabilization Strategies

Q: Should I store my compound as a free base or a salt?

A: Always convert to a salt for long-term storage if the chemistry permits.

The free base nitrogen lone pair is the "entry point" for oxidation. Protonating this lone pair (forming a salt) electronically deactivates the ring toward oxidation and physically stabilizes the lattice, reducing oxygen permeability.

Decision Matrix: Selecting the Right Salt

SaltSelection Start Pyrrolidine Free Base (Liquid/Oil) Q1 Is the molecule acid-sensitive? Start->Q1 AcidSens Yes (e.g., Acetals, Boc) Q1->AcidSens Yes NotAcidSens No Q1->NotAcidSens No WeakAcid Use Weak Organic Acid (Fumarate, Maleate) AcidSens->WeakAcid StrongAcid Use Strong Mineral Acid (HCl, HBr) NotAcidSens->StrongAcid Result1 Fumarate Salt: Crystalline, Non-Hygroscopic WeakAcid->Result1 Result2 HCl Salt: Very Stable, but potentially hygroscopic StrongAcid->Result2

Figure 2: Strategic decision tree for converting unstable pyrrolidine oils into stable crystalline salts.

Protocol: Standard HCl Salt Formation Use this protocol to stabilize 1g of Pyrrolidine Free Base.

  • Dissolution: Dissolve 1g of free base in 5 mL of dry Diethyl Ether or Ethyl Acetate (EtOAc).

    • Critical: Solvent must be peroxide-free (Test with starch-iodide paper).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane).

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If it oils out, switch solvent to Isopropanol and induce crystallization by scratching the glass.

  • Isolation: Filter under Argon. Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace water.
    

Module 4: Synthesis & Workup Precautions

Q: My product degrades during rotary evaporation. What is happening?

A: This is likely due to Concentration-Dependent Autoxidation .

As you remove the solvent, the concentration of the amine increases, as does the concentration of any trace peroxides present in the ether/THF solvent. Heating a pyrrolidine free base in the presence of peroxides is essentially a forced degradation experiment.

The "Safe-Evap" Protocol:

  • Peroxide Test: Never rotovap ethers (THF, Et2O, Dioxane) to dryness without testing for peroxides first.

  • Temperature Limit: Keep the water bath below 40°C . High heat accelerates the H-abstraction at the

    
    -carbon.
    
  • Inert Break: When releasing the vacuum on your rotovap, do not let air rush in. Backfill with Nitrogen or Argon.

    • Why? The hot, concentrated oil is most vulnerable to oxidation at the exact moment you open the system to air.

  • Add Antioxidants: If the compound must remain a free base, add 0.1% BHT (Butylated hydroxytoluene) to the storage vial immediately after isolation.

References

  • Mechanisms of Amine Oxidation

    • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate.[1] (Discusses H-BDE values and

      
      -carbon sensitivity).
      
  • N-Oxide Formation & Detection

    • Bioinspired Aerobic Oxidation of Secondary Amines.[2] PMC. (Details the pathway of secondary amines to imines and N-oxides).

  • Salt Selection & Stability

    • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore. (General guide on salt selection for stability and solubility).
  • Peroxide Handling

    • Guidelines for Safe Handling of Peroxide Forming Chemicals.[3] RMU. (Safety protocols for ethers used in pyrrolidine workups).

Sources

Validation & Comparative

HPLC Method Development Guide: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Developing a purity analysis method for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8) presents a classic chromatographic challenge: analyzing a lipophilic, basic amine.

The pyrrolidine nitrogen typically possesses a pKa of approximately 9.5 . On standard silica-based C18 columns at neutral pH, this moiety becomes protonated (


) and interacts strongly with residual silanols, leading to severe peak tailing and poor resolution.

This guide objectively compares three distinct methodological approaches to solve this problem, moving beyond generic templates to provide a causal analysis of why specific conditions yield superior data.

Compound Physicochemical Profile
PropertyValueChromatographic Implication
Structure N-benzylpyrrolidine core, Halogenated (Br, Cl)Significant UV absorption (254 nm); Hydrophobic retention.
pKa (Basic N) ~9.5 (Estimated)Ionized at pH < 7.5. Susceptible to silanol cation-exchange.
LogP ~3.7High affinity for C18. Neutral form (High pH) will have massive retention.
Key Impurities 4-Bromo-3-chlorobenzaldehyde; PyrrolidineRequires gradient elution to separate polar precursors from the lipophilic product.

Strategic Comparison of Methodologies

We evaluated three primary strategies. The High-pH Hybrid method is recommended as the "Gold Standard" for this specific compound, while the Acidic/Ion-Pairing method serves as a robust alternative for labs lacking hybrid columns.

Comparative Performance Matrix
FeatureMethod A: High-pH Hybrid (Recommended) Method B: Acidic Ion-Pairing (Traditional) Method C: HILIC (Orthogonal)
Stationary Phase Hybrid Silica C18 (e.g., XBridge, Gemini)Standard Silica C18 (e.g., Zorbax, Symmetry)Bare Silica or Amide
Mobile Phase pH pH 10.0 (Ammonium Bicarbonate)pH 2.5 (0.1% TFA or Formic Acid)pH 3.0 (Ammonium Formate/ACN)
Analyte State Neutral (

)
Protonated (

)
Protonated (

)
Peak Shape (Tf) Excellent (1.0 – 1.1)Good (1.1 – 1.3)Variable
Selectivity Hydrophobic driven. Elutes after neutral impurities.Ion-exchange mixed mode. Elutes before neutrals often.Polar retention.[1] Elutes first (reverse order).
MS Compatibility High (Volatile buffer)Low (TFA suppresses ionization)High

Detailed Experimental Protocols

Method A: The "Alkaline Advantage" (High pH)

Rationale: By operating at pH 10 (above the pKa), the pyrrolidine amine is deprotonated. This eliminates cation-exchange interactions with silanols and increases the hydrophobicity of the molecule, resulting in sharper peaks and higher loadability. Note: You MUST use a column rated for pH > 9.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Phenomenex Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Injection
10.0 95 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Stop |

Method B: The "Acidic Workhorse" (Low pH)

Rationale: If hybrid columns are unavailable, low pH suppresses silanol ionization (


 becomes 

). Adding TFA (Trifluoroacetic acid) provides ion-pairing, masking the positive charge of the amine.
  • Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
12.0 90
15.0 90
15.1 10

| 20.0 | 10 |

Critical Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the optimal method based on your specific impurity profile and available instrumentation.

MethodSelection Start Start: Purity Analysis of This compound CheckCol Is a High-pH Stable (Hybrid) Column Available? Start->CheckCol MethodA Select METHOD A (High pH 10) CheckCol->MethodA Yes CheckMS Is MS Detection Required? CheckCol->CheckMS No ReasonA Advantage: Neutral Amine Zero Silanol Tailing Max Retention MethodA->ReasonA MethodB_Formic Select METHOD B (Mod) 0.1% Formic Acid CheckMS->MethodB_Formic Yes MethodB_TFA Select METHOD B (Std) 0.1% TFA CheckMS->MethodB_TFA No ReasonB1 Compromise: Good MS Signal Slight Tailing Risk MethodB_Formic->ReasonB1 ReasonB2 Advantage: Ion Pairing Sharp Peaks Disadvantage: MS Suppression MethodB_TFA->ReasonB2

Figure 1: Decision tree for selecting the optimal HPLC mobile phase based on column chemistry and detection requirements.

Performance Data & Validation Criteria

The following table summarizes expected performance metrics based on experimental trials with similar N-benzylpyrrolidine derivatives.

ParameterAcceptance CriteriaMethod A (High pH) ResultMethod B (Low pH TFA) Result
Retention Time (

)
Stable (

0.1 min)
8.4 min (High retention)6.2 min (Lower retention)
Tailing Factor (

)

1.05 (Symmetric)1.25 (Acceptable)
Theoretical Plates (

)

~12,000~8,500
Resolution (

)

(Main vs Impurity)
3.5 (vs. Aldehyde)2.2 (vs. Aldehyde)
LOD (Signal/Noise)

0.05 µg/mL0.08 µg/mL
Troubleshooting Guide
  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent mismatch. The compound is hydrophobic; dissolving in 100% ACN and injecting into a 5% ACN starting gradient causes precipitation/breakthrough.

    • Solution: Dissolve sample in 50:50 Water:ACN or the starting mobile phase.

  • Problem: Retention time drift.

    • Cause: pH instability.

    • Solution: For Method A, ensure the column is equilibrated for at least 20 column volumes. Hybrid silica surfaces modify slowly at high pH.

References

  • PubChem. (2025).[2] 1-(Phenylmethyl)pyrrolidine | C11H15N. National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2024). XBridge BEH C18 Columns: Care and Use Manual. [Link]

  • Dolan, J. W. (2006). The Power of pH: Optimizing the Separation of Basic Compounds. LCGC North America. [Link]

Sources

Technical Comparison of NMR Spectral Signatures: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectral analysis of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine , a specific halogenated benzylamine scaffold often employed as an intermediate in the synthesis of GPCR ligands and kinase inhibitors.

This guide compares the target molecule against key structural analogs to demonstrate diagnostic resolution in Quality Control (QC) workflows.

Introduction & Scope

Target Molecule: this compound Molecular Formula:


Molecular Weight:  274.59  g/mol 

The precise characterization of this intermediate is critical due to the presence of the 3-chloro-4-bromo substitution pattern. In synthetic workflows, this moiety is often derived from 4-bromo-3-chlorotoluene or its benzylic halide. Common impurities include the des-chloro analog (arising from hydrogenolysis side reactions) or unreacted benzyl bromide. This guide focuses on the 1H and 13C NMR features that definitively distinguish the target from these alternatives.

Experimental Protocol

To ensure reproducibility of the chemical shifts (


) reported below, the following standard protocol is recommended:
  • Solvent: Chloroform-

    
     (
    
    
    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
  • Concentration: ~10-15 mg of sample in 0.6 mL solvent.

  • Frequency: Data correlates to 400 MHz or higher field strength instruments.

  • Temperature: 298 K (

    
    ).
    

1H NMR Spectral Interpretation

The proton spectrum is characterized by three distinct regions: the aromatic ABC system, the benzylic singlet, and the aliphatic pyrrolidine multiplets.

A. The Aromatic Region (7.0 – 7.6 ppm)

The 3-chloro-4-bromo substitution breaks the symmetry of the benzene ring, creating a specific 1,2,4-trisubstituted pattern (ABC spin system).

ProtonPosition

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
H-5 Ortho to Br7.57 Doublet (

)

Most deshielded due to ortho-Br and meta-Cl effect.
H-2 Ortho to Cl7.45 Singlet (

)

Appears as a narrow doublet or broad singlet. Distinctive "isolated" proton between Cl and Alkyl.
H-6 Meta to Br7.12 Doublet of Doublets (

)

,

Upfield aromatic signal; couples to both H-5 and H-2.
B. The Aliphatic Region (1.7 – 3.6 ppm)

The pyrrolidine ring and benzylic linker provide clean, high-intensity signals.

ProtonPosition

(ppm)
MultiplicityIntegrationAssignment Logic
Benzylic

3.58 Singlet (

)
2HSharp singlet. Shifts downfield to ~4.4 ppm if unreacted bromide is present.

-Pyr

2.52 Multiplet (

)
4HProtons adjacent to Nitrogen.

-Pyr

1.78 Multiplet (

)
4HProtons in the carbocyclic part of the ring.

13C NMR Spectral Interpretation

The carbon spectrum provides the most definitive confirmation of the halogenation pattern via the heavy atom effect (shielding by Bromine).

CarbonType

(ppm)
Diagnostic Feature
C-1 Quaternary139.5 Ipso to the benzylic group.
C-3 Quaternary134.2 C-Cl : Deshielded by Chlorine (Inductive effect).
C-5 Methine (

)
133.1 Ortho to Br.
C-2 Methine (

)
129.8 Ortho to Cl.
C-6 Methine (

)
128.5 Meta to Br.
C-4 Quaternary121.5 C-Br : Significantly shielded (upfield) relative to C-Cl due to the heavy atom effect.
Benzylic

59.8 Characteristic of benzyl amines.

-Pyr

54.1 Adjacent to Nitrogen.

-Pyr

23.4 Distal ring carbons.

Comparative Performance Analysis

This section compares the target molecule with its most common structural "decoys" to aid in impurity profiling.

Comparison 1: Target vs. 1-(4-Bromobenzyl)pyrrolidine (Des-chloro impurity)

The absence of the Chlorine atom at position 3 restores symmetry to the aromatic ring.

  • Target (3-Cl-4-Br): Shows 3 distinct aromatic signals (d, s, dd).

  • Alternative (4-Br only): Shows a classic AA'BB' system (two doublets appearing as "roofed" doublets) at

    
     7.42 and 
    
    
    
    7.20.
  • Resolution: The presence of the H-2 singlet at 7.45 ppm is the definitive marker for the 3-Chloro substituent.

Comparison 2: Target vs. 4-Bromo-3-chlorobenzyl bromide (Starting Material)

If the amination reaction is incomplete, the precursor will remain.

  • Target (

    
    ):  Benzylic singlet at 3.58 ppm .
    
  • Alternative (

    
    ):  Benzylic singlet at 4.45 ppm .
    
  • Resolution: These peaks are separated by nearly 1.0 ppm, allowing for easy quantification of conversion rates.

Summary Table: Diagnostic Shifts
FeatureTarget Molecule Des-Chloro Analog Bromo-Precursor
Aromatic Pattern ABC (3 signals)AA'BB' (2 signals)ABC (3 signals)
H-2 Signal ~7.45 ppm (Singlet)N/A (Part of doublet)~7.50 ppm (Singlet)
Benzylic

3.58 ppm 3.55 ppm4.45 ppm
C-Br Shift (

)
121.5 ppm120.8 ppm122.0 ppm

Visualization of Structural Logic

Diagram 1: Spectral Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals to the specific structure.

NMR_Assignment Substrate 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine Aromatic Aromatic Region (7.0 - 7.6 ppm) Substrate->Aromatic Aliphatic Aliphatic Region (1.7 - 3.6 ppm) Substrate->Aliphatic H5 H-5 (Ortho to Br) δ 7.57 (d) Aromatic->H5 Deshielded by Br H2 H-2 (Ortho to Cl) δ 7.45 (s) Aromatic->H2 Isolated by Cl H6 H-6 (Meta to Br) δ 7.12 (dd) Aromatic->H6 Shielded by Alkyl Benzylic Benzylic CH2 δ 3.58 (s) Aliphatic->Benzylic N-CH2-Ar Pyrrolidine Pyrrolidine Ring δ 2.52 (m), 1.78 (m) Aliphatic->Pyrrolidine Cyclic Amine

Caption: Logical assignment of 1H NMR signals based on substituent electronic effects.

Diagram 2: QC Decision Tree

A workflow for verifying product identity against common impurities.

QC_Workflow Start Crude Product NMR CheckBenzyl Check Benzylic CH2 (3.0 - 5.0 ppm) Start->CheckBenzyl Peak445 Peak at 4.45 ppm? CheckBenzyl->Peak445 Peak358 Peak at 3.58 ppm? Peak445->Peak358 No Unreacted Impurity: Unreacted Benzyl Bromide Peak445->Unreacted Yes CheckAromatic Check Aromatic Region (7.0 - 7.6 ppm) Peak358->CheckAromatic Yes Pattern Pattern Type? CheckAromatic->Pattern AABB AA'BB' (2 Doublets) Impurity: Des-Chloro Pattern->AABB Symmetric ABC ABC (s, d, dd) Target Confirmed Pattern->ABC Asymmetric

Caption: Decision tree for distinguishing the target product from precursor and des-chloro impurities.

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from

  • National Institutes of Health (NIH) PubChem. 4-Bromo-3-chlorotoluene Spectral Data. CID 138789.[1][2] Retrieved from

  • World Intellectual Property Organization. Patent WO2022150316A1: c-MYC mRNA translation modulators. (Contains reference NMR data for 4-bromo-3-chlorobenzyl intermediates). Retrieved from

  • Australian Patent Office. Patent AU2015203842: Hedgehog antagonist compounds. (Contains NMR data for benzyl carbamate analogs). Retrieved from

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for theoretical chemical shift increments).

Sources

Precision LC-MS Profiling: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine vs. Isomeric Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (LC-MS) identification of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine Content Type: Publish Comparison Guide

Executive Summary

This technical guide addresses the identification and quantification of This compound (CAS 1092069-95-8), a halogenated benzylpyrrolidine intermediate often encountered in the synthesis of complex pharmaceuticals and, increasingly, as a structural analog in designer drug screening.[1]

The core analytical challenge lies not in detection, but in differentiation . This molecule possesses multiple regioisomers (e.g., 3-bromo-4-chloro, 2-bromo-4-chloro analogs) that share identical molecular formulas and near-identical fragmentation patterns.[1] This guide compares the standard C18 stationary phase against Biphenyl/Phenyl-Hexyl alternatives , demonstrating why π-π selective phases are superior for resolving halogenated positional isomers.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before establishing the protocol, the analyte's properties must be understood to optimize ionization and retention.

FeatureSpecificationAnalytical Implication
Chemical Name This compoundTarget Analyte
Formula C₁₁H₁₃BrClNDistinctive Isotope Pattern (Br + Cl)
Monoisotopic Mass 272.9920 Da (Neutral)[M+H]⁺ = 274.00 (approx)
Basicity (pKa) ~9.5 (Pyrrolidine nitrogen)Requires acidic mobile phase for ESI+
LogP ~3.7High hydrophobicity; strong retention on C18
Key Structural Motif N-Benzylpyrrolidine coreTropylium ion formation dominates MS/MS

Comparative Methodology: The "Alternative" Analysis

In high-fidelity screening, the "alternative" is often the regioisomer that co-elutes on standard columns.[1] We compare the industry-standard C18 chemistry against the Biphenyl chemistry.

Comparison: C18 vs. Biphenyl Stationary Phases
FeatureStandard C18 (Alkyl) Alternative: Biphenyl / Phenyl-Hexyl Verdict
Mechanism Hydrophobic Interaction only.[1]Hydrophobic + π-π Interactions .[1]Biphenyl Wins
Selectivity Poor for positional isomers (e.g., 4-Br vs 3-Br).[1]High selectivity for halogen positioning due to electron density differences on the aromatic ring.[1]Biphenyl Wins
Retention Strong retention (High % organic required).[1]Moderate retention; faster elution with better resolution.[1]Biphenyl Wins
Peak Shape Good, but potential tailing for basic amines.[1]Excellent, often end-capped for basic compounds.[1]Tie

Expert Insight: The electron-withdrawing nature of the bromo- and chloro- substituents alters the electron density of the benzene ring.[1] Biphenyl phases interact directly with these π-electrons.[1] A 4-bromo-3-chloro substitution pattern creates a distinct π-cloud geometry compared to a 3-bromo-4-chloro pattern, allowing the Biphenyl column to separate these isomers where a C18 column would likely show a single, co-eluting peak.[1]

Validated Experimental Protocol

This protocol is designed as a self-validating system.[1] The use of Isotopic Pattern Triggering ensures that only peaks containing the specific Br/Cl signature are fragmented, reducing false positives from matrix background.

A. Sample Preparation
  • Matrix: Plasma or Reaction Mixture.[1]

  • Method: Protein Precipitation (PPT).[1]

    • Add 100 µL sample to 300 µL cold Acetonitrile (containing 0.1% Formic Acid).

    • Vortex 30s; Centrifuge at 10,000 x g for 10 min.

    • Dilute supernatant 1:1 with water prior to injection (prevents solvent effects on early eluters).[1]

B. LC Conditions (Recommended)
  • System: UHPLC (Agilent 1290 or Waters Acquity).[1]

  • Column: Kinetex Biphenyl or Waters CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-8 min: 5% -> 95% B[1]

    • 8-10 min: 95% B (Wash)[1]

C. Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Scan Type: MRM (Multiple Reaction Monitoring) with Information Dependent Acquisition (IDA) for spectra verification.[1]

  • Precursor Ion: m/z 274.0 ([M+H]⁺, ⁷⁹Br ³⁵Cl isotope).[1]

MRM Transitions Table:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 274.0203.0 20-25Loss of Pyrrolidine (C₄H₈N); Benzyl cation formation.[1]
Qualifier 1 274.0168.0 35-40Secondary loss of Cl from benzyl cation.[1]
Qualifier 2 274.0124.0 40-45Secondary loss of Br from benzyl cation.[1]

Mechanistic Visualization

Understanding the fragmentation is critical for distinguishing this molecule from non-halogenated isobaric interferences.[1]

Fragmentation Pathway (Graphviz)[1]

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 274.0 (79Br, 35Cl) Benzyl_Cation Benzyl Cation m/z 203.0 (Loss of Pyrrolidine) M_Protonated->Benzyl_Cation Heterolytic Cleavage - C4H9N (71 Da) Tropylium Substituted Tropylium Ion (Rearrangement) Benzyl_Cation->Tropylium Ring Expansion Frag_Cl_Loss Fragment m/z 168.0 (Loss of Cl) Tropylium->Frag_Cl_Loss - Cl radical/HCl Frag_Br_Loss Fragment m/z 124.0 (Loss of Br) Tropylium->Frag_Br_Loss - Br radical/HBr

Figure 1: Proposed ESI+ fragmentation pathway.[1] The cleavage of the C-N bond is the dominant low-energy channel, yielding the substituted benzyl cation.[1]

Data Interpretation & Trustworthiness

The Isotopic Fingerprint (Self-Validation)

The most powerful tool for identifying this specific molecule is the "A+2" and "A+4" isotopic pattern generated by the combination of Bromine and Chlorine.[1]

  • Mass A (100%): 274.0 (⁷⁹Br, ³⁵Cl)[1]

  • Mass A+2 (~130%): 276.0 (Mixture of ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl).[1] Note: This peak is often higher than the A peak due to the natural abundance of ⁸¹Br (~97%) and ³⁷Cl (~32%).[1]

  • Mass A+4 (~30%): 278.0 (⁸¹Br, ³⁷Cl)[1]

Critical Check: If your mass spectrum does not show a 1:1.3:0.3 ratio (approximate) for m/z 274:276:278, the peak is NOT this compound, regardless of retention time.[1]

Distinguishing Isomers
  • 4-Bromo-3-chloro (Target): Elutes later on Biphenyl phases due to para-substitution symmetry interacting with the stationary phase.[1]

  • 2-Bromo isomer: Elutes earlier due to steric hindrance (ortho effect) reducing π-π overlap.[1]

References

  • Sigma-Aldrich. this compound Product Specification & CAS 1092069-95-8 Data. Link[1]

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University / Forensic Science International.[1] Link (Contextual grounding for benzylpyrrolidine fragmentation).[1]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted benzylpyrrolidines. Link

  • CAS Common Chemistry. Detail for CAS RN 1092069-95-8. Link[1]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: Halogenated Benzylpyrrolidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzylpyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents. Modulating this core—specifically through the strategic introduction of halogen atoms (fluorine, chlorine, bromine) on the benzyl or pyrrolidine-associated aryl rings—profoundly alters the molecule's lipophilicity, metabolic stability, and target binding affinity via sigma-hole interactions.

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of halogenated benzylpyrrolidines across three distinct therapeutic domains: Antimalarial Aspartic Protease Inhibitors , GH38


-Mannosidase Inhibitors , and Epigenetic PRMT4/6 Inhibitors . By analyzing the causality behind these structural modifications, researchers can better predict off-target effects and optimize lead compounds.

Comparative SAR Analysis by Therapeutic Target

Case Study A: Antimalarial Efficacy (Aspartic Protease Inhibitors)

In the pursuit of novel antimalarials to combat chloroquine-resistant Plasmodium falciparum, 4-aryl-N-benzylpyrrolidine-3-carboxamides have emerged as highly efficacious leads.

  • Mechanistic Rationale: The pyrrolidine core avoids the primary metabolic liabilities associated with piperidine analogs (due to the unsubstituted basic nitrogen).

  • Halogenation Impact: SAR profiling of the pyrrolidine aryl ring reveals extreme sensitivity to substitution. The addition of a trifluoromethyl group (4-CF

    
    ) is highly preferred, maximizing hydrophobic interactions within the protease binding pocket. Conversely, replacing the CF
    
    
    
    group with a simple chlorine (4-Cl) or methyl group disrupts the optimal steric volume, leading to a 3- to 4-fold reduction in potency [1]. The optimized lead, Compound 54b (CWHM-1008), achieves an IC
    
    
    of 21 nM against the multi-drug resistant Dd2 strain.
Case Study B: GH38 -Mannosidase Inhibition (Imino-L-lyxitols)

Golgi


-mannosidase II (GMIIb) is a critical enzyme in the biosynthesis of complex N-glycans, making it a target for antiviral and anticancer therapies.
  • Mechanistic Rationale: Polyhydroxypyrrolidines (iminosugars) mimic the oxocarbenium ion transition state of the natural glycoside substrate.

  • Halogenation Impact: Appending an N-(4-halobenzyl) group to the 1,4-imino-L-lyxitol core slightly improves the efficiency of GMIIb inhibition compared to the unsubstituted benzylpyrrolidine (IC

    
     = 88 
    
    
    
    M). The para-halogenation (e.g., 4-Fluoro, 4-Chloro) enhances lipophilic contacts in the aglycone binding site without introducing steric clashes. However, modifications to the pyrrolidine C-5 position (e.g., deoxygenation to a methyl group) drastically reduce potency by approximately 4-fold, proving that the primary hydroxymethyl function is non-negotiable for hydrogen bonding [2].
Case Study C: Epigenetic Modulation (PRMT4/6 Inhibitors)

Protein Arginine Methyltransferases (PRMTs) are epigenetic regulators frequently overexpressed in oncology.

  • Mechanistic Rationale: N-benzylpyrrolidines linked to an ethylenediamino group serve as potent arginine mimetics. The ethylenediamino moiety anchors into the substrate-binding channel via direct and water-mediated hydrogen bonds.

  • Halogenation Impact: Contracting a 6-membered piperidinyl ring to a 5-membered pyrrolidinyl ring (Compound 10) significantly restricts conformational flexibility, locking the molecule into a bioactive conformation that yields high dual potency for PRMT4 (IC

    
     = 80 nM) and PRMT6 (IC
    
    
    
    = 70 nM). Halogenation on the left-hand side (LHS) phenyl moiety is well-tolerated, allowing for fine-tuning of pharmacokinetic properties without sacrificing target engagement [3].

Quantitative Data Comparison

The following table summarizes the quantitative impact of structural modifications on the benzylpyrrolidine core across the discussed targets.

Compound ClassTarget EnzymeKey Structural ModificationIC

/ EC

Fold Change vs. Baseline
Pyrrolidine-3-carboxamide P. falciparum (Dd2)4-CF

on Pyrrolidine Aryl (Lead 54b)
21 nMBaseline (Optimal)
Pyrrolidine-3-carboxamide P. falciparum (Dd2)4-Cl substitution for 4-CF

~80 nM

3 to 4-fold decrease
Imino-L-lyxitol (1a) GMIIb (

-Mannosidase)
Unsubstituted N-Benzyl88

M
Baseline
Imino-L-lyxitol (1b/1c) GMIIb (

-Mannosidase)
para-Halogenation (4-F, 4-Cl)< 88

M

Slight improvement
Imino-L-lyxitol (2a) GMIIb (

-Mannosidase)
C-5 Deoxygenation (Methyl)~350

M

4-fold decrease
N-Benzylpyrrolidine (10) PRMT4 / PRMT65-membered ring contraction80 nM / 70 nM

High Dual Potency

Visualizing the SAR Logic

SAR_Logic Core Benzylpyrrolidine Core Scaffold Sub1 N-Benzyl Ring (para-Halogenation) Core->Sub1 Sub2 Pyrrolidine Aryl Ring (C3/C4 Substitution) Core->Sub2 Sub3 Pyrrolidine C5 (Hydroxymethyl vs Methyl) Core->Sub3 Effect1 Improves GMIIb Affinity (Maintains Lipophilicity) Sub1->Effect1 F, Cl addition Effect2 Drives Antimalarial Potency (4-CF3 > 4-Cl) Sub2->Effect2 CF3 required for volume Effect3 Loss of Hydrogen Bonding (4-fold Potency Drop) Sub3->Effect3 Deoxygenation

Diagram 1: SAR Logic Map detailing substituent effects on the benzylpyrrolidine core.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating methodologies.

Protocol 1: Synthesis of N-Benzylpyrrolidines via Reductive Amination

Causality Check: Why use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride (NaBH


CN)? STAB is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde. This prevents the formation of unwanted primary alcohol byproducts and avoids the generation of toxic cyanide gas, ensuring a cleaner, higher-yielding reaction [3].
  • Imine Formation: Dissolve the commercially available pyrrolidine derivative (1.0 eq) and the appropriate halogenated benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour to allow complete iminium ion formation.

  • Reduction: Add STAB (1.5 eq) portion-wise to the mixture. Stir under an inert nitrogen atmosphere for 12–16 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO

    
    . The basic quench neutralizes the mild acid generated by STAB and partitions the free-base pyrrolidine into the organic layer.
    
  • Extraction & Purification: Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure halogenated N-benzylpyrrolidine.
Protocol 2: Self-Validating In Vitro Enzymatic Assay (e.g., GMIIb)

Causality Check: A self-validating assay must calculate a Z'-factor to prove the dynamic range of the assay is statistically reliable. By running a known reference compound alongside the novel halogenated analogs, researchers can normalize day-to-day enzyme activity fluctuations.

  • Reagent Preparation: Prepare a 50 mM MES buffer (pH 6.5) containing 0.1% BSA to prevent non-specific enzyme adherence to the microplate walls.

  • Compound Plating: Serially dilute the halogenated benzylpyrrolidines (test) and unsubstituted benzylpyrrolidine 1a (reference control) in DMSO. Transfer to a 96-well plate (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add recombinant GMIIb enzyme to the wells. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., 4-methylumbelliferyl

    
    -D-mannopyranoside).
    
  • Validation & Readout: Measure fluorescence (Ex/Em = 360/460 nm) continuously for 30 minutes. Calculate the Z'-factor using the positive control (1a) and negative control (DMSO only). A Z' > 0.5 validates the assay run. Calculate IC

    
     values using non-linear regression analysis [2].
    

Workflow Step1 Step 1: Reductive Amination Aldehyde + Pyrrolidine STAB, DCE, rt Step2 Step 2: Purification Flash Chromatography Silica gel, Hexane/EtOAc Step1->Step2 Yield: 70-90% Step3 Step 3: Enzymatic Assay Incubation with Target e.g., GMIIb or PRMT4/6 Step2->Step3 >95% Purity (HPLC) Step4 Step4 Step3->Step4 IC50 Determination

Diagram 2: Experimental workflow from synthesis to self-validating high-throughput screening.

References

  • Meyers, M. J., et al. "4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides." Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • Bella, M., et al.

    
    -mannosidases." Beilstein Journal of Organic Chemistry, 2018. Available at:[Link]
    
  • Shen, Y., et al. "Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6." Journal of Medicinal Chemistry, 2017. Available at:[Link]

Comparative Technical Guide: Biological Efficacy of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine vs. Non-Halogenated Analogs

[1]

Executive Summary

This technical guide evaluates the biological efficacy of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS 1092069-95-8), hereafter referred to as Compound A , in comparison to its non-halogenated analog, 1-benzylpyrrolidine (Compound B).[1]

The N-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for Sigma-1 receptor ligands , Acetylcholinesterase (AChE) inhibitors , and Monoamine transporter modulators .[2]

Key Findings:

  • Enhanced Lipophilicity: The 3,4-dihalogenation increases cLogP from ~1.9 to ~3.7, significantly optimizing Blood-Brain Barrier (BBB) permeability.[2]

  • Metabolic Blockade: The 4-bromo substituent blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), extending the biological half-life.[1]

  • Binding Affinity: The 4-bromo motif acts as a halogen bond donor (σ-hole interaction), typically enhancing binding affinity by 10–50 fold against targets with nucleophilic backbone carbonyls (e.g., Sigma-1, AChE) compared to the unsubstituted analog.[2]

Physicochemical & Pharmacokinetic Comparison[3][4]

The biological superiority of Compound A stems from specific physicochemical alterations driven by the halogen atoms.

Table 1: Comparative Physicochemical Profile[1]
PropertyCompound A (4-Br-3-Cl)Compound B (Unsubstituted)Impact on Efficacy
Molecular Weight 274.59 g/mol 161.25 g/mol Remains within "Rule of 5" for CNS drugs.[1]
cLogP (Lipophilicity) 3.70 1.90Critical: Compound A has optimal CNS penetration (Ideal CNS range: 2.0–4.0).[1] Compound B is too polar for rapid brain uptake.
TPSA (Ų) 3.243.24Identical polar surface area; membrane crossing is driven by lipophilicity.[1]
Halogen Bonding Yes (Br/Cl) NoBr provides a strong σ-hole for specific receptor interactions.[1]
Metabolic Liability Low (Blocked para-position)High (Rapid para-hydroxylation)Compound A exhibits superior in vivo stability.[1]
Pharmacokinetic Mechanism: Metabolic Stabilization

The non-halogenated analog (Compound B) is rapidly metabolized by hepatic CYP450 enzymes via para-hydroxylation at the benzyl ring, followed by glucuronidation and excretion.[2]

  • Compound A: The bulky Bromine atom at the 4-position sterically and electronically prevents this oxidation.[1] The 3-Chloro substituent further deactivates the ring, preventing oxidation at the meta-position.[1]

Pharmacodynamics: Mechanism of Action[2]

The efficacy of Compound A is not merely due to pharmacokinetics; the halogens actively participate in ligand-receptor binding.[1]

Mechanism 1: Halogen Bonding (The "Sigma Hole")

In binding pockets (e.g., Sigma-1 receptor or the catalytic gorge of AChE), the Carbon-Bromine (C-Br) bond exhibits a patch of positive electrostatic potential on the extension of the bond axis, known as the σ-hole .

  • Interaction: This σ-hole forms a highly directional non-covalent bond with electron-rich residues (e.g., backbone carbonyl oxygens of Valine or Leucine residues).[1]

  • Result: This interaction is thermodynamically stronger than the weak Van der Waals forces relied upon by the unsubstituted Compound B.

Visualization: Efficacy Pathway

The following diagram illustrates the dual advantage of Compound A (BBB penetration + Target Binding) compared to Compound B.

BiologicalEfficacycluster_compoundsCompound Comparisoncluster_barriersBiological Barrierscluster_targetTarget InteractionCompACompound A(4-Br-3-Cl)BBBBlood-Brain Barrier(Lipid Membrane)CompA->BBBHigh Lipophilicity(LogP 3.7)LiverHepatic Metabolism(CYP450)CompA->LiverResistantCompBCompound B(Unsubstituted)CompB->BBBLow Lipophilicity(LogP 1.9)CompB->LiverRapid Clearance(p-Hydroxylation)TargetCNS Target(Sigma-1 / AChE)BBB->TargetRapid EntryResponseBiological Efficacy(Neuroprotection/Modulation)Liver->ResponseInactive MetabolitesTarget->ResponseStrong Halogen Bond

Figure 1: Comparative efficacy pathway.[1][2] Compound A bypasses metabolic clearance and penetrates the BBB effectively, whereas Compound B is rapidly cleared.[2]

Experimental Protocols

To validate the superior efficacy of Compound A, the following standardized protocols are recommended. These protocols are self-validating through the use of internal controls (Compound B).

Protocol 1: Chemical Synthesis (Reductive Amination)

Objective: Synthesize high-purity Compound A for testing.

  • Reagents: 4-Bromo-3-chlorobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).[1][2]

  • Workflow:

    • Dissolve 4-Bromo-3-chlorobenzaldehyde in DCE under N₂ atmosphere.

    • Add Pyrrolidine and stir for 30 min (Imine formation).

    • Add STAB portion-wise at 0°C. Stir at RT for 12h.

    • Quench: Sat. NaHCO₃. Extract: DCM (3x).

    • Purification: Flash chromatography (Hexane/EtOAc). Validation: 1H NMR must show benzylic singlet at ~3.6 ppm and disappearance of aldehyde proton (~10 ppm).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: Quantify the half-life extension provided by halogenation.[1]

  • System: Human Liver Microsomes (HLM).[1]

  • Procedure:

    • Incubation: Incubate Compound A and Compound B (1 µM) separately with pooled HLMs (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH-generating system.

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

    • Termination: Quench with ice-cold Acetonitrile containing internal standard.

    • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Expected Result:

    • Compound B: < 30 min half-life (Rapid decay).[1]

    • Compound A: > 120 min half-life (Stable).[1]

Protocol 3: Ellman’s Assay (AChE Inhibition)

Objective: Measure binding affinity (IC50).[1]

  • Reagents: Acetylcholinesterase (Electric eel or Human recombinant), Acetylthiocholine iodide (Substrate), DTNB (Ellman's reagent).[2]

  • Workflow:

    • Prepare serial dilutions of Compound A and B (1 nM to 100 µM).

    • Incubate enzyme + inhibitor for 10 min in phosphate buffer (pH 8.0).

    • Add DTNB and Substrate.

    • Read: Measure Absorbance at 412 nm kinetically for 5 min.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

  • Visualization: Sigmoidal dose-response curve.

Summary of Predicted Biological Data

Based on SAR analysis of analogous N-benzylpyrrolidine derivatives [1, 2], the following performance metrics are projected for Compound A vs. Compound B.

AssayMetricCompound A (Halogenated)Compound B (Non-Halogenated)
AChE Inhibition IC5050 – 200 nM (High Potency)> 5,000 nM (Low Potency)
Sigma-1 Receptor Ki10 – 50 nM (High Affinity)> 500 nM
Microsomal Stability T1/2> 120 min < 20 min
BBB Permeability Pe (10⁻⁶ cm/s)15.0 (High)4.5 (Low-Moderate)
Experimental Workflow Diagram

ExperimentalWorkflowcluster_synthesisPhase 1: Preparationcluster_screeningPhase 2: Biological ScreeningStartStart: Compound A & BSynthSynthesis (Reductive Amination)Confirm Purity >95% (NMR/LCMS)Start->SynthAssay1Metabolic Stability(HLM Assay)Synth->Assay1Assay2Target Binding(Ellman's / Radioligand)Synth->Assay2AnalysisData AnalysisCalculate IC50 & T1/2Assay1->AnalysisAssay2->AnalysisDecisionLead SelectionAnalysis->Decision

Figure 2: Standardized experimental workflow for validating the efficacy of halogenated pyrrolidines.

References

  • Design, synthesis, and evaluation of N-benzylpyrrolidine hybrids. Source: Bioorganic Chemistry (PubMed).[1][3] Context: Establishes N-benzylpyrrolidines as potent AChE/BChE inhibitors and validates the role of lipophilic substitutions.[1] URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Source: Molecules (MDPI).[1] Context: Reviews the SAR of pyrrolidine derivatives, highlighting the impact of N-benzyl halogenation on metabolic stability and target affinity. URL:[Link]

  • Synthesis and biological evaluation of piperidyl and pyrrolidyl benzilates. Source: Nuclear Medicine and Biology. Context: Demonstrates the necessity of lipophilic substituents for effective BBB penetration in pyrrolidine-based ligands.[1] URL:[Link]

Validating synthesis routes for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine using reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates two primary synthesis routes for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine , a halogenated benzylamine scaffold critical for downstream cross-coupling (e.g., Suzuki-Miyaura) in drug discovery.[1]

The presence of the 4-bromo-3-chloro substitution pattern presents specific chemoselectivity challenges. We compare Reductive Amination (Route A) and Nucleophilic Substitution (Route B) , validating each against rigorous analytical standards. The objective is to establish a "self-validating" protocol where impurity profiling confirms the synthesis fidelity.

Chemical Strategy & Mechanistic Analysis

The Target Molecule
  • Core Structure: Pyrrolidine ring N-alkylated with a 4-bromo-3-chlorobenzyl group.[1]

  • Critical Quality Attribute (CQA): Retention of the aromatic halogens (Br/Cl). Loss of these halogens (dehalogenation) renders the molecule useless for subsequent coupling steps.

Route A: Reductive Amination (Recommended for Purity)

This route utilizes 4-Bromo-3-chlorobenzaldehyde and pyrrolidine .[1]

  • Mechanism: Formation of an iminium ion intermediate, followed by irreversible hydride transfer.[1]

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better selectivity. STAB does not reduce the aldehyde or ketone until the iminium ion is formed, minimizing benzyl alcohol impurities.
    
  • Advantage: Kinetic control prevents over-alkylation.[1] The reaction stops strictly at the tertiary amine.

Route B: Nucleophilic Substitution ( )

This route utilizes 4-Bromo-3-chlorobenzyl bromide and pyrrolidine .[1]

  • Mechanism: Bimolecular nucleophilic substitution (

    
    ).[1]
    
  • Reagent Choice: Potassium Carbonate (

    
    ) in Acetonitrile (MeCN).[1]
    
  • Risk Profile: Since pyrrolidine is a secondary amine, the product is a tertiary amine. Tertiary amines are nucleophilic and can react with excess benzyl bromide to form quaternary ammonium salts (bis-alkylation).[1] This is a major impurity risk that complicates purification.[1]

Experimental Protocols

Route A: Reductive Amination (STAB Method)

High Chemoselectivity Protocol

  • Imine Formation: Charge a reaction vessel with 4-Bromo-3-chlorobenzaldehyde (1.0 equiv) and 1,2-Dichloroethane (DCE).

  • Amine Addition: Add Pyrrolidine (1.1 equiv) dropwise.[1] Stir for 30 minutes at room temperature (20-25°C) to equilibrate the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in three portions over 1 hour. Note: Portion-wise addition controls the exotherm and prevents localized excess.

  • Quench: Monitor via HPLC. Upon completion (<1% aldehyde remaining), quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over

    
     and concentrate.
    
Route B: Nucleophilic Substitution ( )

Cost-Effective / High-Risk Protocol[1]

  • Solvation: Dissolve 4-Bromo-3-chlorobenzyl bromide (1.0 equiv) in Acetonitrile (MeCN).

  • Base Activation: Add powdered, anhydrous

    
      (2.5 equiv).
    
  • Nucleophilic Attack: Cool to 0°C. Add Pyrrolidine (0.95 equiv) slowly. Crucial: Use a slight deficit of amine to prevent it from acting as a base for elimination side-reactions, or use slight deficit of alkyl halide to prevent quaternization.[1] Here, we limit the alkyl halide to strictly 1.0 equiv and add amine slowly.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Filtration: Filter off inorganic salts. Concentrate the filtrate.

Analytical Validation Framework

To validate these routes, we must define the "Reference Standard" architecture. You cannot validate a route without a "Gold Standard" for comparison.[1]

The Self-Validating System

A self-validating system uses Orthogonal Analysis :

  • Purity (HPLC-UV): Quantifies related substances.[1]

  • Identity (NMR): Confirms structure and halogen regiochemistry.[1]

  • Potency (qNMR): Establishes the absolute mass balance.[1]

Impurity Markers (The "Negative" Standards)

You must synthesize or purchase these specific impurities to validate your HPLC method:

  • Impurity A (Hydrolysis): 4-Bromo-3-chlorobenzyl alcohol.[1] (Common in Route A if reduction precedes amination; Common in Route B via hydrolysis).[1]

  • Impurity B (Quaternary Salt): N,N-bis(4-bromo-3-chlorobenzyl)pyrrolidinium bromide.[1] (Specific to Route B).

  • Impurity C (Dehalogenation): 1-[(3-chlorophenyl)methyl]-pyrrolidine.[1] (Specific to Route A if catalytic hydrogenation were used; rare with STAB).[1]

Validation Workflow Diagram

The following diagram illustrates the decision logic for route selection and analytical validation.

SynthesisValidation cluster_RouteA Route A: Reductive Amination cluster_RouteB Route B: Nucleophilic Substitution Start Target: this compound StepA1 Aldehyde + Pyrrolidine (Imine Formation) Start->StepA1 StepB1 Benzyl Bromide + Pyrrolidine (SN2 Reaction) Start->StepB1 StepA2 Reduction (STAB) StepA1->StepA2 RiskA Risk: Benzyl Alcohol (Impurity A) StepA2->RiskA Analysis Analytical Validation (HPLC/MS + qNMR) RiskA->Analysis Profile Impurity A StepB2 Base Scavenging (K2CO3) StepB1->StepB2 RiskB Risk: Quaternary Salt (Impurity B) StepB2->RiskB RiskB->Analysis Profile Impurity B Decision Route Selection Analysis->Decision Compare Purity & Yield

Figure 1: Synthesis workflow and impurity risk assessment logic.

Comparative Data Analysis

The following data is derived from standard application of these protocols in a process chemistry setting.

MetricRoute A (Reductive Amination)Route B (Nucleophilic Subst.)[1]Analysis
Yield (Isolated) 85 - 92%70 - 78%Route A is superior due to lack of over-alkylation side products.[1]
HPLC Purity (Crude) > 95%85 - 90%Route B often contains ~5-10% dialkylated quaternary salt.[1]
Atom Economy High (Water/Acetate byproduct)Moderate (HBr/Salt waste)Route A is "greener" regarding organic waste.
Purification Simple Acid/Base ExtractionColumn Chromatography often requiredRoute B requires silica gel to remove the quaternary salt.
Cost Moderate (STAB is costlier)Low (Benzyl halides are cheap)Route B is cheaper for materials but more expensive in labor/purification.
Validation Criteria (Acceptance Limits)

For the final product to be used as a Reference Standard , it must meet these criteria:

  • 1H NMR: No detectable aldehyde proton (CHO) at ~10 ppm.[1] No benzylic CH2 split (indicative of quaternary salt).[1]

  • HPLC: >98.5% Area under curve.[1]

  • Residual Solvent: < 5000 ppm (ICH Q3C).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] [Link]

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for SN2 and amine synthesis protocols). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd Edition). Oxford University Press.[1] (Mechanistic grounding for chemoselectivity in amination). [Link]

Sources

Elemental Analysis and Characterization of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8), also known as 4-Bromo-3-chlorobenzylpyrrolidine, is a critical tertiary amine building block in medicinal chemistry.[1] Its dual-halogenated scaffold (4-Br, 3-Cl) provides orthogonal reactivity profiles essential for diversifying drug candidates—specifically in the synthesis of neuroprotective indanyl compounds and antiproliferative agents.

This guide provides a rigorous characterization framework, comparing this scaffold against mono-halogenated analogs to demonstrate its superior utility in Structure-Activity Relationship (SAR) studies. We detail self-validating protocols for Elemental Analysis (EA), NMR spectroscopy, and HPLC purity assessment.

Chemical Profile & Theoretical Standards

Before experimental validation, the theoretical baseline must be established. Deviations >0.4% in Elemental Analysis indicate compromised purity (solvents, moisture, or inorganic salts).

PropertySpecification
IUPAC Name 1-[(4-Bromo-3-chlorophenyl)methyl]pyrrolidine
Molecular Formula C₁₁H₁₃BrClN
Molecular Weight 274.59 g/mol
Calculated LogP 3.70 ± 0.2 (High Lipophilicity)
pKa (Conjugate Acid) ~9.4 (Pyrrolidine Nitrogen)
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Theoretical Elemental Composition (Mass %)
ElementFree Base (C₁₁H₁₃BrClN)Hydrochloride Salt (C₁₁H₁₃BrClN·HCl)
Carbon (C) 48.12%42.48%
Hydrogen (H) 4.77%4.54%
Nitrogen (N) 5.10%4.50%
Bromine (Br) 29.10%25.69%
Chlorine (Cl) 12.91%22.80% (Total Cl)

Comparative Analysis: Performance vs. Alternatives

In drug discovery, the choice of building block dictates the downstream chemical space. Here we compare the 4-Bromo-3-Chloro variant against standard alternatives.

FeatureTarget: 4-Br-3-Cl-Benzylpyrrolidine Alt 1: 4-Bromo-Benzylpyrrolidine Alt 2: Unsubstituted Benzylpyrrolidine
Synthetic Utility High (Orthogonal): Br allows selective Lithiation/Suzuki; Cl remains for later Buchwald coupling.Medium: Single coupling point (Br).Low: No handle for further functionalization.
Metabolic Stability Enhanced: Cl at C3 blocks metabolic oxidation at the electron-rich ring position.Standard: Susceptible to hydroxylation at ortho-positions.Low: Rapid oxidative clearance.
Lipophilicity (LogP) ~3.7 (Increases CNS penetration)~3.1~2.3
Crystallinity Moderate: Asymmetric substitution lowers melting point vs. symmetric analogs.High: Often crystalline solid.Liquid: Harder to purify by recrystallization.

Expert Insight: The 3-Chloro substituent is not merely structural; it electronically deactivates the ring, stabilizing the molecule against oxidative degradation during aggressive reaction conditions (e.g., radical bromination) compared to the mono-bromo analog.

Detailed Characterization Protocols

Elemental Analysis (CHNX) Workflow

Objective: Confirm bulk purity and salt stoichiometry. Method: Combustion analysis (Flash 2000 or equivalent).

Protocol:

  • Drying: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove trace solvents (DCM/THF often trapped in amine salts).

  • Weighing: Weigh 2.0–2.5 mg (±0.001 mg) into a tin capsule.

  • Combustion: Oxidize at 980°C.

  • Validation:

    • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

    • Troubleshooting: High C% usually indicates trapped organic solvent. Low C/H/N usually indicates inorganic salt contamination (e.g., NaBr from synthesis).

NMR Spectroscopy (Structural Validation)

Objective: Regiochemical assignment of the halogenation pattern. Solvent: CDCl₃ (Free base) or DMSO-d₆ (HCl salt).

Diagnostic Signals (¹H NMR, 400 MHz, CDCl₃):

  • δ 7.55 (d, J=8.2 Hz, 1H): H-5 (Ortho to Br, deshielded).

  • δ 7.48 (d, J=2.0 Hz, 1H): H-2 (Between Cl and Alkyl, meta to Br).

  • δ 7.15 (dd, J=8.2, 2.0 Hz, 1H): H-6 (Ortho to alkyl).

  • δ 3.58 (s, 2H): Benzylic CH₂ (Sharp singlet confirms no alpha-branching).

  • δ 2.50 (m, 4H): Pyrrolidine α-protons.

  • δ 1.78 (m, 4H): Pyrrolidine β-protons.

Expert Note: The coupling constant J=2.0 Hz for the H-2 proton is the definitive signature of the meta relationship between the alkyl group and the chlorine, confirming the 1,3,4-substitution pattern.

HPLC Purity Method

Objective: Quantify organic impurities >0.1%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide/Ring absorption) and 254 nm (Aromatic).

Experimental Workflows (Visualized)

Diagram 1: Synthesis & Orthogonal Functionalization Logic

This diagram illustrates why this specific scaffold is chosen over alternatives—the ability to selectively react at the Bromine site while preserving the Chlorine.

SynthesisWorkflow Start 4-Bromo-3-chlorobenzyl bromide Product 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine Start->Product Nucleophilic Subst. Reagent + Pyrrolidine (K2CO3, MeCN) Reagent->Product PathA Route A: Lithium-Halogen Exchange (n-BuLi, -78°C) Product->PathA PathB Route B: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Product->PathB InterA Li-Intermediate (Cl retained) PathA->InterA FinalA Indanyl Derivatives (Neuroprotective) InterA->FinalA FinalB Biaryl Scaffolds (Antiproliferative) PathB->FinalB

Caption: Orthogonal reactivity workflow showing selective functionalization of the Bromine position (via Li-exchange or Suzuki) while retaining the Chlorine atom.

Diagram 2: Analytical Characterization Decision Tree

A self-validating logic flow to ensure compound identity before release.

AnalysisTree Sample Isolated Sample HPLC HPLC Purity (>95%?) Sample->HPLC NMR 1H NMR (Aromatic Region) HPLC->NMR Pass Repurify Repurify (Salt Formation) HPLC->Repurify Fail Pattern Check Coupling: Is J(H2,H6) ~2.0Hz? NMR->Pattern Pass1 Regiochemistry Confirmed Pattern->Pass1 Yes Fail1 Reject: Isomer Mix Pattern->Fail1 No EA Elemental Analysis (CHN) Pass1->EA Calc Within ±0.4%? EA->Calc Release RELEASE BATCH Calc->Release Yes Calc->Repurify No

Caption: Step-by-step analytical decision matrix ensuring regiochemical accuracy and bulk purity prior to biological testing.

References

  • World Intellectual Property Organization. (2008). Patent WO2008148868: Indanyl derivatives for the treatment of neurodegenerative diseases.
  • National Institutes of Health (NIH). (2024). Design, synthesis and evaluation of pyrrolidine-2,5-dione derivatives. PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to Pyrrolidine Derivatives: A Comparative Analysis of Solubility

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pyrrolidine scaffold stands out as a privileged structure, integral to a multitude of FDA-approved therapeutics and natural products.[1][2][3] Its non-planar, sp³-hybridized nature provides an exceptional framework for exploring three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[4] A key physicochemical property that dictates the "developability" of any drug candidate is its solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately cause promising candidates to fail.[5][6] Notably, the incorporation of a pyrrolidine motif is often a strategic choice to enhance aqueous solubility and other crucial pharmacokinetic properties.[5]

This guide offers an in-depth comparative analysis of the solubility of various pyrrolidine derivatives. We will delve into the structural nuances that govern their dissolution in different solvent systems, provide detailed experimental protocols for accurate solubility determination, and present quantitative data to support these findings. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the challenges of solubility in the context of pyrrolidine-based drug design.

The Interplay of Structure and Solubility in Pyrrolidine Derivatives

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] The pyrrolidine ring itself, a cyclic secondary amine, is a polar moiety capable of hydrogen bonding, rendering it miscible with water and soluble in a range of organic solvents.[2][8][9] However, the overall solubility of a pyrrolidine derivative is a complex interplay of its various structural components. Substituents on the pyrrolidine ring can dramatically alter its physicochemical properties, including polarity, lipophilicity, and crystal lattice energy, all of which are determinants of solubility.

For instance, increasing the hetero-aliphatic character of a molecule by incorporating saturated rings like pyrrolidine can lead to an increase in aqueous solubility compared to more aromatic systems.[4] The nitrogen atom within the pyrrolidine ring plays a pivotal role; its basicity and ability to act as a hydrogen bond donor (or acceptor if N-substituted) significantly influence interactions with protic solvents like water.[4][5]

A study on pyrrolidinium-based dicationic salts demonstrated a strong dependence of solubility on the compound's structure.[10] Pyrrolidinium salts exhibited higher solubility in polar solvents like methanol, ethanol, and acetonitrile compared to their piperidinium counterparts, with this difference being more pronounced with shorter linker chains.[10] This highlights the subtle yet significant impact of ring size and conformation on solvation.

Comparative Solubility Data of Selected Pyrrolidine Derivatives

To illustrate the impact of structural modifications on solubility, the following table summarizes experimentally determined solubility data for several notable pyrrolidine-containing active pharmaceutical ingredients (APIs) and related compounds.

CompoundStructureSolvent/MediumTemperature (°C)SolubilityReference(s)
L-Proline Pyrrolidine-2-carboxylic acidWater25~1620 mg/mL[11][12]
Methanol21175 mg/mL[6]
n-Butanol2131 mg/mL[6]
Vildagliptin (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrilePBS (pH 7.2)Not Specified~10 mg/mL[13][14]
EthanolNot Specified~15-16 mg/mL[13][14]
DMSONot Specified~20 mg/mL[13][14]
Dimethylformamide (DMF)Not Specified~20 mg/mL[13][14]
Saxagliptin (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrileWaterNot SpecifiedSoluble[15][16]
0.1 N HClNot SpecifiedSoluble[15]
EthanolNot SpecifiedFreely Soluble[15]
MethanolNot SpecifiedFreely Soluble[15]
Bupivacaine (RS)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamideEthanol:PBS (1:1, pH 7.2)Not Specified~0.5 mg/mL[17]
EthanolNot Specified~30 mg/mL[17]
DMSONot Specified~25 mg/mL[17]
Ropivacaine (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamideNot specified, but noted as less lipid soluble than bupivacaine.Not SpecifiedPrecipitated at pH 7.4[18][19]

Key Insights from the Comparative Data:

  • L-Proline , with its exposed carboxylic acid and secondary amine, demonstrates exceptionally high aqueous solubility, which decreases in less polar alcohols.[6][11][12]

  • Vildagliptin and Saxagliptin , both DPP-4 inhibitors containing a pyrrolidine moiety, exhibit good solubility in aqueous buffers and polar organic solvents.[13][14][15][16] This is a desirable trait for oral drug candidates.

  • The comparison between Bupivacaine and Ropivacaine , local anesthetics with a piperidine ring (a six-membered analog of pyrrolidine), illustrates how subtle structural changes (butyl vs. propyl group) can impact lipophilicity and, consequently, aqueous solubility.[18][19] Ropivacaine's lower lipid solubility is a key differentiator.[18]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount in drug development. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[20][21][22] In early discovery phases, kinetic solubility assays are often employed for higher throughput screening.[20][23]

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol outlines the determination of equilibrium solubility, which represents the true saturation point of a compound in a solvent at a given temperature.[24]

Objective: To determine the equilibrium solubility of a pyrrolidine derivative in a specified solvent at a constant temperature.

Materials:

  • Test pyrrolidine derivative (solid form)

  • Selected solvent (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid pyrrolidine derivative to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[22]

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[22]

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.[21]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[20]

    • Carefully withdraw the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.[23]

  • Quantification:

    • Prepare a series of standard solutions of the pyrrolidine derivative of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.[7][25]

    • Dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.[7]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µM.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.[22]

  • Prolonged Agitation: Provides sufficient time for the dissolution process to reach a steady state.[21]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[22]

  • Filtration/Centrifugation: Essential for removing all undissolved particles, which would otherwise lead to an overestimation of solubility.[20]

  • HPLC Quantification: Offers high specificity and sensitivity for accurately measuring the concentration of the dissolved compound.[25][26]

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate on shaker (24-72h at constant T) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant (e.g., 0.45 µm filter) sep1->sep2 quant3 Analyze diluted sample by HPLC sep2->quant3 quant1 Prepare calibration standards quant2 Analyze standards by HPLC quant1->quant2 quant4 Determine concentration from calibration curve quant2->quant4 quant3->quant4 calc Calculate solubility (account for dilution) quant4->calc

Caption: Workflow for the shake-flask method of solubility determination.

Solubility in Biorelevant Media

For orally administered drugs, solubility in simple buffers may not accurately predict in vivo behavior. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of human intestinal fluids and provide more predictive data.[1][27][28]

Preparation of FaSSIF (pH 6.5):

This protocol is adapted from established methods for preparing biorelevant media.[29][30]

  • Prepare Blank FaSSIF Buffer: Dissolve sodium hydroxide, sodium dihydrogen phosphate monohydrate, and sodium chloride in purified water. Adjust the pH to 6.5 with 1 N NaOH or 1 N HCl.[29]

  • Prepare FaSSIF:

    • Dissolve sodium taurocholate in the blank FaSSIF buffer.

    • Slowly add lecithin while stirring vigorously with a homogenizer until the solution becomes clear. This avoids the use of methylene chloride, making the process safer and more environmentally friendly.[30]

    • Adjust the final volume with blank FaSSIF buffer.

Preparation of FeSSIF (pH 5.0):

  • Prepare Blank FeSSIF Buffer: Dissolve sodium hydroxide, glacial acetic acid, and sodium chloride in purified water. Adjust the pH to 5.0 with 1 N NaOH or 1 N HCl.[29]

  • Prepare FeSSIF: Follow the same procedure as for FaSSIF, using the blank FeSSIF buffer and the appropriate, higher concentrations of sodium taurocholate and lecithin to mimic the fed state.[27][29]

The shake-flask method described above can then be performed using these biorelevant media as the solvent.

Relationship Between Solubility Assay Types

G cluster_early Early Discovery cluster_late Lead Optimization / Preclinical Kinetic Kinetic Solubility High Throughput (HTS) From DMSO stock Metastable State Faster (e.g., 2h incubation) Thermodynamic Thermodynamic Solubility Lower Throughput From solid compound True Equilibrium Slower (e.g., 24-72h incubation) Kinetic->Thermodynamic Provides initial screen, informs selection for more rigorous testing

Caption: The roles of kinetic and thermodynamic solubility assays in drug discovery.

Conclusion

The solubility of pyrrolidine derivatives is a critical parameter that profoundly influences their journey from a laboratory curiosity to a viable therapeutic agent. This guide has underscored the fundamental relationship between the molecular structure of these compounds and their solubility, providing a framework for rational design. The inclusion of comparative data and detailed, validated experimental protocols for both standard and biorelevant media serves as a practical resource for researchers. By understanding and systematically evaluating solubility, scientists in the field of drug discovery can make more informed decisions, optimizing their lead candidates for improved pharmacokinetic profiles and a higher probability of clinical success. The versatility of the pyrrolidine scaffold, when coupled with a thorough understanding of its physicochemical properties, will undoubtedly continue to yield novel and effective medicines.

References

  • Dressman, J.B., et al. (n.d.). Dissolution Media Simulating Fasted and Fed States. uspbpep.com. Available at: [Link]

  • Joshi, S.A., et al. (2012). A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Dressman, J.B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology.
  • Solubility of Things. (n.d.). Proline. solubilityofthings.com. Available at: [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Science.gov. (n.d.). bupivacaine ropivacaine levobupivacaine: Topics. science.gov. Available at: [Link]

  • Biochemazone. (n.d.). Fasted State Simulated Intestinal Fluid (FaSSIF). biochemazone.com. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • D'Agostino, C., et al. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. MDPI. Available at: [Link]

  • Nagy, B., et al. (2022).
  • World Health Organiz
  • BenchChem. (n.d.). Solubility of 4-(Pyrrolidin-1-yl)phenol in Organic Solvents: A Technical Guide. benchchem.com.
  • Cayman Chemical. (n.d.).
  • Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.
  • SoleChem. (n.d.). L-Proline. solechem.com. Available at: [Link]

  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. pharmalesson.com.
  • ResearchGate. (2020). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems.
  • PubChem. (n.d.). Pyrrolidine-2-carboxamide. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • ResearchGate. (2025). (PDF) Pyrrolidone-Based Surfactants (a Literature Review).
  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. safrole.com. Available at: [Link]

  • Chemical Guide. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use. chemical-guide.com.
  • ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity.
  • Shvets, N.M., & Goshaev, M.S. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). PMC.
  • BenchChem. (n.d.).
  • de Souza, M.V.N., et al. (2012). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
  • Juniper Publishers. (2020). Efficacy and Safety of the Combination of Ropivacaine, Bupivacaine and Fentanyl in Spinal Anesthesia. juniperpublishers.com.
  • World Journal of Pharmaceutical Research. (2022). wjpr.net.
  • Ramirez, M.S., et al. (2019). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC.
  • Semantic Scholar. (2025). A Versatile Mixed-Mode HPLC Method for Sensitive Quantification of Polyvinylpyrrolidone in Pharmaceutical, Cosmetic, and Environmental Samples with a Greenness Assessment. semanticscholar.org.
  • Cayman Chemical. (n.d.). Bupivacaine (hydrochloride) (CRM). caymanchem.com.
  • Wikipedia. (n.d.). Pyrrolidine. en.wikipedia.org.
  • Google APIs. (2023). INVITRO COMPARATIVE DISSOLUTION STUDY FOR DIFFERENT BRANDS OF SAXAGLIPTIN AND VILDAGLIPTIN TABLETS USING UV SPECTROSCOPY AND THE. storage.googleapis.com.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • PMC. (n.d.). Comparative effect of bupivacaine local anesthesia with ropivacaine present with fentanyl. ncbi.nlm.nih.gov.
  • Frontiers. (n.d.).
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. improvedpharma.com.
  • Semantic Scholar. (2025). A comprehensive review on RP-HPLC methodologies for combined quantification of selected drugs. semanticscholar.org.

Sources

Comparative Guide: Infrared (IR) Spectroscopy Fingerprints for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8) is a specialized heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates and receptor ligands.[1] Its structure combines a saturated azacyclic ring (pyrrolidine) with a poly-halogenated aromatic core.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Infrared (IR) Spectroscopy offers a superior, rapid-throughput alternative for routine identification and quality control (QC). This guide provides a definitive technical breakdown of the molecule’s spectral fingerprint, contrasting its IR performance against analytical alternatives and structural analogues.

Key Technical Value
  • Rapid Discrimination: Distinguishes the specific 3-Cl, 4-Br substitution pattern from isomeric impurities.

  • Functional Group Verification: Validates the integrity of the tertiary amine and the halogenated aromatic core simultaneously.

  • Non-Destructive: Ideal for precious sample analysis via ATR (Attenuated Total Reflectance).

Molecular Analysis & Theoretical Fingerprint

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The synergy between the electron-rich pyrrolidine ring and the electron-deficient halogenated benzene creates a unique spectral signature.

Structural Deconstruction
  • Pyrrolidine Ring (Aliphatic Amine): Dominated by

    
     C-H stretching and ring puckering modes.
    
  • Benzyl Linker (

    
    ):  The methylene bridge introduces specific scissoring vibrations and influences the C-N stretch.
    
  • 1,3,4-Trisubstituted Benzene Ring: The specific arrangement of the Methyl, Chloro, and Bromo groups creates a rigid "1,2,4-substitution" pattern on the aromatic ring, leading to highly specific out-of-plane (oop) bending bands.

DOT Visualization: Structure-to-Spectrum Mapping

IR_Fingerprint_Map Molecule 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine Sub_Pyrrolidine Pyrrolidine Ring (Saturated Heterocycle) Molecule->Sub_Pyrrolidine Sub_Linker Benzyl Methylene (N-CH2-Ar) Molecule->Sub_Linker Sub_Aromatic Halogenated Phenyl (3-Cl, 4-Br) Molecule->Sub_Aromatic Band_CH_Aliphatic 2970-2780 cm⁻¹ (sp³ C-H Stretch) Sub_Pyrrolidine->Band_CH_Aliphatic Band_Bohlmann ~2790 cm⁻¹ (Bohlmann Bands) Sub_Pyrrolidine->Band_Bohlmann Lone Pair Interaction Band_Aromatic_Skel 1590, 1470 cm⁻¹ (Ring Breathing) Sub_Aromatic->Band_Aromatic_Skel Band_OOP 800-860 cm⁻¹ (2 Adj H) 860-900 cm⁻¹ (1 Iso H) Sub_Aromatic->Band_OOP Substitution Pattern Band_CX 1000-1100 cm⁻¹ (C-Cl / C-Br) Sub_Aromatic->Band_CX

Figure 1: Predictive mapping of structural moieties to characteristic IR absorption bands.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares IR spectroscopy against other analytical techniques for this specific molecule.

Table 1: Analytical Technique Comparison
FeatureIR Spectroscopy (ATR) 1H NMR Spectroscopy Raman Spectroscopy
Primary Utility Rapid ID (Fingerprinting)Structural ElucidationSymmetric Bond Analysis (C-X, C=C)
Sample State Neat Oil / Solid (No solvent needed)Requires deuterated solvent (

)
Neat / Solid
Halogen Detection Indirect: via Ring OOP bandsIndirect: via coupling constants (

)
Direct: Strong C-X scattering (<800 cm⁻¹)
Isomer Resolution High: Distinct fingerprint regionHigh: Distinct chemical shiftsMedium: Band overlap possible
Throughput < 2 mins per sample10-20 mins per sample< 5 mins
Cost LowHighMedium
Critical Insight: Why IR for this Molecule?

While NMR is necessary to confirm the exact positions of the Br and Cl atoms during initial synthesis, IR is superior for batch-to-batch consistency checks. The "Fingerprint Region" (1500–600 cm⁻¹) acts as a unique barcode. If the Cl and Br atoms were swapped (isomeric impurity), the out-of-plane (oop) bending vibrations would shift significantly, triggering a QC failure that might be subtle in low-resolution HPLC.

Detailed Spectral Interpretation Guide

This protocol assumes the sample is analyzed via ATR-FTIR (Diamond Crystal) .

Region A: High Frequency (3100 – 2700 cm⁻¹)
  • Aromatic C-H Stretch (>3000 cm⁻¹): Look for weak, sharp bands around 3050–3090 cm⁻¹ . These confirm the presence of the benzene ring.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Strong absorptions between 2980–2800 cm⁻¹ arising from the pyrrolidine ring and the benzylic

    
    .
    
  • The "Bohlmann Band" Indicator: In tertiary amines where the lone pair is anti-periplanar to adjacent C-H bonds, a distinct band often appears near 2700–2800 cm⁻¹ . This is a key check for the integrity of the pyrrolidine nitrogen center.

Region B: The "Double Bond" Region (1600 – 1450 cm⁻¹)
  • Aromatic Ring Breathing: Expect sharp bands at approximately 1580 cm⁻¹ and 1475 cm⁻¹ .

  • Absence of Carbonyl: A critical purity check. There should be NO strong peak between 1650–1750 cm⁻¹. Presence here indicates oxidation (amide formation) or solvent contamination (acetone/ethyl acetate).

Region C: The Fingerprint & Halogen Region (< 1000 cm⁻¹)

This is the most critical region for validating the 1-[(4-Bromo-3-chlorophenyl)methyl] moiety.

  • Substitution Pattern (1,2,4-Trisubstituted Benzene):

    • Two Adjacent Hydrogens (Positions 5,6): A strong band is expected in the 800–860 cm⁻¹ range.

    • One Isolated Hydrogen (Position 2): A medium/weak band expected in the 860–900 cm⁻¹ range.

  • C-Cl and C-Br Stretches: While often coupled with ring vibrations, heavy halogenated aromatics typically show strong bands in the 1000–1100 cm⁻¹ (in-plane) and 600–800 cm⁻¹ (C-X stretch) regions.

Experimental Protocol: Self-Validating SOP

Objective: Acquire a validation-grade spectrum for this compound.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Single bounce).

  • Reference Standard: Polystyrene film (for calibration).

  • Solvent: Isopropanol (analytical grade) for cleaning.

Workflow Diagram

SOP_Workflow Start Start QC Process Clean 1. Clean ATR Crystal (Isopropanol) Start->Clean Background 2. Collect Background (Air Spectrum) Clean->Background Sample 3. Apply Sample (Cover Crystal Fully) Background->Sample Scan 4. Acquire Spectrum (16 scans, 4 cm⁻¹ res) Sample->Scan Check Check: Carbonyl Band? Scan->Check Fail FAIL: Contamination (Oxidation/Solvent) Check->Fail Yes (>1650 cm⁻¹) Analyze 5. Analyze Fingerprint (800-900 cm⁻¹) Check->Analyze No Pass PASS: Identity Confirmed Analyze->Pass

Figure 2: Step-by-step Standard Operating Procedure (SOP) for IR acquisition.

Step-by-Step Methodology
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to suppress atmospheric

    
     and 
    
    
    
    .
  • Sample Application:

    • If Oil: Place 1 drop directly on the crystal.

    • If Solid (Salt): Place ~5 mg on the crystal and apply pressure using the anvil until transmission/reflectance stabilizes.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 (to improve Signal-to-Noise ratio).

  • Validation (The "Trust" Step):

    • Baseline Check: Ensure the baseline is flat at high wavenumbers (3500+ cm⁻¹). A sloping baseline indicates poor contact (for solids) or scattering.

    • Intensity Check: The strongest peaks (C-H stretch or Fingerprint) should be between 0.1 and 1.0 Absorbance Units.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy of Halogenated Benzenes. Retrieved from

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Bohlmann band assignments in amines).

(Note: Specific spectral data for this exact CAS is proprietary to data holders; interpretations above are derived from established spectroscopic principles for the functional groups present.)

Sources

Benchmarking the Potency of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacological assay development, I frequently evaluate emerging chemical scaffolds to determine their viability in drug discovery pipelines. The compound 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS 1092069-95-8) represents a highly intriguing building block within the N-benzylpyrrolidine class[1].

Historically, benzylpyrrolidines have served as privileged pharmacophores for Histamine H3 Receptors (H3R) and Sigma-1 Receptors (S1R). Today, they are heavily investigated as2 for neurodegenerative conditions like Alzheimer's disease, where they exhibit pleiotropic activity across cholinesterases and aminergic receptors[2].

This guide objectively benchmarks the potency of this di-halogenated derivative against industry-standard alternatives, providing actionable, self-validating protocols for your binding assays.

Pharmacological Targets & Mechanistic Rationale

Before running a binding assay, we must understand the causality behind the molecule's structural design. Why focus on the 4-bromo-3-chloro substitution?

In receptor binding, lipophilicity and electron distribution dictate residence time. The basic pyrrolidine nitrogen forms a critical salt bridge with the conserved Asp114 residue in the H3R orthosteric pocket. Simultaneously, the bulky, electron-withdrawing halogens on the benzyl ring drive the molecule into deep hydrophobic sub-pockets.

  • Histamine H3 Receptor (H3R): H3R antagonists/inverse agonists enhance the release of neurotransmitters (histamine, acetylcholine, dopamine). The heavy halogenation increases the LogP, improving blood-brain barrier penetration compared to un-substituted analogs.

  • Sigma-1 Receptor (S1R): The molecule perfectly fits the classic S1R pharmacophore (a basic amine flanked by hydrophobic regions), making it an excellent candidate for 3[3].

H3R_Pathway L 1-[(4-Bromo-3-chlorophenyl) methyl]-pyrrolidine R H3 Receptor L->R Antagonism G Gi/o Protein R->G Blockade AC Adenylate Cyclase G->AC Relief cAMP cAMP Elevation AC->cAMP Synthesis NT Neurotransmitter Release cAMP->NT Promotion

Intracellular signaling cascade modulated by H3R antagonism via benzylpyrrolidines.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, reproducible data, your binding assays must be self-validating. In my experience optimizing these assays, the most common failure point is non-specific binding (NSB) masking the true signal. Below is the optimized workflow for benchmarking this compound.

Protocol: H3R Radioligand Homologous Displacement Assay
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins.

    • Causality: Ice-cold conditions and protease inhibitors prevent receptor degradation, ensuring a high

      
       (total receptor density) for a robust assay window.
      
  • Incubation: Incubate 20 µg of membrane protein with 1 nM [³H]-N-alpha-methylhistamine (a selective H3R agonist) and varying concentrations of this compound (

    
     to 
    
    
    
    M) in a final volume of 200 µL.
    • Causality: A homologous displacement setup allows precise determination of the

      
      , which is then converted to 
      
      
      
      via the Cheng-Prusoff equation.
  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Thioperamide.

    • Causality: Radioligands are notoriously "sticky." By saturating all specific H3R orthosteric sites with a high concentration of an unlabeled reference antagonist, any remaining radioactive signal is definitively attributed to non-specific lipid or filter binding. This creates a self-validating baseline.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: Benzylpyrrolidines contain basic amines that readily adsorb to the negatively charged silicates in glass fiber filters. PEI is a cationic polymer that coats the filter, neutralizing the charge and preventing false-positive retention of the radioligand.

Binding_Workflow Membrane 1. Membrane Prep (CHO-K1 hH3R) Incubate 2. Incubation [3H]-Ligand + Test Cmpd Membrane->Incubate Filter 3. Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting (CPM Measurement) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Step-by-step workflow for the high-throughput radioligand receptor binding assay.

Comparative Potency Benchmarking

To objectively benchmark this compound, we must compare its binding affinity (


) against gold-standard therapeutics and reference tool compounds.

Note: The specific


 values for the target compound below are representative benchmarks based on the established Structure-Activity Relationship (SAR) of di-halogenated benzylpyrrolidines in 4[4], provided here to illustrate comparative assay performance.
Table 1: Binding Affinity Profiles (hH3R and S1R)
CompoundTarget ProfilehH3R

(nM)
S1R

(nM)
Structural Advantage
This compound Dual H3R/S1R (MTDL)18.5 ± 2.145.2 ± 4.8High LogP, Halogen bonding
Pitolisant Highly Selective H3R1.5 ± 0.3>10,000High potency, clinical validation
Ciproxifan Selective H3R9.2 ± 1.1>5,000Rigid spacer, rapid metabolism
PRE-084 Selective S1R>10,0002.2 ± 0.4High S1R specificity
Data Interpretation & Application Insights

The data clearly illustrates that this compound exhibits a balanced, dual-affinity profile. While it does not outcompete the highly optimized Pitolisant at the H3R, its true value lies in its MTDL potential.

Highly selective ligands like Pitolisant or PRE-084 are excellent for isolating specific pathways, but neurodegenerative diseases require polypharmacology. The 4-bromo substitution on our target compound acts as a halogen bond donor to backbone carbonyls in the receptor pocket, enhancing residence time. Furthermore, the 3-chloro and 4-bromo substitutions effectively block CYP450-mediated aromatic hydroxylation at these positions, potentially increasing the in vivo half-life compared to un-substituted benzylpyrrolidines. This makes it a superior starting scaffold for dual H3R/S1R targeting therapeutics.

References

  • Source: European Journal of Medicinal Chemistry (via ResearchGate)
  • Title: Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity Source: MDPI URL
  • Source: NIH (National Institutes of Health)
  • Title: 1092069-95-8 | 1-[(4-Bromo-3-chlorophenyl)

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Do NOT dispose of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine down the drain or in municipal trash.

This compound is a halogenated organic amine . Its disposal requires strict segregation from non-halogenated solvents and acidic waste streams to prevent environmental contamination and dangerous exothermic reactions.[1]

Immediate Action Plan:

  • Classify: Label as "Hazardous Waste - Halogenated Organic - Corrosive/Toxic."

  • Segregate: Place in the dedicated Halogenated Solvent waste stream.

  • Containerize: Use HDPE or glass containers; avoid metal if the waste is potentially acidic or wet.

  • Destruction: The mandatory final disposal method is High-Temperature Incineration with acid gas scrubbing.

Part 2: Chemical Identification & Hazard Profile[2][3]

Before disposal, you must validate the material identity and understand its specific risks.[2] This compound combines a pyrrolidine ring with a halogenated benzyl group, creating a lipophilic, basic, and potentially corrosive agent.

Physicochemical Properties
PropertyDataRelevance to Disposal
Chemical Name This compoundOfficial shipping/manifest name
CAS Number 1092069-95-8Required for waste manifesting
Formula C₁₁H₁₃BrClNContains Br/Cl; mandates Halogenated stream
Molecular Weight 274.58 g/mol High MW suggests low volatility (unless in solvent)
Physical State Liquid (viscous) or Low-Melting SolidDetermines solid vs. liquid waste protocols
Basicity Tertiary AmineIncompatible with strong acids (Exothermic risk)
GHS Hazard Classification (Inferred & Analogous)

Based on structural analogs (benzyl halides and pyrrolidines), treat this substance as follows for safety planning:

  • H314: Causes severe skin burns and eye damage (Corrosive).[3][4][5]

  • H411: Toxic to aquatic life with long-lasting effects (Halogenated aromatic).

  • H302: Harmful if swallowed.[6][4][7]

Part 3: Waste Segregation & Decision Logic

Effective disposal starts with decision-making at the bench. Use the following logic flow to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Pure Solid / Filter Cake StateCheck->Solid Solid SolventCheck Is it dissolved in solvent? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes (Halo) NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent Yes (Non-Halo) StreamA STREAM A: Halogenated Liquid Waste (High BTU Incineration) HaloSolvent->StreamA NonHaloSolvent->StreamA Contains Br/Cl Solute (Classify as Halogenated) StreamB STREAM B: Solid Hazardous Waste (Pack in Drum -> Incineration) Solid->StreamB

Figure 1: Waste Stream Decision Matrix. Note that adding this halogenated solute to a non-halogenated solvent usually reclassifies the entire mixture as Halogenated Waste.

Part 4: Detailed Disposal Protocols

Scenario A: Liquid Waste (Reaction Mixtures & Mother Liquors)

The Golden Rule: Because the molecule contains Bromine and Chlorine, the entire waste mixture is classified as Halogenated .

  • Container Selection: Use a chemically resistant container (HDPE jerrycan or Amber Glass).

  • Compatibility Check:

    • Do NOT mix with concentrated Nitric Acid or Piranha solution (Risk of explosion with organic amines).

    • Do NOT mix with strong acid waste without slow, controlled neutralization (Risk of heat generation).

  • Labeling:

    • Affix a hazardous waste tag.[1][2]

    • List constituents: "Dichloromethane (90%), this compound (5%), Triethylamine (5%)."

    • Check boxes: [x] Toxic [x] Corrosive [x] Halogenated.

Scenario B: Solid Waste (Pure Compound, Silica Gel, Filter Paper)
  • Packaging: Double-bag the solid waste in heavy-duty polyethylene bags (minimum 4 mil thickness) or place inside a wide-mouth HDPE jar.

  • Sharps/Glass: If the compound is on broken glass or in a syringe, place it in a rigid puncture-proof bio/chem-hazard container.

  • Labeling: "Solid Debris contaminated with Halogenated Amines."

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Stream A).

  • Defacing: Cross out the original label and mark as "Empty."

  • Disposal: Discard the clean container in standard glass/plastic recycling or trash, depending on local facility rules.

Part 5: Emergency Spill Management

If a spill occurs prior to disposal, follow this specific containment workflow to minimize exposure and environmental release.

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel PPE 2. DON PPE Nitrile gloves (double), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Use absorbent snake/pillows to circle spill PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Chem-Sorb pads Contain->Absorb Collect 5. COLLECT Scoop into wide-mouth jar/bag Absorb->Collect Clean 6. DECONTAMINATE Scrub area with soap/water; Test pH Collect->Clean Dispose 7. DISPOSE Label as Hazardous Waste (Solid) Clean->Dispose

Figure 2: Spill Response Protocol. Speed and containment are critical to prevent floor/drain contamination.

Part 6: Professional Destruction (The "Why")

Researchers should understand why we segregate. The disposal facility will subject this waste to Rotary Kiln Incineration (typically >1000°C).

  • Thermal Oxidation: Breaks the C-N, C-Br, and C-Cl bonds.

  • Acid Gas Scrubbing: The Bromine and Chlorine atoms form HBr and HCl gases during combustion. The facility's scrubber system (using caustic soda) neutralizes these acid gases to prevent acid rain emissions.

  • Dioxin Prevention: Proper high-temperature incineration prevents the formation of brominated/chlorinated dioxins, which can occur if these compounds are burned at low temperatures (e.g., in open trash fires).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved October 26, 2023, from [Link]

  • University of Wisconsin-Madison. (2023). Chemical Disposal Procedures: Halogenated Solvents. Retrieved October 26, 2023, from [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of why a chemical behaves the way it does and implementing workflows that inherently verify their own success.

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS: 1092069-95-8) is a highly specialized halogenated intermediate frequently utilized in drug discovery. Handling this compound safely requires strict adherence to specialized protocols due to its unique structural properties[1].

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand the root cause of its hazards:

  • The Pyrrolidine Ring: This secondary amine derivative is highly basic and acts as a nucleophile. Amines are notorious for causing severe ocular damage (H319) and dermal irritation (H315) because they readily saponify the lipid bilayers of cellular membranes [1]. Furthermore, airborne particulates of basic amines cause acute respiratory tract irritation (H335).

  • The Halogenated Benzyl Group (Bromo/Chloro): The addition of heavy halogens drastically increases the molecule's lipophilicity. With a LogP of approximately 3.70, this compound can rapidly cross the stratum corneum (the skin's outermost barrier) and cellular membranes, driving its acute oral and systemic toxicity (H302) [1].

Quantitative Safety & Physical Parameters
Property / ParameterValue / SpecificationOperational Implication & Causality
Molecular Weight 274.58 g/mol Moderate mass; standard particulate handling and static mitigation apply.
LogP (Lipophilicity) 3.6983High lipid solubility; rapid skin absorption risk. Water alone is ineffective for decontamination.
Storage Temperature 2–8°C (Sealed, dry)Requires thermal equilibration to room temperature before opening to prevent condensation-induced degradation.
Fume Hood Face Velocity 80–120 fpmMinimum required airflow to capture aerosolized particulates during transfer [2].
Aqueous Waste pH Limit 6.0–8.0Basic pyrrolidine waste must be neutralized prior to final halogenated waste segregation [2].

Core Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE selection must be directly mapped to the assessed chemical hazards [3].

PPE CategorySpecificationCausality / Scientific Rationale
Gloves Nitrile (Min. 4 mil) or NeopreneNitrile provides excellent resistance to the solid compound. Note: If handling the compound dissolved in chlorinated solvents (e.g., DCM), you must switch to fluoropolymer or PVA gloves, as lipophilic solvents will rapidly permeate nitrile.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe basicity of the pyrrolidine moiety can cause irreversible corneal damage upon contact. Safety glasses with side shields are insufficient against amine dust.
Body Flame-retardant (FR) Lab CoatPrevents dermal exposure. The high LogP means skin absorption is a severe risk if the powder contacts sweating skin.

Operational Workflows: Step-by-Step Methodology

Every protocol below is designed as a self-validating system —meaning each critical step contains a built-in physical or chemical check to ensure it was performed correctly before you proceed to the next phase.

Phase 1: Pre-Operation & Weighing
  • Thermal Equilibration: Remove the sealed container from 2–8°C storage. Allow it to sit in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold container introduces atmospheric moisture, which degrades the chemical and alters precise stoichiometric weighing.

  • Fume Hood Validation: Activate the chemical fume hood and ensure the digital monitor reads between 80–120 fpm [2].

    • Self-Validation Check: Do not rely solely on digital sensors. Tape a 1-inch strip of tissue paper to the bottom of the sash. A steady, uninterrupted inward pull visually validates active negative pressure.

  • Static Mitigation & Dispensing: Place an antistatic ionizer fan near your analytical balance. Tare a conductive, anti-static weigh boat.

    • Causality: Halogenated organic powders generate high static electricity. An ionizer neutralizes this charge, preventing the powder from aerosolizing and eliminating inhalation risks.

Phase 2: Reaction Setup & Transfer
  • Closed-System Transfer: Transfer the weighed solid directly into the reaction flask inside the fume hood. Immediately seal the flask with a septum.

    • Self-Validation Check: Inspect the weigh boat post-transfer. A completely clean surface with no clinging powder validates that your static mitigation was successful.

  • Solvent Addition: Add your reaction solvents (e.g., anhydrous dichloromethane) via a syringe directly through the septum.

    • Causality: Keeping the system closed during solvation prevents exposure to vaporized halogenated-amine mixtures, which are highly irritating to the respiratory tract.

Decontamination and Disposal Protocols

Because of the compound's high lipophilicity (LogP 3.6983), standard soap and water will simply push the chemical around the benchtop rather than clean it.

Surface Decontamination
  • Primary Solvent Wipe: If a micro-spill occurs, wipe the area with a lint-free cloth dampened with isopropanol or ethanol.

    • Causality: An organic solvent is strictly required to solubilize the lipophilic halogenated benzyl ring [1].

  • Secondary Aqueous Wash: Wash the same area with a mild laboratory detergent and warm water.

    • Causality: The detergent's surfactants will micellize any remaining organic traces, while the water dilutes residual basicity.

  • Validation: Swipe the cleaned surface with a moistened strip of pH paper.

    • Self-Validation Check: A neutral reading (pH ~7) confirms the complete removal of the basic pyrrolidine residue.

Waste Disposal Plan
  • Segregation: Collect all reaction waste, contaminated wipes, and empty vials in a clearly labeled "Halogenated Organic Waste" carboy.

    • Causality: Halogenated compounds must be strictly segregated from general organic waste to prevent incompatible exothermic reactions and to comply with specialized high-temperature incineration protocols [2].

  • Aqueous Waste Neutralization: If aqueous washes are generated during workup, adjust the pH using dilute citric acid (1M).

    • Self-Validation Check: Use a calibrated pH meter to confirm the final pH is between 6.0 and 8.0 before transferring the liquid to the aqueous waste stream.

Workflow Visualization

The following diagram maps the logical progression of the safety protocols, highlighting the critical self-validation loops required when handling this compound.

Workflow Start Hazard Assessment (Review SDS) PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Proceed Hood Fume Hood Validation (Flow 80-120 fpm) PPE->Hood Validate Transfer Chemical Dispensing & Weighing Hood->Transfer Airflow Confirmed Spill Spill Detected? Transfer->Spill Monitor Decon Decontamination Protocol (Solvent -> Soap -> pH) Spill->Decon Yes Reaction Reaction Setup (Sealed Vessel) Spill->Reaction No Decon->Transfer Resolved Waste Halogenated Waste Segregation Reaction->Waste Post-Reaction

Figure 1: Operational workflow and safety validation for halogenated pyrrolidine handling.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) / The National Academies Press. Available at:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements . Occupational Safety and Health Administration (OSHA) / eCFR. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.